Product packaging for OVA-A2 Peptide(Cat. No.:)

OVA-A2 Peptide

Cat. No.: B12380951
M. Wt: 921.0 g/mol
InChI Key: NIAMGQCTXUFDAR-HXCAGXJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OVA-A2 Peptide is a useful research compound. Its molecular formula is C42H68N10O13 and its molecular weight is 921.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H68N10O13 B12380951 OVA-A2 Peptide

Properties

Molecular Formula

C42H68N10O13

Molecular Weight

921.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C42H68N10O13/c1-6-23(4)34(52-35(57)24(5)46-36(58)26(44)21-53)41(63)50-30(20-32(45)54)40(62)49-29(19-25-12-8-7-9-13-25)39(61)48-28(15-16-33(55)56)38(60)47-27(14-10-11-17-43)37(59)51-31(42(64)65)18-22(2)3/h7-9,12-13,22-24,26-31,34,53H,6,10-11,14-21,43-44H2,1-5H3,(H2,45,54)(H,46,58)(H,47,60)(H,48,61)(H,49,62)(H,50,63)(H,51,59)(H,52,57)(H,55,56)(H,64,65)/t23-,24-,26-,27-,28-,29-,30-,31-,34-/m0/s1

InChI Key

NIAMGQCTXUFDAR-HXCAGXJWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the OVA-A2 Peptide for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the OVA-A2 peptide, a crucial tool in immunological research. We will delve into its origins, its relationship to the canonical SIINFEKL peptide, and its unique immunological properties. This document will detail experimental protocols for its use and present key quantitative data and signaling pathways to inform its application in T-cell-based studies and immunotherapy development.

This compound: Full Name and Origin

The this compound is a synthetic variant of the well-characterized immunodominant epitope derived from chicken ovalbumin.[1][2][3][4] Its full name is Ovalbumin (257-264) SAINFEKL variant .

  • Parent Peptide: The this compound is derived from the OVA (257-264) peptide, which has the amino acid sequence SIINFEKL .[5] This octameric peptide is a classical model antigen in immunology, known for its strong binding to the H-2Kb molecule of the Major Histocompatibility Complex (MHC) class I in mice.

  • Amino Acid Substitution: The OVA-A2 variant features a single amino acid substitution at position 2, where the isoleucine (I) in the native SIINFEKL sequence is replaced by a serine (S), resulting in the sequence SAINFEKL .

  • Origin and Purpose: This and other altered peptide ligands of SIINFEKL are frequently used to study the effects of T-cell receptor (TCR) signal strength on T-cell activation, differentiation, and tolerance.

Quantitative Data: OVA-A2 (SAINFEKL) vs. OVA (SIINFEKL)

The serine-for-isoleucine substitution in the this compound has a significant impact on its immunological activity, despite minimal changes in its binding characteristics to the MHC class I molecule H-2Kb.

A key study has shown that while SAINFEKL and SIINFEKL bind to H-2Kb with equal affinity and exhibit similar TCR affinity, SAINFEKL acts as a 10-fold weaker agonist for OT-1 T-cells (T-cells with a transgenic TCR specific for SIINFEKL-H-2Kb). This weaker agonistic activity is attributed to a less efficient interaction between the CD8 co-receptor and the CD3ζ chain of the TCR complex when engaged with the SAINFEKL-H-2Kb complex.

This difference in signal strength leads to distinct downstream T-cell fates. While the high-affinity interaction with SIINFEKL tends to induce a state of T-cell anergy (unresponsiveness), the weaker signal from SAINFEKL preferentially leads to T-cell deletion.

ParameterOVA (SIINFEKL)OVA-A2 (SAINFEKL)Reference
Binding to H-2Kb EquivalentEquivalent
TCR Affinity (OT-1) SimilarSimilar
Agonist Activity High10-fold lower than SIINFEKL
Primary T-cell Fate AnergyDeletion
Upregulation of CD44 EqualEqual
Upregulation of NKG2a HighLow
Upregulation of PD-1 HighLower than SIINFEKL

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and quantify T-cell responses to the this compound.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of OVA-A2-specific, IFN-γ-producing T-cells.

Materials:

  • PVDF-membrane 96-well ELISPOT plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate for HRP (e.g., AEC or BCIP/NBT)

  • T-cell medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • OVA-A2 (SAINFEKL) and OVA (SIINFEKL) peptides

  • Recombinant mouse IL-2

  • Antigen-presenting cells (APCs), e.g., splenocytes

  • Effector T-cells (e.g., from immunized mice or OT-1 transgenic mice)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISPOT plate wells with 15 µL of 70% ethanol for 1 minute.

    • Wash the wells three times with 150 µL of sterile PBS.

    • Coat the wells with the anti-mouse IFN-γ capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

  • Cell Preparation and Plating:

    • The next day, wash the plates three times with sterile PBS.

    • Block the wells with T-cell medium for at least 1 hour at 37°C.

    • Prepare a single-cell suspension of effector T-cells and APCs.

    • Add APCs and effector T-cells to the wells.

    • Add the this compound (or SIINFEKL as a control) at various concentrations. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plates to remove cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.

    • Wash the plates and add streptavidin-HRP.

    • After another incubation and wash, add the HRP substrate to develop the spots.

    • Stop the reaction by washing with water.

    • Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells by flow cytometry.

Objective: To identify and phenotype OVA-A2-specific T-cells based on their expression of intracellular IFN-γ and surface markers (e.g., CD8, CD44).

Materials:

  • Effector T-cells and APCs

  • OVA-A2 and SIINFEKL peptides

  • Brefeldin A (Golgi transport inhibitor)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibody against IFN-γ

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Co-culture effector T-cells and APCs with the this compound (or controls) for several hours (typically 4-6 hours) at 37°C.

    • For the last 2-4 hours of incubation, add Brefeldin A to the culture to trap cytokines intracellularly.

  • Surface Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 1-2% FBS).

    • Stain the cells with antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 20-30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and resuspend them in permeabilization buffer.

  • Intracellular Staining:

    • Add the anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

  • Acquisition and Analysis:

    • Wash the cells to remove unbound intracellular antibody.

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the cell population of interest (e.g., CD8+ T-cells) and quantifying the percentage of IFN-γ-positive cells.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The interaction of the this compound presented by the H-2Kb MHC class I molecule with a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus APC Antigen Presenting Cell (APC) MHC_Peptide H-2Kb + SAINFEKL TCell CD8+ T-Cell TCR TCR MHC_Peptide->TCR Binding CD3 CD3 Complex CD8 CD8 CD8->MHC_Peptide Weaker interaction with SAINFEKL vs SIINFEKL Lck Lck CD3->Lck Phosphorylation of ITAMs ZAP70 ZAP-70 Lck->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin IP3->Calcineurin Ca2+ release NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Dephosphorylation AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation, Effector Functions) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade initiated by peptide-MHC binding.

Experimental Workflow for T-Cell Activation Assay

The following diagram illustrates a typical workflow for assessing T-cell activation in response to the this compound.

T_Cell_Activation_Workflow cluster_assays Readout Assays start Start: Isolate T-cells and APCs coculture Co-culture T-cells and APCs with: - OVA-A2 (SAINFEKL) - OVA (SIINFEKL) (Control) - No Peptide (Negative Control) start->coculture incubation Incubate for 4-24 hours (add Brefeldin A for ICS) coculture->incubation elispot ELISPOT: Quantify IFN-γ secreting cells incubation->elispot ics ICS & Flow Cytometry: Analyze IFN-γ, CD44, PD-1, etc. incubation->ics proliferation Proliferation Assay (e.g., CFSE): Measure T-cell division incubation->proliferation analysis Data Analysis: Compare responses between SAINFEKL and SIINFEKL elispot->analysis ics->analysis proliferation->analysis end Conclusion: Determine relative immunogenicity analysis->end

Caption: Workflow for assessing T-cell activation by OVA-A2.

References

An In-depth Technical Guide to the OVA-A2 Peptide: Sequence, Structure, and Immunological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the OVA-A2 peptide, a crucial tool in immunological research. We will delve into its specific amino acid sequence, its three-dimensional structure in complex with the Major Histocompatibility Complex Class I (MHC-I) molecule H-2Kb, and the functional consequences of this interaction for T-cell activation. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows.

Core Concepts: The this compound

The this compound, with the amino acid sequence Ser-Ala-Ile-Asn-Phe-Glu-Lys-Leu (SAINFEKL) , is a variant of the well-characterized ovalbumin-derived peptide SIINFEKL (OVA 257-264).[1][2] This octameric peptide is a Class I (Kb)-restricted peptide epitope, meaning it is presented by the murine MHC-I molecule H-2Kb.[2] The this compound and its parent, SIINFEKL, are extensively used as model antigens to study the intricacies of antigen presentation and the activation of CD8+ T-cells, particularly those expressing the OT-I T-cell receptor (TCR), which is specific for the SIINFEKL/H-2Kb complex.[3][4] The single amino acid substitution at position 2 (Isoleucine to Alanine) in the this compound has significant implications for its binding affinity to H-2Kb and the subsequent T-cell response.

Quantitative Data: Binding Affinities and Functional Consequences

The binding of a peptide to an MHC-I molecule is a critical determinant of its immunogenicity. The affinity of this interaction is often quantified by the dissociation constant (Kd), with lower values indicating a stronger binding affinity. The substitution of Isoleucine at position 2 with Alanine in the this compound results in a significant decrease in binding affinity for H-2Kb compared to the native SIINFEKL peptide.

Peptide SequenceAmino Acid ChangeMHC-I MoleculeBinding Affinity (Kd)Fold Change in Affinity (vs. SIINFEKL)T-cell Activation Potency (EC50)
SIINFEKL None (Wild-Type)H-2Kb~34 µM-High
SAINFEKL (OVA-A2) Isoleucine to Alanine at P2H-2Kb~91.4 µM~2.7-fold weakerReduced
SIIGFEKL (G4) Asn to Gly at P4H-2KbIntermediate-Weaker
EIINFEKL (E1) Ser to Glu at P1H-2Kb~3637 µM~107-fold weakerVery Low

Table 1: Comparative binding affinities and functional potencies of OVA peptide variants for the H-2Kb molecule. The Kd values for OT-I TCR binding to pMHC are presented. T-cell activation potency is generally correlated with binding affinity. Data compiled from multiple sources.

Structural Insights: The OVA-A2/H-2Kb Complex

While a specific crystal structure for the SAINFEKL/H-2Kb complex is not publicly available in the Protein Data Bank (PDB), we can infer the structural consequences of the I2A substitution by examining the existing crystal structure of the SIINFEKL/H-2Kb complex (PDB IDs: 1VAC, 3P9L).

The H-2Kb binding groove contains specific pockets that accommodate the side chains of the bound peptide. Position 2 of the peptide is a secondary anchor residue that fits into the B pocket of the H-2Kb groove. Isoleucine, present in the wild-type SIINFEKL peptide, is a hydrophobic residue with a larger side chain that makes significant contact with the hydrophobic residues lining the B pocket. The substitution to Alanine in the this compound, which has a much smaller methyl side chain, would result in reduced van der Waals interactions and a less optimal fit within the B pocket. This likely leads to the observed decrease in binding affinity.

The overall conformation of the peptide backbone within the binding groove is largely dictated by the anchor residues at positions 5 (Phenylalanine) and 8 (Leucine), which are primary anchor residues for H-2Kb. Therefore, the main-chain conformation of SAINFEKL is expected to be very similar to that of SIINFEKL. The primary difference lies in the reduced occupancy and interaction of the P2 side chain within the B pocket.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound.

Solid-Phase Peptide Synthesis (SPPS) of SAINFEKL

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the SAINFEKL peptide.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Leucine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH), HBTU, and HOBt (3 equivalents each relative to the resin substitution) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Glu, Phe, Asn, Ile, Ala, Ser).

  • Final Deprotection: After coupling the final amino acid (Fmoc-Ser(tBu)-OH), remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the synthesized SAINFEKL peptide by mass spectrometry and analytical HPLC.

MHC-I Peptide Binding Assay

This protocol describes a competitive ELISA-based assay to determine the relative binding affinity of the SAINFEKL peptide to H-2Kb.

Materials:

  • Purified recombinant H-2Kb molecules

  • High-affinity biotinylated reference peptide for H-2Kb (e.g., a modified SIINFEKL with a biotin tag)

  • SAINFEKL and SIINFEKL peptides

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Coating: Coat a 96-well ELISA plate with an anti-H-2Kb antibody overnight at 4°C. Wash the plate with assay buffer.

  • Blocking: Block the plate with assay buffer for 1 hour at room temperature.

  • Competition Reaction: a. Prepare serial dilutions of the competitor peptides (SAINFEKL and SIINFEKL) in assay buffer. b. In each well, add a constant concentration of purified H-2Kb molecules, a constant concentration of the biotinylated reference peptide, and the varying concentrations of the competitor peptides. c. Incubate the plate for 24-48 hours at room temperature to allow for binding equilibrium to be reached.

  • Detection: a. Wash the plate thoroughly to remove unbound components. b. Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature. c. Wash the plate and add TMB substrate. d. Stop the reaction with the stop solution when a color change is observed.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the binding affinity of the competitor peptide. Calculate the IC50 value (the concentration of competitor peptide required to inhibit 50% of the reference peptide binding). A higher IC50 value indicates lower binding affinity.

OT-I T-cell Activation Assay

This protocol details the in vitro activation of OT-I CD8+ T-cells using peptide-pulsed splenocytes.

Materials:

  • Spleen from an OT-I transgenic mouse

  • SAINFEKL and SIINFEKL peptides

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • Red blood cell lysis buffer

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays

  • Brefeldin A (for intracellular cytokine staining)

  • Antibodies for flow cytometry (e.g., anti-CD8, anti-CD69, anti-IFN-γ)

  • 96-well cell culture plates

Procedure:

  • Preparation of Splenocytes: a. Isolate the spleen from a C57BL/6 mouse (as antigen-presenting cells) and an OT-I mouse (as responder cells) under sterile conditions. b. Prepare single-cell suspensions by mechanical disruption. c. Lyse red blood cells using lysis buffer and wash the cells with complete RPMI medium.

  • Peptide Pulsing: a. Resuspend the C57BL/6 splenocytes at a concentration of 1x10⁷ cells/mL in complete RPMI medium. b. Add varying concentrations of SAINFEKL or SIINFEKL peptide (e.g., from 10⁻¹² M to 10⁻⁶ M) to the splenocytes. c. Incubate for 2 hours at 37°C to allow for peptide loading onto H-2Kb molecules. d. Wash the peptide-pulsed splenocytes to remove excess peptide.

  • Co-culture: a. Plate the peptide-pulsed splenocytes (antigen-presenting cells) in a 96-well plate. b. Isolate CD8+ T-cells from the OT-I splenocyte suspension using magnetic bead separation for a more purified response, or use total splenocytes. If measuring proliferation, label the OT-I cells with CFSE prior to co-culture. c. Add the OT-I T-cells to the wells containing the peptide-pulsed splenocytes at a suitable effector-to-target ratio (e.g., 2:1).

  • Incubation: Incubate the co-culture for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Analysis of T-cell Activation:

    • Upregulation of Activation Markers: After 24 hours, harvest the cells and stain with fluorescently labeled antibodies against CD8 and an early activation marker like CD69. Analyze by flow cytometry.

    • Proliferation Assay: After 72 hours, harvest the cells and analyze the dilution of the CFSE signal in the CD8+ T-cell population by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.

    • Intracellular Cytokine Staining: In the last 4-6 hours of a 24-48 hour incubation, add Brefeldin A to the culture to block cytokine secretion. Harvest the cells, stain for surface CD8, then fix, permeabilize, and stain for intracellular cytokines like IFN-γ and TNF-α. Analyze by flow cytometry.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to the this compound.

TCR Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane TCR TCR Lck Lck TCR->Lck Recruitment pMHC SAINFEKL/H-2Kb pMHC->TCR Binding CD8 CD8 CD8->pMHC CD3 CD3 Complex (ITAMs) Lck->CD3 Phosphorylation ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras-GRP LAT->Ras SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylation Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene MAPK MAPK Cascade (ERK) Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene

TCR signaling cascade upon recognition of the SAINFEKL/H-2Kb complex.

Experimental Workflow for T-cell Activation Assay

T_Cell_Activation_Workflow start Start isolate_splenocytes Isolate Splenocytes (C57BL/6 & OT-I mice) start->isolate_splenocytes rbc_lysis RBC Lysis & Wash isolate_splenocytes->rbc_lysis peptide_pulse Peptide Pulsing of C57BL/6 Splenocytes (SAINFEKL or SIINFEKL) rbc_lysis->peptide_pulse isolate_ot1 Isolate/Prepare OT-I CD8+ T-cells rbc_lysis->isolate_ot1 wash_apc Wash to Remove Excess Peptide peptide_pulse->wash_apc coculture Co-culture Peptide-Pulsed APCs and OT-I T-cells wash_apc->coculture isolate_ot1->coculture incubation Incubate (24-72h) coculture->incubation analysis Analysis incubation->analysis flow_activation Flow Cytometry: CD69 Upregulation analysis->flow_activation flow_proliferation Flow Cytometry: CFSE Dilution analysis->flow_proliferation flow_cytokine Intracellular Cytokine Staining (IFN-γ, TNF-α) analysis->flow_cytokine end End flow_activation->end flow_proliferation->end flow_cytokine->end

Workflow for assessing OT-I T-cell activation by this compound.

Conclusion

The this compound (SAINFEKL) serves as an invaluable altered peptide ligand in the field of immunology. Its defined sequence and altered binding affinity for H-2Kb compared to the wild-type SIINFEKL peptide provide a powerful system for dissecting the molecular and cellular mechanisms that govern T-cell recognition and activation. The quantitative data on its binding, coupled with the detailed experimental protocols provided herein, offer researchers a solid foundation for utilizing this peptide in their studies. The structural insights and visualization of the associated signaling pathways further enhance our understanding of how subtle changes in a peptide epitope can have profound effects on the adaptive immune response. This guide is intended to be a living document, and we anticipate that future research will continue to unravel the complexities of the this compound and its interactions, furthering its utility in the development of novel immunotherapies and vaccines.

References

The Role of OVA-A2 Peptide in Immunological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The OVA-A2 peptide, a variant of a key immunodominant epitope of chicken ovalbumin, serves as a cornerstone model antigen in immunological research. Its ability to be presented by the murine MHC class I molecule H-2Kb makes it an invaluable tool for studying the intricacies of CD8+ T cell (cytotoxic T lymphocyte, CTL) responses. This technical guide provides an in-depth overview of the applications of the this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Core Applications of this compound

The primary utility of the this compound, with its amino acid sequence SAINFEKL, lies in its capacity to elicit and be a target for specific CTLs. This property is extensively leveraged in several key areas of immunological investigation:

  • Cancer Immunotherapy Models: The peptide is widely used in preclinical cancer models to evaluate the efficacy of novel immunotherapeutic strategies. Tumor cells engineered to express ovalbumin or pulsed with the this compound become targets for the immune system, allowing researchers to assess the anti-tumor activity of cancer vaccines, checkpoint inhibitors, and adoptive T cell therapies.[1]

  • Vaccine Development: As a well-characterized antigen, the this compound is instrumental in the development and optimization of vaccine formulations and delivery systems.[2] Researchers can readily assess the immunogenicity of different adjuvants and vaccination strategies by measuring the magnitude and quality of the OVA-A2-specific T cell response.

  • Fundamental Immunology: The OVA-A2 system provides a robust platform for dissecting the fundamental mechanisms of T cell activation, differentiation, and memory formation. The availability of transgenic mouse models with T cells specifically recognizing this peptide (OT-I mice) further enhances its utility in tracking and characterizing antigen-specific immune responses.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various experimental settings.

Table 1: In Vitro T Cell Activation and Assays

ParameterValueCell TypeAssayReference
Peptide Concentration 0.1 - 1 µg/mLDC2.4 cellsEx vivo antigen presentation[4]
30 µMMouse splenocytesPeptide pulsing for flow cytometry[5]
1 µg/mLSplenocytesIFN-γ ELISPOT
Effector to Target Ratio Varies (e.g., 10:1, 20:1)CTLs and Target CellsCytotoxicity Assay

Table 2: In Vivo Immunization and Tumor Models

ParameterValueAnimal ModelApplicationReference
Immunization Dose 10 - 100 µ g/mouse C57BL/6 miceInduction of CD8+ T cell response
50 µ g/mouse C57BL/6 miceIn vivo cytotoxicity assay
100 µ g/mouse A2/DR1 transgenic miceaSLP vaccination
Adjuvant Incomplete Freund's Adjuvant (IFA), Poly(I:C)MicePeptide vaccination

Signaling and Experimental Workflows

MHC Class I Antigen Presentation Pathway

The presentation of the this compound to CD8+ T cells is a critical step in initiating an adaptive immune response. This process, occurring via the MHC class I pathway, involves the processing of the antigen and its subsequent loading onto MHC class I molecules within the endoplasmic reticulum.

MHC_Class_I_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Cell Surface Antigen Exogenous OVA-A2 Peptide TAP TAP Transporter Antigen->TAP Translocation Peptide_Loading_Complex Peptide Loading Complex (Tapasin, etc.) TAP->Peptide_Loading_Complex MHC_I MHC Class I (H-2Kb) MHC_I->Peptide_Loading_Complex Loaded_MHC Peptide-MHC Complex Peptide_Loading_Complex->Loaded_MHC Peptide Loading APC Antigen Presenting Cell (e.g., Dendritic Cell) Loaded_MHC->APC Transport to Cell Surface TCR T Cell Receptor (on CD8+ T Cell) APC->TCR Presentation T_Cell_Activation T Cell Activation TCR->T_Cell_Activation Signal Transduction

MHC Class I presentation of this compound.
Experimental Workflow: In Vitro T Cell Activation and ELISPOT Assay

A common workflow to assess the immunogenicity of the this compound involves co-culturing peptide-pulsed antigen-presenting cells (APCs) with T cells and subsequently measuring the cytokine response using an ELISPOT assay.

T_Cell_Activation_Workflow cluster_0 Cell Preparation cluster_1 Antigen Pulsing cluster_2 Co-culture and Activation cluster_3 ELISPOT Assay APC_Isolation Isolate APCs (e.g., Splenocytes, DCs) Peptide_Pulse Incubate APCs with This compound APC_Isolation->Peptide_Pulse T_Cell_Isolation Isolate CD8+ T Cells (e.g., from OT-I mice) Co_Culture Co-culture pulsed APCs and T Cells T_Cell_Isolation->Co_Culture Peptide_Pulse->Co_Culture Add_Cells Add activated T cells to ELISPOT plate Co_Culture->Add_Cells Plate_Coating Coat ELISPOT plate with anti-cytokine Ab Plate_Coating->Add_Cells Incubation Incubate to allow cytokine secretion Add_Cells->Incubation Detection Add detection Ab and substrate Incubation->Detection Analysis Analyze spots Detection->Analysis

Workflow for in vitro T cell activation and ELISPOT.

Detailed Experimental Protocols

In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells pulsed with the this compound.

Materials:

  • C57BL/6 mice

  • Ovalbumin (OVA) protein

  • Adjuvant (e.g., Poly(I:C))

  • Splenocytes from naive C57BL/6 mice

  • OVA-A2 (SIINFEKL) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 medium supplemented with 10% FBS

Procedure:

  • Immunization:

    • Immunize C57BL/6 mice subcutaneously with 50 µg of OVA protein emulsified in a suitable adjuvant (e.g., Poly(I:C)). A control group should be injected with PBS.

    • Administer a second injection of adjuvant alone 24 hours later at the same site.

  • Target Cell Preparation (7 days post-immunization):

    • Prepare a single-cell suspension of splenocytes from naive C57BL/6 mice.

    • Divide the splenocytes into two populations.

    • Target population: Pulse one population with 1 µg/mL of SIINFEKL peptide in RPMI medium for 1 hour at 37°C.

    • Control population: Incubate the second population in RPMI medium without the peptide.

    • Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM) and the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM).

  • Adoptive Transfer:

    • Mix the CFSE-high target cells and CFSE-low control cells at a 1:1 ratio.

    • Inject the cell mixture intravenously into the immunized and control mice.

  • Analysis (18 hours post-transfer):

    • Isolate splenocytes from the recipient mice.

    • Analyze the cell populations by flow cytometry, gating on the CFSE-high and CFSE-low populations.

  • Calculation of Specific Lysis:

    • Calculate the ratio of CFSE-low to CFSE-high cells in both immunized and control mice.

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100

IFN-γ ELISPOT Assay

This assay quantifies the number of OVA-A2-specific T cells that secrete IFN-γ upon restimulation.

Materials:

  • ELISPOT plate (PVDF membrane)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)

  • Substrate (e.g., BCIP/NBT)

  • Splenocytes from immunized and control mice

  • OVA-A2 (SIINFEKL) peptide

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Blocking solution (e.g., PBS with 1% BSA)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile water.

    • Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate and block with blocking solution for at least 30 minutes at room temperature.

    • Prepare a single-cell suspension of splenocytes from immunized and control mice.

    • Add the splenocytes to the wells of the ELISPOT plate.

    • Stimulate the cells by adding SIINFEKL peptide to the appropriate wells at a final concentration of 1 µg/mL. Include wells with unstimulated cells (medium only) as a negative control.

    • Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate. Monitor for the development of spots.

  • Analysis:

    • Stop the reaction by washing the plate with water once distinct spots have formed.

    • Dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

This guide provides a comprehensive overview of the use of this compound in immunological research. The detailed protocols and quantitative data serve as a valuable resource for designing and executing experiments to investigate T cell immunity in the context of vaccine development and cancer immunotherapy.

References

An In-depth Technical Guide on the Core Mechanism of OVA Peptide-Mediated T Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying T cell activation by ovalbumin (OVA) peptides, a cornerstone model in immunology. While the most extensively characterized system involves the murine major histocompatibility complex (MHC) class I molecule H-2Kb presenting the OVA257-264 peptide, this guide also incorporates data from humanized systems and outlines the principles of T cell activation that are broadly applicable, including the context of the human leukocyte antigen (HLA)-A2.

Introduction to Ovalbumin as a Model Antigen

Chicken ovalbumin (OVA) is a widely used model antigen in immunological research due to its well-defined T cell epitopes and the availability of transgenic T cell receptors (TCRs) specific for these epitopes, such as the OT-I and OT-II systems. The OVA257-264 peptide (SIINFEKL) is a classical class I-restricted epitope presented by the murine H-2Kb molecule, which elicits a robust CD8+ cytotoxic T lymphocyte (CTL) response[1][2]. The OVA323-339 peptide, on the other hand, is a well-characterized class II-restricted epitope presented by I-Ad that activates CD4+ helper T cells[3][4]. This guide will focus primarily on the OVA257-264/H-2Kb system as the core model for T cell activation, with relevant data from human cell systems.

Antigen Processing and Presentation of OVA Peptides

The journey to T cell activation begins with the processing of the OVA protein and the presentation of its peptide fragments on MHC molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs).

MHC Class I Pathway (Endogenous Pathway)

The presentation of the OVA257-264 peptide on MHC class I molecules is crucial for the activation of CD8+ T cells. This process is sensitive to inhibitors of proteasomes and is dependent on the Transporter associated with Antigen Processing (TAP)[5].

  • Proteasomal Degradation : Endogenous OVA protein is degraded into smaller peptides by the proteasome in the cytoplasm.

  • TAP Translocation : The resulting peptides are transported into the endoplasmic reticulum (ER) by TAP.

  • MHC Class I Loading : In the ER, the OVA257-264 peptide is loaded onto newly synthesized MHC class I (H-2Kb) molecules. This process is facilitated by chaperones like calreticulin and gp96, which can sequentially transfer peptides to MHC class I molecules.

  • Cell Surface Expression : The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T cells.

Notably, there is also evidence for a TAP-independent pathway for the presentation of exogenous OVA257-264, though it is less efficient.

Antigen_Processing_MHC_I cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface OVA_protein Ovalbumin Protein Proteasome Proteasome OVA_protein->Proteasome Degradation OVA_peptides OVA Peptides Proteasome->OVA_peptides TAP TAP Transporter OVA_peptides->TAP Transport MHC_I MHC Class I (H-2Kb) TAP->MHC_I Loading Peptide_MHC_I OVA(257-264)-MHC I Complex MHC_I->Peptide_MHC_I Peptide Binding Presented_Complex Presented OVA-MHC I Peptide_MHC_I->Presented_Complex Transport to Surface OVA_peptides_ER OVA Peptides OVA_peptides_ER->MHC_I

Figure 1: MHC Class I Antigen Processing Pathway for Ovalbumin.

T Cell Recognition and the "Two-Signal" Model of Activation

Full activation of a naive T cell requires two distinct signals from the APC.

  • Signal 1 (Antigen-Specific) : This is provided by the interaction of the TCR and its co-receptor (CD8 for class I MHC) with the peptide-MHC complex on the APC surface. The OT-I TCR specifically recognizes the SIINFEKL peptide presented by H-2Kb.

  • Signal 2 (Costimulation) : This is an antigen-independent signal delivered by the interaction of costimulatory molecules on the T cell, such as CD28, with their ligands on the APC, like B7-1 (CD80) and B7-2 (CD86). This second signal is crucial for ensuring that the T cell response is appropriate and prevents anergy (a state of unresponsiveness).

A third signal, in the form of cytokines released by the APC, further directs T cell differentiation and effector function.

The T Cell Activation Signaling Cascade

The engagement of the TCR with the OVA peptide-MHC complex initiates a complex intracellular signaling cascade, primarily driven by tyrosine phosphorylation.

  • Initiation : Upon TCR engagement, the co-receptor CD8 brings the Src family kinase Lck into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex.

  • ITAM Phosphorylation : Lck phosphorylates the ITAMs, creating docking sites for ZAP-70 (Zeta-chain-associated protein kinase 70).

  • ZAP-70 Activation : ZAP-70 is then phosphorylated and activated by Lck.

  • Signal Propagation : Activated ZAP-70 phosphorylates downstream adapter proteins, most notably LAT (Linker for Activation of T cells) and SLP-76.

  • Downstream Pathways : The phosphorylation of LAT and SLP-76 leads to the recruitment and activation of multiple signaling pathways, including:

    • PLCγ1 Pathway : Leads to calcium mobilization and activation of NFAT (Nuclear Factor of Activated T-cells).

    • Ras-MAPK Pathway : Activates AP-1 (Activator protein 1).

    • PKCθ Pathway : Activates NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).

  • Gene Transcription : These transcription factors translocate to the nucleus and induce the expression of genes essential for T cell proliferation (e.g., IL-2), differentiation, and effector functions.

Studies using a human Jurkat T cell line expressing the OT-1 TCR have shown that stimulation with OVA pMHC triggers a significant increase in the phosphorylation of key signaling molecules, including Lck, ZAP-70, and LAT. High-affinity OVA pMHC activation can trigger a stronger signaling output compared to antibody-mediated TCR activation.

T_Cell_Activation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR pMHC OVA-MHC I Complex TCR->pMHC CD8 CD8 CD8->pMHC Lck Lck pMHC->Lck Signal 1 CD28 CD28 B7 B7 (CD80/86) CD28->B7 Signal 2 PKC PKCθ B7->PKC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCG1 PLCγ1 LAT->PLCG1 Ras Ras-MAPK LAT->Ras Ca_flux Ca²⁺ Flux PLCG1->Ca_flux AP1 AP-1 Ras->AP1 NFkB NF-κB PKC->NFkB NFAT NFAT Ca_flux->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Figure 2: Simplified T Cell Activation Signaling Pathway.

Quantitative Data on OVA-Mediated T Cell Activation

The following tables summarize quantitative data from various studies on OVA peptide-mediated T cell activation.

Table 1: Peptide Concentrations for T Cell Activation

PeptideCell SystemConcentrationOutcomeReference
OVA257-264Murine OT-I T cells2 µg/mlIn vitro activation
OVA323-339Murine OT-II T cells10 µg/mlIn vitro proliferation
MUC1-8-mer (control)Human T2 cells1-100 µg/mlDose-dependent HLA-A2 expression

Table 2: Kinetics of T Cell Activation

ParameterCell SystemTime PointObservationReference
T cell activationMurine T cells2-4 daysOptimal in vitro proliferation
T cell activationHuman T cells2-4 daysOptimal in vitro proliferation
CD25 expressionMurine OT-II T cells4 days~90% of cells are CD25+

Table 3: Signaling Molecule Phosphorylation

MoleculeCell SystemFold Increase (vs. control)ConditionReference
ITAM sitesHuman Jurkat (OT-I TCR)Up to 6-foldOVA pMHC stimulation
ITAM sitesHuman Jurkat (OT-I TCR)Up to 3-foldAntibody stimulation

Experimental Protocols

In Vitro T Cell Activation and Proliferation Assay

This protocol describes a general method for activating and measuring the proliferation of OVA-specific T cells in vitro.

T_Cell_Proliferation_Assay cluster_preparation Preparation cluster_coculture Co-culture cluster_analysis Analysis Isolate_APCs 1. Isolate APCs (e.g., splenocytes, DCs) Pulse_APCs 4. Pulse APCs with OVA peptide (e.g., 2 µg/ml) Isolate_APCs->Pulse_APCs Isolate_T_cells 2. Isolate T cells (e.g., from OT-I mice) Label_T_cells 3. Label T cells with CFSE Isolate_T_cells->Label_T_cells Mix_cells 5. Co-culture T cells and pulsed APCs Label_T_cells->Mix_cells Pulse_APCs->Mix_cells Incubate 6. Incubate for 72 hours Mix_cells->Incubate Harvest_cells 7. Harvest cells Incubate->Harvest_cells Stain_cells 8. Stain for surface markers (e.g., CD8, CD69) Harvest_cells->Stain_cells Flow_cytometry 9. Analyze by flow cytometry for CFSE dilution Stain_cells->Flow_cytometry

Figure 3: Experimental Workflow for a T Cell Proliferation Assay.

Methodology:

  • Isolate APCs : Isolate splenocytes or bone marrow-derived dendritic cells from C57BL/6 mice.

  • Isolate T cells : Isolate CD8+ T cells from the spleen and lymph nodes of an OT-I transgenic mouse using magnetic bead separation.

  • Label T cells : Resuspend OT-I T cells in PBS and label with carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM for 10 minutes at 37°C. Quench the reaction with fetal bovine serum.

  • Pulse APCs : Incubate APCs with 2 µg/ml of OVA257-264 (SIINFEKL) peptide in complete RPMI medium for 4 hours at 37°C. Wash the cells extensively to remove excess peptide.

  • Co-culture : Plate the pulsed APCs in a 96-well plate and add the CFSE-labeled OT-I T cells at an appropriate effector-to-target ratio (e.g., 1:1).

  • Incubation : Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Analysis : Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD8, CD69). Analyze the cells by flow cytometry. T cell proliferation is measured by the dilution of the CFSE dye, as it is halved with each cell division.

Human T Cell Activation using Peptide-Pulsed T2 Cells

This protocol is used to assess the ability of a peptide to bind to HLA-A2 and activate human T cells.

Methodology:

  • Peptide Loading : Incubate T2 cells (which are TAP-deficient but express HLA-A2) with the peptide of interest (e.g., 10-100 µg/ml) for 4-24 hours. This allows for exogenous loading of the peptide onto surface HLA-A2 molecules.

  • HLA-A2 Stabilization Assay : The binding of the peptide to HLA-A2 can be quantified by staining the T2 cells with a fluorescently labeled anti-HLA-A2 antibody and analyzing by flow cytometry. Increased fluorescence intensity indicates peptide binding and stabilization of the HLA-A2 molecule on the cell surface.

  • T Cell Co-culture : Isolate CD8+ T cells from an HLA-A2 positive human donor.

  • Activation : Co-culture the peptide-pulsed T2 cells with the isolated CD8+ T cells.

  • Readout : T cell activation can be assessed by measuring the upregulation of activation markers like CD69 and CD137 by flow cytometry, or by quantifying cytokine release (e.g., IFN-γ) using an ELISpot or ELISA assay.

The Role of HLA-A2 in OVA Peptide Presentation

While the OVA257-264/H-2Kb system is a powerful model, translating these findings to human immunology requires consideration of the human MHC, known as HLA. HLA-A2 is a very common HLA class I allele. Although there is no single, universally recognized immunodominant OVA peptide for HLA-A2 that is equivalent to SIINFEKL for H-2Kb, the principles of T cell activation remain the same. Identifying potential HLA-A2-restricted OVA peptides would involve:

  • In Silico Prediction : Using algorithms to predict which OVA-derived peptides are likely to bind to the HLA-A2 molecule.

  • In Vitro Binding Assays : Synthesizing the predicted peptides and testing their ability to bind to purified HLA-A2 molecules or to stabilize HLA-A2 expression on T2 cells.

  • T Cell Activation Assays : Using the protocol described in section 6.2 to determine if these peptides can activate CD8+ T cells from HLA-A2 positive donors.

Conclusion

The activation of T cells by OVA peptides is a multi-step process involving antigen processing and presentation, TCR recognition, and a cascade of intracellular signaling events. The OVA257-264/H-2Kb model provides a robust and well-characterized system for studying these fundamental immunological processes. While the direct translation to the human HLA-A2 system requires further peptide characterization, the core mechanisms of T cell activation are highly conserved. Understanding these mechanisms is critical for the development of novel immunotherapies and vaccines.

References

An In-depth Technical Guide to the OVA-A2 Peptide: Discovery and Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The OVA-A2 peptide, with the amino acid sequence SAINFEKL, is a synthetic variant of the immunodominant ovalbumin (OVA) peptide 257-264 (SIINFEKL). As a class I major histocompatibility complex (MHC) H-2Kb-restricted epitope, it serves as a valuable tool in immunological research, particularly in the fields of T-cell activation, cancer immunotherapy, and vaccine development. This technical guide provides a comprehensive overview of the discovery, biochemical characteristics, and immunological properties of the this compound. It includes a summary of available quantitative data, detailed experimental protocols for its study, and a depiction of the relevant signaling pathways.

Discovery and Core Characteristics

The this compound (SAINFEKL) is a biologically active, antigenic variant of the peptide derived from chicken ovalbumin, encompassing amino acids 257-264.[1] It is a modification of the well-characterized SIINFEKL peptide, which is a potent agonist for the T-cell receptor (TCR) of OT-I CD8+ T-cells. The substitution of serine (S) for cysteine (C) at the N-terminus and alanine (A) for isoleucine (I) at the second position alters the peptide's interaction with the MHC class I molecule H-2Kb and the TCR, making it a subject of interest for studying the nuances of T-cell recognition and activation.

Biochemical Properties
PropertyValueReference
Sequence Ser-Ala-Ile-Asn-Phe-Glu-Lys-Leu (SAINFEKL)--INVALID-LINK--
Molecular Formula C42H68N10O13--INVALID-LINK--
Molecular Weight 921.05 g/mol --INVALID-LINK--
MHC Restriction H-2Kb (Mouse MHC Class I)[1]

Quantitative Data

While extensive quantitative data for the parent SIINFEKL peptide is available, specific binding affinities and functional potencies for the SAINFEKL variant are less commonly reported in publicly accessible literature. The following table presents data for the closely related SIINFEKL peptide to provide a comparative baseline. Researchers are encouraged to perform direct binding and functional assays to determine the precise values for SAINFEKL in their experimental systems.

PeptideParameterValueMethodReference
SIINFEKL Binding Affinity (Kd) to H-2Kb Not explicitly found for SAINFEKL. For SIINFEKL, Kd values are in the nanomolar range.Surface Plasmon Resonance (SPR)[2]
SIINFEKL IC50 for MHC-I Binding Inhibition Not explicitly found for SAINFEKL. For SIINFEKL, IC50 is approximately 0.19 µM.Competitive Binding Assay--INVALID-LINK--
SIINFEKL & Variants EC50 for T-Cell Activation (CD69 Upregulation) Not explicitly found for SAINFEKL. Varies for other SIINFEKL variants.Flow Cytometry[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the this compound. These protocols are based on established procedures for similar peptides and can be adapted for SAINFEKL.

Solid-Phase Peptide Synthesis (SPPS) of SAINFEKL

This protocol outlines the manual synthesis of the SAINFEKL peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/H2O/Phenol/Triisopropylsilane (8.5/0.5/0.5/0.5)

  • Diethyl ether (ice-cold)

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate to allow for coupling.

    • Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the SAINFEKL sequence (Lys, Glu, Phe, Asn, Ile, Ala, Ser).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Lyophilization and Characterization: Lyophilize the purified peptide fractions and confirm the identity and purity by mass spectrometry and analytical HPLC.

MHC Class I Binding Assay

This protocol describes a competition assay to measure the binding affinity of SAINFEKL to H-2Kb molecules using fluorescence polarization.

Materials:

  • Purified, soluble H-2Kb molecules

  • A high-affinity, fluorescently labeled probe peptide (e.g., fluorescein-labeled SIINFEKL)

  • Unlabeled SAINFEKL peptide

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well black microplates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescently labeled probe peptide.

    • Prepare a serial dilution of the unlabeled SAINFEKL competitor peptide.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of purified H-2Kb molecules to each well.

    • Add the serially diluted unlabeled SAINFEKL peptide to the wells.

    • Add a constant, low concentration of the fluorescently labeled probe peptide to all wells.

    • Include control wells with H-2Kb and probe peptide only (maximum polarization) and probe peptide only (minimum polarization).

  • Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of probe peptide binding for each concentration of SAINFEKL.

    • Plot the percentage of inhibition against the logarithm of the SAINFEKL concentration.

    • Determine the IC50 value (the concentration of SAINFEKL that inhibits 50% of the probe peptide binding) by fitting the data to a sigmoidal dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This protocol details the measurement of OT-I CD8+ T-cell proliferation in response to stimulation with the SAINFEKL peptide.

Materials:

  • Splenocytes from an OT-I transgenic mouse (as a source of SIINFEKL-specific CD8+ T-cells)

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a C57BL/6 mouse

  • SAINFEKL peptide

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Prepare OT-I T-cells:

    • Isolate splenocytes from an OT-I mouse.

    • Label the splenocytes with CFSE according to the manufacturer's protocol. This dye covalently binds to intracellular proteins and is diluted by half with each cell division.

  • Prepare APCs:

    • Isolate splenocytes from a C57BL/6 mouse.

    • Irradiate the splenocytes to prevent their proliferation.

  • Co-culture Setup:

    • In a 96-well plate, seed the irradiated APCs.

    • Add a serial dilution of the SAINFEKL peptide to the wells. Include a no-peptide control.

    • Add the CFSE-labeled OT-I splenocytes to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • Staining and Analysis:

    • Harvest the cells from the plate.

    • Stain the cells with fluorescently labeled antibodies against CD8 and a T-cell activation marker (e.g., CD69 or CD25).

    • Analyze the cells by flow cytometry. Gate on the CD8+ T-cell population and measure the CFSE fluorescence intensity. Proliferation is indicated by a stepwise reduction in CFSE fluorescence.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the SAINFEKL-H-2Kb complex on an antigen-presenting cell, the OT-I T-cell receptor initiates a complex signaling cascade leading to T-cell activation, proliferation, and differentiation into effector cells.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_APC cluster_TCell cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell TCell CD8+ T-Cell MHC H-2Kb + SAINFEKL TCR OT-I TCR MHC->TCR Binding CD3 CD3 CD8 CD8 CD8->MHC Lck Lck CD3->Lck Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca2+ influx IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Caption: TCR Signaling Cascade initiated by this compound presentation.

Experimental Workflow for T-Cell Activation Analysis

The following diagram illustrates the general workflow for assessing T-cell activation by the this compound.

TCell_Activation_Workflow cluster_readouts Readouts Peptide SAINFEKL Peptide Synthesis & Purification Pulsing APC Pulsing with SAINFEKL Peptide->Pulsing APCs Isolation & Preparation of APCs APCs->Pulsing TCells Isolation of OT-I CD8+ T-Cells CoCulture Co-culture of APCs and T-Cells TCells->CoCulture Pulsing->CoCulture Proliferation Proliferation Assay (CFSE) CoCulture->Proliferation Cytokine Cytokine Secretion (ELISA/ELISpot) CoCulture->Cytokine ActivationMarkers Activation Marker Expression (Flow Cytometry) CoCulture->ActivationMarkers

Caption: Workflow for analyzing T-cell activation by this compound.

Conclusion

The this compound (SAINFEKL) is a key reagent in immunological research, enabling detailed studies of T-cell biology. While specific quantitative data for this particular variant is not as abundant as for its parent peptide, the experimental frameworks provided in this guide offer robust methods for its characterization. Further comparative studies between SAINFEKL and other SIINFEKL variants will be crucial in elucidating the precise structure-function relationships that govern T-cell receptor recognition and the subsequent immune response, with important implications for the design of novel immunotherapies and vaccines.

References

An In-depth Technical Guide on the Immunological Properties of Synthetic OVA-A2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core immunological properties of the synthetic OVA-A2 peptide, a crucial tool in immunological research. It details its binding characteristics, effects on T-cell activation, cytokine profiles, and its application in preclinical models, supplemented with detailed experimental protocols and pathway visualizations.

Introduction

Ovalbumin (OVA), a protein from chicken egg whites, serves as a cornerstone model antigen in immunology. Specific peptide fragments of OVA are used to study antigen-specific immune responses. The this compound (SAINFEKL ) is a well-characterized variant of the immunodominant H-2Kb-restricted OVA peptide, SIINFEKL (OVA 257-264).[1][2] Due to its defined immunological activity, the this compound is extensively utilized in the development and evaluation of vaccines, cancer immunotherapies, and adjuvants.[3][4] This guide focuses on the quantitative and qualitative immunological characteristics of this synthetic peptide.

Core Immunological Properties

The interaction of the this compound with the components of the immune system is characterized by high-affinity binding to MHC class I molecules, potent T-cell activation, and a distinct cytokine release profile.

Peptide Sequence and MHC Restriction

The this compound is an octamer with the amino acid sequence Ser-Ala-Ile-Asn-Phe-Glu-Lys-Leu (SAINFEKL). It is a variant of the canonical SIINFEKL peptide.[1] Both peptides are presented by the murine MHC class I molecule H-2Kb to CD8+ cytotoxic T lymphocytes (CTLs). This specific interaction is fundamental to its function as a model antigen in C57BL/6 mice and derived cell lines.

MHC-I Binding Affinity

The stability of the peptide-MHC complex is a critical determinant of its immunogenicity. While specific kinetic data for the SAINFEKL variant is less commonly published, extensive data exists for the closely related high-affinity SIINFEKL peptide, which provides a strong benchmark.

Table 1: Binding and Dissociation Kinetics of SIINFEKL Peptide with H-2Kb

Parameter Value Description
Association Rate (kon) 1.627 × 107 M−1h−1 Rate of peptide binding to the MHC molecule.
Dissociation Rate (koff) 0.0495 h−1 Rate of peptide unbinding from the MHC molecule.
Half-life (t1/2) ~14 hours Time for half of the peptide-MHC complexes to dissociate.

| Dissociation Constant (KD) | ~3 nM | A measure of binding affinity (lower is stronger). |

Data presented is for the canonical SIINFEKL peptide, which serves as a reference for the OVA-A2 variant.

This high affinity and slow dissociation rate result in a stable presentation on the cell surface, providing a durable signal for T-cell recognition.

T-Cell Activation

The this compound, when presented by H-2Kb, is a potent agonist for the T-cell receptors (TCRs) of OT-I transgenic T-cells. This interaction triggers a signaling cascade leading to T-cell activation, proliferation, and differentiation into effector cells.

Table 2: T-Cell Response to OVA Peptide Stimulation

Parameter Observation Significance
Activation Markers Upregulation of CD69 and CD25. Indicates early T-cell activation.
Proliferation Induces robust proliferation of OT-I CD8+ T-cells. Demonstrates potent mitogenic activity for specific T-cells.

| Effector Function | Differentiation into cytotoxic T lymphocytes (CTLs) capable of killing target cells. | Essential for anti-tumor and anti-viral immunity. |

Cytokine Secretion Profile

Upon activation, T-cells secrete a variety of cytokines that orchestrate the immune response. The cytokine profile induced by OVA peptides is predominantly of a Type 1 nature, which is crucial for cellular immunity.

Table 3: Cytokine Production by CD8+ T-Cells Stimulated with High-Affinity OVA Peptide

Cytokine Function Observation
Interferon-gamma (IFN-γ) Key antiviral and anti-tumor cytokine; activates macrophages. Strongly induced upon initial stimulation.
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory; induces tumor cell apoptosis. Strongly induced upon initial stimulation.

| Interleukin-2 (IL-2) | Promotes T-cell proliferation and survival. | Produced to drive clonal expansion. |

Note: The cytokine profile can be influenced by the peptide's affinity. Lowering the binding affinity of OVA peptides can shift the response to include Type 2 cytokines like IL-5 and IL-10.

In Vivo Anti-Tumor Efficacy

The this compound is widely used as a model tumor-associated antigen in preclinical cancer models, such as B16-F10 melanoma or E.G7 thymoma cells engineered to express ovalbumin (B16-OVA, E.G7-OVA).

Table 4: Summary of In Vivo Anti-Tumor Studies Using OVA Models

Therapeutic Strategy Model Key Finding
Peptide Vaccination E.G7-OVA Vaccination with OVA-bound nanoparticles encapsulating IL-7 significantly blocked tumor growth.
Checkpoint Blockade (anti-PD-1) E.G7-OVA Blocking PD-1 after vaccination with a low dose of OVA peptide mitigated T-cell exhaustion and improved anti-tumor response.

| mRNA Vaccine | B16-F10-OVA | An OVA-mRNA vaccine demonstrated immunogenicity and an anti-tumor effect, which was evaluated via T-cell depletion studies. |

Signaling and Processing Pathways

The immunological activity of the this compound is dependent on two critical pathways: its processing and presentation by antigen-presenting cells (APCs) and the subsequent signaling cascade it triggers within T-cells.

MHC Class I Antigen Processing and Presentation

For the OVA peptide to be recognized by a CD8+ T-cell, it must first be presented on the cell surface by an MHC class I molecule. This occurs via the endogenous antigen presentation pathway.

MHCI_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Prot Endogenous Protein (e.g., Ovalbumin) Ubi Ubiquitination Prot->Ubi Tagged for degradation Proteasome Proteasome Ubi->Proteasome Degradation Peptides Peptide Fragments (SIINFEKL) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport PLC Peptide-Loading Complex (Tapasin, ERp57) TAP->PLC MHC MHC-I Assembly (Heavy Chain + β2m) MHC->PLC Chaperones Chaperones (Calnexin, Calreticulin) Chaperones->MHC Folding pMHC Stable pMHC-I Complex PLC->pMHC Peptide Loading Surface Antigen Presentation to CD8+ T-Cell pMHC->Surface Transport via Golgi

MHC Class I endogenous antigen presentation pathway.
T-Cell Receptor (TCR) Signaling Cascade

The binding of the pMHC-I complex to the TCR and its co-receptor CD8 initiates a phosphorylation cascade that activates downstream signaling pathways, culminating in the activation of transcription factors like NFAT, NF-κB, and AP-1.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC pMHC-I (APC) TCR TCR/CD3 Complex pMHC->TCR CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ITAMs, recruits LAT LAT & SLP-76 ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 activates IP3 IP3 PLCG1->IP3 cleaves PIP₂ DAG DAG PLCG1->DAG cleaves PIP₂ Ca Ca²⁺ Release IP3->Ca Ras Ras/MAPK Pathway DAG->Ras PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT AP1 AP-1 Ras->AP1 NFKB NF-κB PKC->NFKB Transcription Gene Transcription (Cytokines, Effector Molecules) NFAT->Transcription AP1->Transcription NFKB->Transcription

Simplified T-Cell Receptor (TCR) signaling cascade.

Experimental Methodologies

Reproducible and quantitative assessment of the immunological properties of OVA-A2 requires standardized protocols. Below are methodologies for key experiments.

Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the anti-tumor efficacy of an OVA-targeted therapy involves tumor implantation, treatment, and subsequent immunological analysis.

Workflow A 1. Tumor Cell Inoculation (e.g., B16-OVA s.c.) B 2. Tumor Establishment (Palpable Tumors Form) A->B C 3. Treatment Administration (Vaccine, Checkpoint Inhibitor) B->C D 4. Monitor Tumor Growth (Calipers, Imaging) C->D E 5. Endpoint Analysis (Harvest Spleen, dLNs, Tumor) D->E F 6. Immunological Readout (Flow Cytometry, ELISpot) E->F

Workflow for a preclinical anti-tumor efficacy study.
Protocol: MHC Class I-Peptide Binding/Inhibition Assay

This assay measures the ability of a test peptide (e.g., SAINFEKL) to compete with a known high-affinity, labeled probe peptide for binding to purified MHC-I molecules.

  • Reagent Preparation :

    • Purified, soluble H-2Kb molecules.

    • High-affinity, fluorescently or radioactively labeled probe peptide.

    • Test peptides serially diluted to a range of concentrations.

    • Assay buffer (e.g., PBS with protease inhibitors).

  • Binding Reaction :

    • In a 96- or 384-well plate, incubate a fixed concentration of H-2Kb and the labeled probe peptide with varying concentrations of the unlabeled test peptide.

    • Include controls for no binding (probe alone) and maximum binding (probe + MHC-I, no competitor).

    • Incubate at 37°C for 48-72 hours to reach equilibrium.

  • Complex Capture :

    • Transfer the reaction mixture to an ELISA plate pre-coated with an antibody that captures correctly folded pMHC-I complexes (e.g., anti-H-2Kb antibody).

    • Wash away unbound peptide.

  • Detection and Analysis :

    • Quantify the amount of captured labeled peptide using a suitable plate reader (e.g., for fluorescence or radioactivity).

    • Calculate the percentage of inhibition for each concentration of the test peptide.

    • Determine the IC50 value (the concentration of test peptide required to inhibit 50% of the probe peptide's binding), which is an inverse measure of binding affinity.

Protocol: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is used to identify and quantify cytokine-producing T-cells following antigen-specific stimulation.

  • Cell Preparation :

    • Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice.

    • Count cells and adjust the concentration to 1-2 x 106 cells/mL in complete RPMI media.

  • In Vitro Restimulation :

    • Plate cells and add the this compound (typically 1-10 µg/mL).

    • Include co-stimulatory molecules (e.g., anti-CD28 antibody) to ensure robust activation.

    • Incubate for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines inside the cell.

    • Incubate for an additional 4-6 hours.

  • Surface Staining :

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain with fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44) for 20-30 minutes on ice, protected from light.

    • Wash cells to remove unbound antibodies.

  • Fixation and Permeabilization :

    • Resuspend cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature.

    • Wash cells, then resuspend in a permeabilization buffer (e.g., containing saponin or a mild detergent).

  • Intracellular Staining :

    • Add fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Acquisition and Analysis :

    • Wash cells twice with permeabilization buffer, then resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing each cytokine.

Conclusion

The synthetic this compound (SAINFEKL) and its canonical counterpart (SIINFEKL) are indispensable tools in immunology. Their well-defined characteristics—high-affinity binding to H-2Kb, potent and specific activation of CD8+ T-cells, and induction of a robust Type 1 cytokine response—make them ideal for dissecting the mechanisms of cellular immunity. Their utility as model antigens in preclinical cancer immunotherapy models continues to drive the development of novel vaccines, adjuvants, and combination therapies, providing a reliable and quantitative system for evaluating new immunomodulatory strategies.

References

The Role of OVA-A2 Peptide in Adaptive Immunity Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the OVA-A2 peptide, a variant of a key immunodominant epitope from chicken ovalbumin, in the study of adaptive immunity. Its ability to elicit robust and specific T-cell responses has established it as an invaluable tool in immunology research, particularly in the fields of vaccine development and cancer immunotherapy. This document provides a comprehensive overview of the this compound, including its characteristics, applications, and detailed experimental protocols for its use.

Introduction to this compound

The this compound, with the amino acid sequence SAINFEKL, is a variant of the well-characterized ovalbumin peptide OVA (257-264), which has the sequence SIINFEKL.[1][2][3][4] This octameric peptide is a class I (H-2Kb)-restricted peptide epitope of ovalbumin.[5] Due to its strong binding to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, the parent SIINFEKL peptide is a potent activator of CD8+ T-cells. Consequently, both SIINFEKL and its variants like SAINFEKL are widely used as model antigens to study T-cell activation, proliferation, and effector functions.

These peptides are instrumental in preclinical studies for evaluating the efficacy of new vaccine adjuvants and immunotherapeutic strategies. By using a well-defined antigen like the this compound, researchers can precisely track and quantify antigen-specific immune responses.

Quantitative Data

While the this compound (SAINFEKL) is used in immunological studies, the vast majority of quantitative research has been performed on its parent peptide, SIINFEKL. The following tables summarize key quantitative data for the SIINFEKL peptide, which can serve as a valuable reference point for studies involving the SAINFEKL variant.

Table 1: MHC Class I Binding Affinity of SIINFEKL Peptide

PeptideMHC AlleleTechniqueReported Kd (nM)Reference
SIINFEKLH-2KbSurface Plasmon Resonance10
SIINFEKLH-2KbFlow Cytometry3.042

Table 2: T-Cell Proliferation in Response to SIINFEKL Stimulation

AssayCell TypeStimulationTypical Result MetricReference
[3H]-Thymidine incorporationMurine SplenocytesSIINFEKL peptideStimulation Index (SI)
CFSE dilution assayMurine CD8+ T-cellsSIINFEKL peptideProliferation Index

Note: The Stimulation Index (SI) is the ratio of counts per minute (cpm) in stimulated wells to cpm in unstimulated wells. The Proliferation Index is the average number of divisions for all responding cells.

Table 3: Cytokine Production in Response to SIINFEKL Stimulation

CytokineCell TypeStimulationTypical Concentration RangeReference
IFN-γMurine SplenocytesSIINFEKL peptide (10-8 to 10-2 µg/ml)Dose-dependent increase in % of IFN-γ+ CD8+ T-cells
IL-2Murine SplenocytesSIINFEKL peptide (10-8 to 10-2 µg/ml)Dose-dependent increase in % of IL-2+ CD8+ T-cells
IFN-γMurine CD8+ T-cellsSIINFEKL peptideQualitative increase in IFN-γ producing cells

Experimental Protocols

The following are detailed methodologies for key experiments utilizing OVA peptides to study adaptive immune responses.

In Vivo Mouse Immunization

This protocol describes a general procedure for immunizing mice to elicit an OVA-specific T-cell response.

Materials:

  • OVA-A2 (SAINFEKL) or SIINFEKL peptide

  • Adjuvant (e.g., Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), Quil A)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (e.g., 27-30 gauge)

  • C57BL/6 mice (H-2Kb)

Procedure:

  • Peptide Preparation: Dissolve the OVA peptide in sterile PBS to the desired concentration (e.g., 1 mg/mL).

  • Adjuvant Emulsion: Emulsify the peptide solution with an equal volume of adjuvant. For example, mix 100 µL of peptide solution with 100 µL of CFA for the initial immunization. For booster immunizations, IFA is typically used.

  • Immunization: Subcutaneously inject 50-100 µL of the emulsion at the base of the tail of a C57BL/6 mouse. The typical peptide dose ranges from 10 to 100 µg per mouse.

  • Booster Injections: Administer booster injections of the peptide emulsified in IFA at 7-14 day intervals, if required.

  • Analysis: Immune responses can be analyzed 7-14 days after the final immunization by harvesting splenocytes or lymph node cells for use in ELISpot or intracellular cytokine staining assays.

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate (e.g., AEC, BCIP/NBT)

  • RPMI 1640 medium with 10% FBS

  • OVA-A2 (SAINFEKL) or SIINFEKL peptide

  • Splenocytes from immunized mice

Procedure:

  • Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2x105 to 5x105 cells per well.

  • Stimulation: Add the OVA peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash and add the substrate to develop spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the simultaneous identification of cell phenotype and cytokine production at the single-cell level.

Materials:

  • Splenocytes from immunized mice

  • RPMI 1640 medium with 10% FBS

  • OVA-A2 (SAINFEKL) or SIINFEKL peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • Fixation/Permeabilization buffer

  • Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Plate splenocytes at 1-2 x 106 cells/well in a 96-well plate.

    • Stimulate with the OVA peptide (1-10 µg/mL) for 4-6 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A) for the final 2-4 hours of incubation to trap cytokines intracellularly.

  • Surface Staining:

    • Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibodies.

    • Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Stain with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the cell population of interest (e.g., CD3+CD8+ T-cells) and quantifying the percentage of cells positive for the cytokine(s) of interest.

Visualization of Pathways and Workflows

TCR Signaling Pathway

The recognition of the this compound presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_T_Cell CD8+ T-Cell MHC MHC Class I OVA_A2 This compound CD8 CD8 MHC->CD8 TCR TCR OVA_A2->TCR Recognition Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokine_Gene Cytokine Gene Transcription NFkB->Cytokine_Gene NFAT->Cytokine_Gene AP1->Cytokine_Gene

Caption: TCR signaling cascade upon this compound recognition.

ELISpot Experimental Workflow

This diagram outlines the major steps involved in performing an ELISpot assay to detect OVA-A2 specific T-cells.

ELISpot_Workflow cluster_Plate_Prep Plate Preparation cluster_Cell_Culture Cell Culture & Stimulation cluster_Detection Detection & Analysis Coat Coat PVDF plate with anti-IFN-γ capture Ab Block Block plate with protein solution Coat->Block Add_Cells Add splenocytes from immunized mouse Block->Add_Cells Add_Peptide Add this compound (Stimulation) Add_Cells->Add_Peptide Incubate Incubate 18-24h Add_Peptide->Incubate Detect_Ab Add biotinylated detection Ab Incubate->Detect_Ab Enzyme Add Streptavidin-HRP Detect_Ab->Enzyme Substrate Add substrate and develop spots Enzyme->Substrate Analyze Wash, dry, and count spots Substrate->Analyze

Caption: Workflow for an IFN-γ ELISpot assay.

Intracellular Cytokine Staining Workflow

This diagram illustrates the key stages of an intracellular cytokine staining experiment followed by flow cytometry analysis.

ICS_Workflow cluster_Stimulation Cell Stimulation cluster_Staining Antibody Staining cluster_Analysis Flow Cytometry Analysis Stimulate Stimulate splenocytes with This compound Inhibit Add protein transport inhibitor (Brefeldin A) Stimulate->Inhibit Surface_Stain Stain for surface markers (e.g., CD8) Inhibit->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intra_Stain Stain for intracellular cytokines (e.g., IFN-γ) Fix_Perm->Intra_Stain Acquire Acquire cells on flow cytometer Intra_Stain->Acquire Gate Gate on CD8+ T-cells Acquire->Gate Quantify Quantify percentage of IFN-γ+ cells Gate->Quantify

Caption: Workflow for Intracellular Cytokine Staining.

Role in Drug Development

The this compound and its parent peptide, SIINFEKL, serve as critical tools in the preclinical development of novel immunotherapies and vaccines.

  • Adjuvant Testing: When developing new vaccine adjuvants, the OVA peptide is often used as a model antigen to assess the adjuvant's ability to enhance antigen-specific T-cell responses. Researchers can quantify the increase in the number of OVA-specific T-cells and their cytokine production to determine the adjuvant's potency.

  • Cancer Vaccine Development: In preclinical cancer models, tumor cells are often engineered to express ovalbumin. This allows for the use of OVA peptides in therapeutic vaccine strategies. The efficacy of a novel cancer vaccine can be evaluated by its ability to induce a robust anti-tumor immune response, measured by the proliferation and cytotoxic activity of OVA-specific T-cells, leading to tumor regression.

  • Evaluating Novel Delivery Platforms: The OVA peptide is frequently employed to assess the effectiveness of new antigen delivery systems, such as nanoparticles or virus-like particles. The ability of these platforms to deliver the antigen to APCs and induce a potent immune response can be readily measured using the well-established OVA-specific T-cell assays.

Conclusion

The this compound, along with its extensively studied parent peptide SIINFEKL, represents a cornerstone model antigen in adaptive immunity research. Its well-defined characteristics and the availability of robust assays to measure specific T-cell responses make it an indispensable tool for researchers and drug development professionals. From elucidating the fundamental mechanisms of T-cell activation to the preclinical evaluation of next-generation vaccines and immunotherapies, the this compound continues to be a vital component of the immunologist's toolkit.

References

OVA-A2 Peptide (SIINFEKL): A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The ovalbumin-derived peptide OVA-A2, commonly known by its single-letter amino acid sequence SIINFEKL, is a paramount model antigen in the field of immunology. Its well-defined characteristics, robust immunogenicity, and specific presentation by the murine MHC class I molecule H-2Kb have made it an indispensable tool for dissecting the complexities of the adaptive immune response. This technical guide provides a comprehensive overview of the OVA-A2 peptide, including its core properties, quantitative data, detailed experimental protocols for its application, and visual diagrams of associated immunological pathways and workflows.

Core Concepts of the OVA-A2 Model Antigen

The SIINFEKL peptide is the immunodominant epitope of chicken ovalbumin for CD8+ T cells in C57BL/6 mice.[1] Its utility as a model antigen is rooted in its precise interaction with the H-2Kb MHC class I molecule, which then presents the peptide to the T-cell receptors (TCRs) of specific CD8+ T cells, particularly those from OT-I transgenic mice, which are engineered to express a TCR specific for this complex.[2] This highly specific and well-characterized interaction allows for reproducible and quantifiable measurements of T-cell activation, proliferation, and effector functions, such as cytotoxicity.

Key Applications:

  • T-Cell Activation and Proliferation Studies: Investigating the fundamental mechanisms of CD8+ T-cell clonal expansion.

  • In Vivo Cytotoxicity Assays: Quantifying the antigen-specific killing capacity of cytotoxic T lymphocytes (CTLs) in a living organism.[3][4][5]

  • Vaccine Efficacy and Adjuvant Testing: Serving as a model antigen to evaluate the potency of vaccine formulations and delivery systems.

  • Cancer Immunotherapy Models: Used in preclinical tumor models (e.g., B16-OVA melanoma) to assess the efficacy of checkpoint inhibitors and other immunotherapies.

  • Immunological Tolerance Research: Studying the mechanisms that prevent self-reactive T cells from causing autoimmune damage.

Quantitative Data

The following table summarizes key quantitative parameters associated with the this compound, providing essential reference points for experimental design.

ParameterValue / DescriptionSource(s)
Amino Acid Sequence SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu)
MHC Restriction Murine H-2Kb
Binding Affinity (KD) to H-2Kb Algorithms suggest binding affinity is typically <500 nM for significant interaction.
Optimal Peptide Pulsing Concentration 1 µg/mL for in vitro T-cell stimulation and target cell preparation.
Cell Density for Proliferation Assays 1 x 106 cells/mL is often optimal for TCR-mediated activation.

Key Experimental Protocols

Detailed methodologies for cornerstone experiments utilizing the this compound are provided below.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of OVA-specific CD8+ T cells by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • Splenocytes from OT-I transgenic mice (or OVA-immunized C57BL/6 mice).

  • SIINFEKL peptide.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin).

  • CFSE (Carboxyfluorescein succinimidyl ester) dye.

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from a non-transgenic C57BL/6 mouse.

  • 96-well U-bottom plate.

  • Flow cytometer.

Methodology:

  • Cell Preparation: Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.

  • CFSE Labeling: Resuspend OT-I cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete RPMI-1640. Wash the cells twice with medium.

  • Co-culture Setup: Seed 2 x 105 CFSE-labeled OT-I cells per well in a 96-well plate.

  • Antigen Stimulation: Add APCs (e.g., 4 x 105 irradiated splenocytes) and the SIINFEKL peptide at various concentrations (e.g., a titration from 0.01 to 1 µg/mL). Include a no-peptide control.

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against surface markers like CD8 and a viability dye. Analyze by flow cytometry. Proliferation is measured by the serial halving of CFSE fluorescence intensity in the live CD8+ T-cell population.

IFN-γ ELISpot Assay

This highly sensitive assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells.

Materials:

  • PVDF-membrane 96-well ELISpot plate.

  • Anti-mouse IFN-γ capture antibody.

  • Splenocytes from OVA-immunized mice.

  • SIINFEKL peptide.

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-HRP (or other enzyme conjugate).

  • Substrate solution (e.g., AEC or BCIP/NBT).

  • ELISpot reader.

Methodology:

  • Plate Coating: The day before the assay, pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat each well with the anti-IFN-γ capture antibody. Incubate overnight at 4°C.

  • Plate Preparation: On the day of the assay, wash the plate to remove unbound antibody and block with complete RPMI-1640 for at least 1 hour at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2-5 x 105 cells per well.

  • Stimulation: Add SIINFEKL peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate.

  • Detection: Discard cells and wash the plate with PBS-Tween. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Development: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour. Wash again and add the substrate solution. Monitor for spot development (5-60 minutes). Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Visualizing Key Processes

The following diagrams illustrate the central signaling pathway and a common experimental workflow involving the this compound.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell (OT-I) OVA_Protein Ovalbumin Protein (in cytosol) Proteasome Proteasome OVA_Protein->Proteasome Processing SIINFEKL SIINFEKL Peptide Proteasome->SIINFEKL MHC_I H-2Kb MHC Class I SIINFEKL->MHC_I Loading Complex H-2Kb-SIINFEKL Complex TCR T-Cell Receptor (TCR) Complex->TCR Signal 1 (Recognition) CD8 CD8 Co-receptor Complex->CD8 Signaling Signaling Cascade TCR->Signaling Activation Activation & Proliferation Signaling->Activation

Caption: Antigen processing and presentation of SIINFEKL leading to CD8+ T-cell activation.

InVivo_Cytotoxicity_Workflow cluster_Prep 1. Target Cell Preparation cluster_Inject 2. In Vivo Transfer cluster_Analysis 3. Analysis Splenocytes Isolate splenocytes from naive C57BL/6 mouse Split Split population into two Splenocytes->Split Target Label with CFSE high + Pulse with SIINFEKL Split->Target Control Label with CFSE low (No peptide) Split->Control Mix Mix Target and Control cells 1:1 Inject Inject intravenously into immunized & control mice Mix->Inject Harvest Harvest spleens after 4-18 hours Inject->Harvest FACS Analyze by Flow Cytometry Harvest->FACS Calculate Calculate % Specific Lysis based on CFSE high/low ratio FACS->Calculate

Caption: Standard workflow for an in vivo cytotoxicity assay using SIINFEKL peptide.

References

basic principles of OVA-A2 peptide presentation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core principles of OVA-A2 peptide presentation for researchers, scientists, and drug development professionals.

Introduction

The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of the adaptive immune response against intracellular pathogens and malignant cells. A quintessential model for studying this pathway is the presentation of the ovalbumin (OVA) peptide, SIINFEKL, by the murine MHC class I molecule H-2Kb, which serves as a functional analog for the human leukocyte antigen (HLA)-A2 system in many immunological studies. Understanding the molecular choreography of OVA-A2 (used here to denote the OVA peptide-MHC class I concept) presentation is critical for the development of vaccines and T-cell based immunotherapies. This guide provides a detailed overview of the cellular and molecular mechanisms involved, from antigen processing to T-cell recognition, supported by quantitative data, experimental protocols, and pathway visualizations.

The Canonical MHC Class I Presentation Pathway for Ovalbumin

The journey of the OVA protein from a cytosolic entity to a presented peptide on the cell surface involves a series of coordinated steps. Endogenously synthesized proteins, such as those from a virus or mutated self-proteins, are the primary source for peptides presented on MHC class I molecules[1][2][3].

Proteasomal Degradation

The initial step is the degradation of the full-length OVA protein into smaller peptide fragments within the cytosol. This is primarily carried out by the proteasome, a large multi-catalytic protease complex[4][5]. The ubiquitin-proteasome system (UPS) tags proteins for degradation, and the 26S proteasome unfolds and cleaves them into peptides that are typically 8-10 amino acids in length, suitable for MHC class I binding. Studies have demonstrated that purified 20S proteasomes can digest intact OVA in vitro to generate the precise SIINFEKL epitope, confirming the proteasome's central role in this process. The efficiency of this process can be modulated by inflammatory cytokines like IFN-γ, which induces the formation of "immunoproteasomes" that are thought to enhance the generation of peptides with appropriate C-termini for MHC class I binding.

Peptide Transport into the Endoplasmic Reticulum

Generated peptides are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER). This crucial step is mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric protein complex composed of TAP1 and TAP2 subunits. TAP is a member of the ATP-binding cassette (ABC) transporter family and utilizes ATP to move peptides across the ER membrane. TAP shows a preference for peptides between 8 and 16 amino acids in length, which aligns with the size requirement for MHC class I loading. The presentation of soluble OVA has been shown to be TAP-dependent, highlighting the necessity of this transporter for the canonical pathway.

Peptide Loading onto MHC Class I Molecules

Inside the ER, nascent MHC class I heavy chains associate with the light chain, β2-microglobulin (β2m). This heterodimer is unstable and is chaperoned by several proteins to ensure proper folding and peptide loading. This machinery forms the Peptide-Loading Complex (PLC), a multi-subunit assembly that includes TAP, tapasin, calreticulin, and ERp57.

  • Calnexin and Calreticulin: These lectin chaperones aid in the initial folding of the MHC class I heavy chain.

  • Tapasin: This crucial chaperone acts as a bridge, linking the peptide-receptive MHC class I molecule to the TAP transporter, facilitating the sampling of available peptides.

  • ERp57: A thiol oxidoreductase that associates with tapasin and helps stabilize the complex.

The PLC orchestrates the selection of high-affinity peptides. Peptides that bind stably to the MHC class I groove induce a conformational change, leading to the dissociation of the complex from the PLC. The SIINFEKL peptide is known to bind to H-2Kb with high affinity. Once a stable peptide-MHC complex (pMHC) is formed, it is released and can exit the ER.

Surface Presentation and T-Cell Recognition

The stable pMHC complexes are transported from the ER, through the Golgi apparatus, to the cell surface. On the surface of the antigen-presenting cell (APC), the SIINFEKL/H-2Kb complex is displayed for surveillance by CD8+ cytotoxic T lymphocytes (CTLs). The T-cell receptor (TCR) on a specific CTL recognizes the unique conformation of the peptide and the surrounding MHC surface. This recognition, if accompanied by appropriate co-stimulatory signals, triggers the activation of the CTL, leading to the elimination of the target cell.

Visualizations of Key Pathways and Workflows

Diagram 1: this compound Presentation Pathway

Caption: The canonical MHC class I pathway for ovalbumin antigen presentation.

Diagram 2: The Peptide-Loading Complex (PLC)

Caption: Key components and interactions within the Peptide-Loading Complex (PLC).

Quantitative Data in OVA-A2 Presentation

The efficiency of antigen presentation is governed by several quantitative parameters, from enzyme kinetics to binding affinities.

ParameterDescriptionTypical Values / ObservationsReference(s)
Peptide Binding Affinity The strength of the interaction between the SIINFEKL peptide and the H-2Kb molecule. Measured by the dissociation constant (Kd).~10 nM
Peptide Concentration for APC Pulsing The concentration of exogenous peptide required to sensitize target cells for T-cell recognition in vitro.Dendritic Cells: 0.1 - 1 µg/mL; B-cells: ~100 µg/mL
Antigen Concentration for Processing The concentration of full-length OVA protein required for processing and presentation by APCs.2 mg/mL for macrophages
T-Cell:APC Ratio The ratio of T-cells to Antigen Presenting Cells used in co-culture assays to measure T-cell activation.2:1 (OT-1 T-cells:Macrophages) 10:1 (3A9 T-cells:Ch27 B-cells)
IL-2 Release A common readout for T-cell activation upon recognition of pMHC. Measured by ELISA.~200 pg/mL to >1500 pg/mL, depending on conditions.
MHC-Peptide Complex Stability The duration the pMHC complex remains on the cell surface. Can be measured by peptide dissociation assays.Complexes with PR2 peptide were slightly more stable than PR1 over an 8-hour period.

Key Experimental Protocols

The study of OVA-A2 presentation relies on a set of well-established in vitro assays.

Protocol: MHC Class I Stabilization Assay (T2 Cell Assay)

This assay measures the ability of a peptide to bind and stabilize MHC class I molecules on the surface of TAP-deficient cells, such as T2 cells, which have low basal surface expression of "empty" MHC class I molecules.

Objective: To determine the binding affinity and stability of a peptide to a specific HLA-A2 allele.

Methodology:

  • Cell Culture: Culture T2-A2 cells (T2 cells transfected with HLA-A2) in serum-free RPMI medium overnight at 37°C to maximize the expression of empty, receptive HLA-A2 molecules.

  • Peptide Incubation: Aliquot the T2-A2 cells and incubate them with a range of concentrations of the test peptide (e.g., SIINFEKL) and control peptides (a known high-affinity binder and a non-binder) for several hours at 37°C.

  • Staining: Wash the cells to remove unbound peptide. Stain the cells with a fluorescently-conjugated antibody specific for folded HLA-A2 (e.g., clone BB7.2).

  • Flow Cytometry: Analyze the cells using a flow cytometer. The Mean Fluorescence Intensity (MFI) of the HLA-A2 staining is directly proportional to the number of stabilized pMHC complexes on the cell surface.

  • Data Analysis: Plot the MFI against peptide concentration to generate a binding curve. For stability assays, cells are pulsed with a saturating peptide concentration, washed, and incubated for various time points before staining to measure the decay of the signal.

Protocol: In Vitro T-Cell Activation Assay

This assay measures the functional outcome of antigen presentation: the activation of antigen-specific T-cells.

Objective: To quantify the efficiency of APCs in processing and presenting an antigen (OVA) to activate specific T-cells (e.g., OT-I).

Methodology:

  • APC Preparation: Isolate Antigen-Presenting Cells (e.g., dendritic cells or macrophages) from a suitable source (e.g., mouse bone marrow or peritoneum).

  • Antigen Loading: Incubate the APCs with the antigen. This can be the full-length OVA protein (to measure processing) or the SIINFEKL peptide directly (as a positive control) for a defined period (e.g., 2 hours).

  • Co-culture: Wash the APCs to remove excess antigen. Co-culture the loaded APCs with a known number of antigen-specific CD8+ T-cells (e.g., OT-I T-cells, which are transgenic for a TCR recognizing SIINFEKL/H-2Kb) at a specific ratio (e.g., 1:2).

  • Incubation: Incubate the co-culture for 18-24 hours to allow for T-cell recognition and activation.

  • Readout: Collect the supernatant from the co-culture. Measure the concentration of cytokines secreted by the activated T-cells, most commonly Interleukin-2 (IL-2), using an ELISA kit. Alternatively, T-cell proliferation can be measured using assays like CFSE dilution.

Diagram 3: Experimental Workflow for T-Cell Activation Assay

TCellAssayWorkflow start Start prep_apc 1. Prepare APCs (e.g., Dendritic Cells) start->prep_apc load_ag 2. Load APCs with Ovalbumin Protein prep_apc->load_ag wash_apc 3. Wash to Remove Excess Antigen load_ag->wash_apc coculture 4. Co-culture APCs with OT-I CD8+ T-Cells wash_apc->coculture incubate 5. Incubate for 18-24h coculture->incubate collect 6. Collect Supernatant incubate->collect elisa 7. Measure IL-2 Secretion via ELISA collect->elisa end End elisa->end

References

Methodological & Application

Application Notes and Protocols: OVA-A2 Peptide ELISpot Assay for IFN-gamma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Enzyme-Linked Immunospot (ELISpot) assay to quantify the frequency of interferon-gamma (IFN-γ) secreting T cells in response to the OVA-A2 peptide. The ELISpot assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level, making it a valuable tool in immunology, vaccine development, and cancer research.[1][2]

Principle of the Assay

The IFN-γ ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a polyvinylidene difluoride (PVDF) membrane.[2] The membrane is coated with a capture antibody specific for IFN-γ.[3][4] When peripheral blood mononuclear cells (PBMCs) are stimulated with the this compound, activated T cells secrete IFN-γ, which is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After cell removal, a biotinylated detection antibody specific for a different epitope of IFN-γ is added, followed by an enzyme conjugate (e.g., streptavidin-horseradish peroxidase or streptavidin-alkaline phosphatase). Finally, a substrate is added that precipitates upon enzymatic reaction, forming a visible spot. Each spot corresponds to a single IFN-γ-secreting cell, allowing for the quantification of antigen-specific T cell responses.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

CategoryItem
Reagents This compound (e.g., SIINFEKL)
Human IFN-γ ELISpot Kit (containing capture antibody, biotinylated detection antibody, and enzyme conjugate) or individual reagents
Sterile Phosphate Buffered Saline (PBS)
Cell Culture Medium (e.g., RPMI-1640 or IMDM) with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
Positive Control (e.g., Phytohemagglutinin - PHA)
Negative Control (medium only)
Substrate (e.g., BCIP/NBT or AEC)
35% or 70% Ethanol
Distilled or deionized water
Coating Buffer (e.g., sterile PBS or carbonate-bicarbonate buffer pH 9.6)
Blocking Solution (e.g., cell culture medium with 10% FBS or PBS with 1% BSA)
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Labware & Equipment 96-well PVDF membrane ELISpot plates
Sterile 15 ml and 50 ml polypropylene tubes
Pipettes and sterile tips
Humidified 37°C, 5% CO2 incubator
ELISpot plate reader or dissecting microscope
Centrifuge
Laminar flow hood
Automated microplate washer (optional)

Experimental Protocol

This protocol outlines the key steps for performing the this compound IFN-γ ELISpot assay.

Day 1: Plate Coating
  • Pre-wet the Membrane: Add 15 µL of 35% or 70% ethanol to each well of the ELISpot plate and incubate for 1 minute at room temperature.

  • Wash: Wash the wells three times with 150-200 µL of sterile PBS.

  • Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile coating buffer. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation
  • Wash and Block: Decant the coating solution and wash the plate twice with 200 µL of sterile PBS per well. Block the membrane by adding 200 µL of blocking solution to each well and incubate for at least 2 hours at 37°C.

  • Prepare Cells: Thaw and wash cryopreserved PBMCs or isolate fresh PBMCs. Resuspend the cells in complete cell culture medium and perform a cell count. Adjust the cell concentration to the desired density (e.g., 2-3 x 10^6 cells/mL).

  • Prepare Stimulants: Prepare working solutions of the this compound (e.g., 10 µg/mL final concentration), positive control (PHA, e.g., 5 µg/mL), and negative control (medium only).

  • Plate Cells and Stimulants: Decant the blocking solution from the plate. Add 100 µL of the cell suspension to each well. Add 100 µL of the appropriate stimulant (this compound, PHA, or medium) to the corresponding wells.

  • Incubate: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. It is crucial not to disturb the plates during this incubation to avoid the formation of indistinct spots.

Day 3: Detection and Development
  • Cell Removal: Decant the cell suspension and wash the plate three to five times with wash buffer (PBS with 0.05% Tween-20).

  • Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in blocking solution. Add 100 µL of the diluted detection antibody to each well.

  • Incubate: Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.

  • Add Enzyme Conjugate: Wash the plate three to five times with wash buffer. Dilute the streptavidin-enzyme conjugate in blocking solution. Add 100 µL of the diluted conjugate to each well.

  • Incubate: Incubate for 45-60 minutes at room temperature.

  • Develop Spots: Wash the plate three times with wash buffer, followed by three washes with PBS alone to remove any residual Tween-20. Add 100 µL of the substrate solution to each well and monitor for spot development (typically 5-30 minutes).

  • Stop Development: Stop the reaction by washing the plate extensively with tap water. Remove the underdrain of the plate and rinse both sides of the membrane.

  • Dry and Analyze: Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader or a dissecting microscope.

Data Presentation

The results of the ELISpot assay are typically presented as the number of spot-forming units (SFU) per million plated cells.

Treatment GroupCell Number per WellPeptide ConcentrationMean SFU per WellSFU per 10^6 Cells
Unstimulated Control200,0000 µg/mL525
This compound200,00010 µg/mL150750
Positive Control (PHA)200,0005 µg/mL5002500

Experimental Workflow

ELISpot_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Detection & Development A Pre-wet PVDF plate with Ethanol B Wash with sterile PBS A->B C Coat with anti-IFN-γ Capture Antibody B->C D Incubate overnight at 4°C C->D E Wash and Block plate F Prepare and plate PBMCs E->F G Add this compound / Controls F->G H Incubate 18-24h at 37°C G->H I Wash to remove cells J Add biotinylated Detection Antibody I->J K Incubate J->K L Add Streptavidin-Enzyme Conjugate K->L M Incubate L->M N Add Substrate and develop spots M->N O Stop reaction and wash N->O P Dry plate and count spots O->P

Caption: Workflow of the IFN-gamma ELISpot assay.

Signaling Pathway

The ELISpot assay does not directly measure a signaling pathway but rather the functional outcome of T cell activation. The process involves T cell receptor (TCR) recognition of the this compound presented by major histocompatibility complex (MHC) class I molecules on antigen-presenting cells (APCs). This recognition, along with co-stimulatory signals, triggers a downstream signaling cascade leading to the transcription, translation, and secretion of IFN-γ.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell cluster_ELISpot ELISpot Plate Membrane MHC MHC-I + this compound TCR TCR MHC->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling IFN_Gene IFN-γ Gene Transcription Signaling->IFN_Gene IFN_Protein IFN-γ Protein Synthesis & Secretion IFN_Gene->IFN_Protein IFN_Capture Captured IFN-γ IFN_Protein->IFN_Capture

Caption: T cell activation and IFN-gamma secretion.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Inadequate blockingIncrease blocking time or try a different blocking reagent.
Contaminated reagentsUse sterile, filtered reagents.
Overdevelopment with substrateOptimize substrate incubation time.
High cell densityReduce the number of cells plated per well.
No or Weak Spots Inactive peptide or cellsUse freshly prepared peptide and ensure cell viability.
Incorrect antibody concentrationsTitrate capture and detection antibodies.
Insufficient incubation timeEnsure adequate incubation times for cell stimulation and antibody binding.
Improper plate washingEnsure thorough but gentle washing to avoid membrane damage.
Fuzzy or Indistinct Spots Plate movement during incubationDo not disturb plates during cell incubation.
OverdevelopmentReduce substrate incubation time.
Membrane not dried properlyAllow the plate to dry completely before analysis.

References

Application Notes and Protocols for Measuring In Vivo T Cell Response to OVA-A2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the in vivo T cell response to the ovalbumin (OVA) peptide presented by the H-2Kb MHC class I molecule, commonly referred to as OVA-A2. The following methods are essential for evaluating the efficacy of vaccines, immunotherapies, and other interventions designed to elicit a cell-mediated immune response.

Introduction

The chicken ovalbumin (OVA) protein, and specifically the SIINFEKL peptide (OVA₂₅₇₋₂₆₄), is a widely used model antigen in immunological research. When presented by the murine MHC class I molecule H-2Kb, it elicits a robust CD8+ T cell response. Measuring this response in vivo is crucial for understanding the mechanisms of T cell activation, differentiation, and memory formation. This document outlines four key assays: the in vivo cytotoxicity assay, MHC-tetramer staining, intracellular cytokine staining (ICS), and the Enzyme-Linked Immunospot (ELISpot) assay.

Key Experimental Assays

A variety of assays can be employed to measure the in vivo T cell response to the OVA-A2 peptide. The choice of assay depends on the specific aspect of the T cell response being investigated, such as cytotoxic function, frequency of antigen-specific cells, or cytokine production profile.

In Vivo Cytotoxicity Assay

This assay directly measures the cytotoxic function of antigen-specific CD8+ T cells in a living animal.[1][2][3][4] It provides a functional readout of the immune response's ability to eliminate target cells presenting the specific peptide.

MHC Class I Tetramer Staining

MHC tetramer staining is a powerful technique for the direct visualization and quantification of antigen-specific T cells.[5] Fluorescently labeled MHC class I molecules, folded with the SIINFEKL peptide, bind to the T cell receptors (TCRs) of OVA-specific CD8+ T cells, allowing for their enumeration by flow cytometry.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based method used to detect the production of cytokines within individual T cells following a short in vitro restimulation with the OVA peptide. This assay provides insights into the functional polarization of the T cell response (e.g., Th1, Th2, or Th17).

ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level. It is particularly useful for detecting rare antigen-specific T cell populations.

Data Presentation

The quantitative data obtained from these assays can be summarized for clear comparison.

AssayParameter MeasuredTypical UnitsExample Data (Vaccinated vs. Control)
In Vivo Cytotoxicity Assay Percentage of specific lysis of target cells% Lysis85% vs. 5%
MHC-Tetramer Staining Frequency of OVA-specific CD8+ T cells% of CD8+ T cells5% vs. 0.1%
Intracellular Cytokine Staining Frequency of cytokine-producing T cells (e.g., IFN-γ+)% of CD8+ T cells3% vs. 0.05%
ELISpot Assay Number of cytokine-secreting cells per million splenocytesSpot Forming Units (SFU) / 10⁶ cells500 vs. 10

Experimental Workflows and Signaling Pathways

Experimental Workflow: In Vivo Cytotoxicity Assay

G cluster_0 Target Cell Preparation cluster_1 In Vivo Administration cluster_2 Analysis A Isolate splenocytes from naive mouse B Split splenocytes into two populations A->B C Population 1: Pulsed with SIINFEKL peptide Label with high concentration of CFSE (CFSE^high) B->C D Population 2: Unpulsed (control) Label with low concentration of CFSE (CFSE^low) B->D E Mix CFSE^high and CFSE^low populations at a 1:1 ratio C->E D->E F Inject cell mixture intravenously into immunized and control mice E->F G After 18-24 hours, harvest spleens from recipient mice F->G H Analyze splenocytes by flow cytometry G->H I Quantify the ratio of CFSE^high to CFSE^low cells H->I J Calculate percentage of specific lysis I->J

Caption: Workflow for the in vivo cytotoxicity assay.

T Cell Receptor Signaling Pathway

G cluster_0 Antigen Presenting Cell (APC) cluster_1 CD8+ T Cell APC MHC-I + this compound TCR TCR CD3 APC->TCR Antigen Recognition Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines Proliferation Proliferation & Cytotoxicity NFkB->Proliferation NFAT->Cytokines NFAT->Proliferation AP1->Cytokines AP1->Proliferation

Caption: Simplified T cell receptor signaling cascade.

Experimental Protocols

Protocol 1: In Vivo Cytotoxicity Assay

Materials:

  • SIINFEKL peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI medium (cRPMI)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Spleens from naive C57BL/6 mice

  • Immunized and control mice

Procedure:

  • Preparation of Target Cells: a. Prepare a single-cell suspension of splenocytes from a naive C57BL/6 mouse in cRPMI. b. Divide the splenocytes into two populations. c. Target population: Resuspend cells at 10⁷ cells/mL in PBS with 0.1% BSA and pulse with 1 µg/mL SIINFEKL peptide for 1 hour at 37°C. d. Control population: Incubate the other half of the cells under the same conditions without the peptide. e. Wash both populations twice with PBS. f. Label the target population with a high concentration of CFSE (e.g., 5 µM) and the control population with a low concentration of CFSE (e.g., 0.5 µM) for 10 minutes at 37°C. g. Quench the labeling reaction by adding 5 volumes of ice-cold cRPMI. h. Wash the cells three times with PBS. i. Resuspend each population at 10⁸ cells/mL in PBS.

  • Injection of Target Cells: a. Mix the CFSE^high (target) and CFSE^low (control) populations at a 1:1 ratio. b. Inject 200 µL of the cell mixture (containing 10⁷ cells of each population) intravenously into immunized and control mice.

  • Analysis: a. After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions. b. Acquire at least 100,000 events per sample on a flow cytometer. c. Gate on the CFSE-positive populations and determine the number of CFSE^high and CFSE^low cells.

  • Calculation of Specific Lysis: a. Calculate the ratio of CFSE^low to CFSE^high cells in both control and immunized mice. b. % Specific Lysis = [1 - (Ratio in control mice / Ratio in immunized mice)] x 100

Protocol 2: MHC Class I Tetramer Staining

Materials:

  • H-2Kb/SIINFEKL-PE tetramer

  • Anti-CD8a-FITC antibody

  • Anti-CD3e-PerCP-Cy5.5 antibody

  • Fixable viability dye

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)

Procedure:

  • Prepare a single-cell suspension of splenocytes or PBMCs from immunized and control mice.

  • Resuspend 1-2 x 10⁶ cells in 50 µL of FACS buffer in a 96-well plate or FACS tube.

  • Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.

  • Add the H-2Kb/SIINFEKL-PE tetramer at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Add the anti-CD8a-FITC and anti-CD3e-PerCP-Cy5.5 antibodies.

  • Incubate for an additional 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer, collecting at least 100,000 CD8+ T cell events.

  • Gate on live, CD3+, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

Protocol 3: Intracellular Cytokine Staining (ICS)

Materials:

  • SIINFEKL peptide

  • Brefeldin A and Monensin (protein transport inhibitors)

  • cRPMI medium

  • Anti-CD3 and Anti-CD28 antibodies (for positive control)

  • PMA and Ionomycin (for positive control)

  • Fixable viability dye

  • Surface staining antibodies (e.g., anti-CD8a, anti-CD44)

  • Fixation/Permeabilization buffer

  • Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • FACS buffer

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate in 200 µL of cRPMI.

  • Stimulate the cells with:

    • SIINFEKL peptide (1-5 µg/mL)

    • Unstimulated control (medium only)

    • Positive control (e.g., anti-CD3/CD28 or PMA/Ionomycin)

  • Add Brefeldin A (5 µg/mL) and Monensin (1x) for the final 4-5 hours of a 6-hour incubation at 37°C.

  • Wash the cells with FACS buffer.

  • Stain for surface markers and viability as described in the tetramer staining protocol.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain with intracellular cytokine antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Gate on live, CD8+ T cells to determine the percentage of cells producing each cytokine.

Protocol 4: ELISpot Assay

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • SIINFEKL peptide

  • cRPMI medium

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC or BCIP/NBT)

  • Single-cell suspension of splenocytes

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Seed the pre-coated ELISpot plate with 2.5 x 10⁵ to 5 x 10⁵ cells per well in 100 µL of cRPMI.

  • Add 100 µL of cRPMI containing the SIINFEKL peptide (final concentration 1-5 µg/mL) to the appropriate wells. Include unstimulated and positive controls.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

  • Wash the plate 4-6 times with PBS containing 0.05% Tween-20 (PBST).

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate as in step 5.

  • Add streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the plate as in step 5.

  • Add the substrate solution and incubate until spots develop (10-30 minutes).

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely.

  • Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

References

Application Note: A Comprehensive Protocol for Pulsing Human Monocyte-Derived Dendritic Cells with OVA-A2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and regulating adaptive immune responses.[1][2] The ability to load DCs with specific antigens, such as the ovalbumin (OVA)-derived peptide restricted to the HLA-A2 allele (OVA-A2), is a cornerstone of in vitro immunological studies and the development of cell-based immunotherapies.[2] This application note provides a detailed protocol for the generation of human monocyte-derived DCs (Mo-DCs), pulsing with an OVA-A2 peptide, and subsequent maturation and characterization. The protocol is designed to yield a population of mature, antigen-presenting DCs suitable for downstream applications such as T-cell activation assays and cancer vaccine development.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful generation and pulsing of dendritic cells with the this compound. These values are compiled from various established protocols and should be optimized for specific experimental conditions.

ParameterRecommended Range/ValueNotes
Monocyte Seeding Density 1 x 10^6 cells/mLFor generation of immature DCs.
GM-CSF Concentration 800 - 1000 U/mLFor differentiation of monocytes into immature DCs.
IL-4 Concentration 250 - 500 U/mLFor differentiation of monocytes into immature DCs.
This compound Concentration 1 - 10 µg/mLThe optimal concentration may vary.
Peptide Pulsing Incubation Time 1 - 4 hoursAt 37°C.
DC to T-cell Ratio (for co-culture) 1:3 to 1:10For downstream T-cell activation assays.
Maturation Cocktail Component Concentration
TNF-α50 ng/mL - 1000 U/mLPro-inflammatory cytokine for DC maturation.
IL-1β10 - 50 ng/mLPro-inflammatory cytokine for DC maturation.
IL-610 ng/mLPro-inflammatory cytokine for DC maturation.
Prostaglandin E2 (PGE2)1 µMPotent mediator of inflammation and DC maturation.

Experimental Protocols

This section details the step-by-step methodology for generating, pulsing, and maturing human monocyte-derived dendritic cells.

Part 1: Generation of Immature Dendritic Cells from Peripheral Blood Mononuclear Cells (PBMCs)
  • Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for monocytes (CD14+ cells) from the PBMC population. This can be achieved through plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads for higher purity.

  • Initiation of DC Culture:

    • Resuspend the enriched monocytes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Plate the cells in a T-75 flask or a 6-well plate at a density of 1 x 10^6 cells/mL.

    • Add recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to a final concentration of 800-1000 U/mL and recombinant human Interleukin-4 (IL-4) to a final concentration of 250-500 U/mL.

  • Incubation and Feeding:

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

    • On day 3, add fresh medium containing the same concentrations of GM-CSF and IL-4.

    • On day 5 or 6, the cells should appear as loosely adherent clusters of immature dendritic cells (iDCs).

Part 2: Pulsing Immature Dendritic Cells with this compound
  • Harvesting iDCs: Gently harvest the loosely adherent iDCs by pipetting.

  • Cell Counting and Viability: Perform a cell count and assess viability using trypan blue exclusion.

  • Peptide Preparation: Reconstitute the lyophilized this compound (sequence: SIINFEKL) in sterile, endotoxin-free DMSO or PBS to create a stock solution. Further dilute the peptide in serum-free RPMI-1640 medium to the desired final concentration (e.g., 10 µg/mL).

  • Pulsing:

    • Resuspend the iDCs in serum-free RPMI-1640 medium containing the diluted this compound at a cell density of 1-2 x 10^6 cells/mL.

    • Incubate the cells for 1-4 hours at 37°C in a humidified 5% CO2 incubator, gently mixing every 30 minutes to ensure uniform peptide exposure.

  • Washing: After incubation, wash the cells three times with an excess of sterile PBS or serum-free RPMI-1640 medium to remove any unbound, excess peptide. This is a critical step to ensure that the subsequent T-cell response is due to processed and presented peptide by the DCs.

Part 3: Maturation of Peptide-Pulsed Dendritic Cells
  • Resuspension in Maturation Medium: Resuspend the washed, peptide-pulsed DCs in complete RPMI-1640 medium.

  • Addition of Maturation Cocktail: Add a maturation cocktail to the cell suspension. A commonly used cocktail consists of:

    • TNF-α (50 ng/mL)

    • IL-1β (10 ng/mL)

    • IL-6 (10 ng/mL)

    • PGE2 (1 µM)

  • Incubation for Maturation: Incubate the cells for an additional 24-48 hours at 37°C in a humidified 5% CO2 incubator. During this time, the DCs will mature, upregulating the expression of co-stimulatory molecules and MHC class II.

Part 4: Characterization of Mature, Peptide-Pulsed Dendritic Cells
  • Harvesting Mature DCs: Harvest the mature, peptide-pulsed DCs.

  • Phenotypic Analysis by Flow Cytometry:

    • Stain the cells with fluorescently-labeled antibodies against key DC surface markers, including CD80, CD86, CD83, HLA-DR, and CD11c. A decrease in CD14 expression is also indicative of monocyte differentiation.

    • Acquire the data on a flow cytometer and analyze the expression levels of these markers to confirm the mature phenotype of the DCs. Mature DCs should exhibit high levels of CD80, CD86, CD83, and HLA-DR.

Visual Representations

experimental_workflow cluster_0 Part 1: Generation of Immature DCs cluster_1 Part 2: Peptide Pulsing cluster_2 Part 3: Maturation cluster_3 Part 4: Characterization & Use pbmc_isolation Isolate PBMCs from Blood monocyte_enrichment Enrich CD14+ Monocytes pbmc_isolation->monocyte_enrichment dc_culture Culture with GM-CSF & IL-4 monocyte_enrichment->dc_culture harvest_idc Harvest Immature DCs (Day 5-6) dc_culture->harvest_idc peptide_pulsing Pulse with this compound (1-4h) harvest_idc->peptide_pulsing wash_cells Wash to Remove Excess Peptide peptide_pulsing->wash_cells maturation_cocktail Add Maturation Cocktail (TNF-α, IL-1β, etc.) wash_cells->maturation_cocktail maturation_incubation Incubate for 24-48h maturation_cocktail->maturation_incubation harvest_mdc Harvest Mature Pulsed DCs maturation_incubation->harvest_mdc flow_cytometry Phenotypic Analysis (CD80, CD86, CD83, HLA-DR) harvest_mdc->flow_cytometry downstream_application Downstream Applications (e.g., T-cell Co-culture) harvest_mdc->downstream_application

Caption: Workflow for generating and pulsing dendritic cells.

signaling_pathway cluster_0 Antigen Processing and Presentation cluster_1 T-Cell Recognition cluster_2 Co-stimulation and T-Cell Activation OVA_peptide This compound MHC_I MHC Class I (HLA-A2) OVA_peptide->MHC_I Binding Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Formation Cell_Surface Cell Surface Presentation Peptide_MHC->Cell_Surface TCR T-Cell Receptor (TCR) Cell_Surface->TCR Recognition CD8 CD8 Co-receptor Cell_Surface->CD8 T_Cell CD8+ T-Cell TCR->T_Cell Signal 1 Activation T-Cell Activation, Proliferation & Effector Function T_Cell->Activation CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD28->Activation

Caption: T-cell activation by a peptide-pulsed dendritic cell.

References

Application Notes and Protocols for Flow Cytometry Analysis of OVA-A2 Specific T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and characterization of Ovalbumin (OVA)-specific T cells, particularly those recognizing the SIINFEKL peptide presented by the H-2Kb MHC class I molecule, using multiparameter flow cytometry.

Introduction

The analysis of antigen-specific T cells is crucial for understanding immune responses in various contexts, including infectious diseases, cancer, and the evaluation of vaccine efficacy. Ovalbumin (OVA) and its immunodominant peptide SIINFEKL (OVA257-264) serve as a widely used model system for studying CD8+ T cell responses in C57BL/6 mice. Flow cytometry, a powerful technique for single-cell analysis, allows for the precise quantification, phenotyping, and functional assessment of these rare cell populations. This guide details protocols for staining with MHC-I tetramers to identify OVA-specific T cells and for intracellular cytokine staining to determine their functional capacity.

Key Experimental Protocols

Protocol for MHC Class I Tetramer Staining of OVA-Specific T Cells

This protocol outlines the steps for identifying and quantifying OVA-specific CD8+ T cells from peripheral blood mononuclear cells (PBMCs), splenocytes, or lymph node cells using fluorescently labeled H-2Kb/SIINFEKL tetramers.

Materials:

  • Single-cell suspension (PBMCs, splenocytes, etc.)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • PE-conjugated H-2Kb/SIINFEKL Tetramer

  • Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3, anti-CD44, Live/Dead stain)

  • Fc Block (e.g., anti-CD16/CD32)

  • 12x75 mm polystyrene test tubes or 96-well round-bottom plates

  • Fixation buffer (e.g., 1% paraformaldehyde in PBS)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of lymphocytes at a concentration of 2-5 x 107 cells/mL in FACS buffer. For whole blood, red blood cell lysis may be necessary after staining.[1]

  • Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 10-20 minutes at 4°C to prevent non-specific antibody binding.[1]

  • Tetramer Staining: Centrifuge the H-2Kb/SIINFEKL tetramer at high speed (e.g., 3300 x g) for 5 minutes to remove aggregates.[2] Add the recommended amount of tetramer (typically 5-10 µL per 1x106 cells) to the cell suspension.[2][3]

  • Incubation: Incubate the cells with the tetramer for 30-60 minutes at 4°C or 10-15 minutes at 37°C, protected from light. Optimal staining temperature and time may need to be determined empirically for different tetramers and cell types.

  • Surface Marker Staining: Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD3, CD44) to the cell suspension.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2-3 mL of FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

  • Live/Dead Staining (Optional but Recommended): If a viability dye is used, follow the manufacturer's protocol. This step is typically performed before fixation.

  • Fixation: Resuspend the cell pellet in 200-500 µL of fixation buffer.

  • Acquisition: Analyze the samples on a flow cytometer. It is recommended to acquire a sufficient number of events to accurately identify the rare population of antigen-specific T cells.

Protocol for Intracellular Cytokine Staining (ICS) of OVA-Specific T Cells

This protocol is designed to measure the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by OVA-specific T cells following in vitro restimulation.

Materials:

  • Single-cell suspension (splenocytes, PBMCs)

  • Complete RPMI medium

  • SIINFEKL peptide (1-10 µg/mL)

  • Brefeldin A and Monensin solution (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8, anti-CD3)

  • Fixation/Permeabilization Buffer Kit

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) (optional)

Procedure:

  • Cell Stimulation: Resuspend cells at 1-2 x 106 cells/well in a 96-well plate. Stimulate the cells with SIINFEKL peptide (e.g., 10 µg/mL) for 4-6 hours at 37°C. A negative control (no peptide) and a positive control (e.g., PMA/Ionomycin) should be included. Co-stimulatory antibodies can be added to enhance the response.

  • Protein Transport Inhibition: Add Brefeldin A and Monensin for the final 4-5 hours of incubation to block cytokine secretion.

  • Surface Staining: After stimulation, wash the cells and stain for surface markers as described in the tetramer staining protocol (Protocol 1, steps 5-7).

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is critical for allowing the cytokine-specific antibodies to enter the cell.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Resuspension and Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Data Presentation

Table 1: Representative Frequencies of OVA-Specific CD8+ T Cells

Tissue/ConditionFrequency of CD8+ T CellsCytokine ProductionReference
Splenocytes (Vaccinated Mice)Varies with vaccination strategyIFN-γ positive cells detected
Lymph Nodes (Vaccinated Mice)Percentage of CD44high, SIINFEKL-specific CD8+ T cells assessedNot specified
Blood (7 days post-immunization)Significant increase with certain nanoparticle formulationsNot specified

Table 2: Common Antibody Panels for OVA-A2 Specific T Cell Analysis

MarkerFluorochromePurpose
Live/Dead Staine.g., Fixable Viability DyeExclusion of dead cells
CD3e.g., APCPan T cell marker
CD8e.g., FITCIdentifies CD8+ T cells
H-2Kb/SIINFEKL TetramerPEIdentifies OVA-specific CD8+ T cells
CD44e.g., APC-Cy7Memory/activation marker
CD62Le.g., PE-Cy7Naive/central memory marker
IFN-γe.g., Alexa Fluor 488Effector cytokine
TNF-αe.g., PerCP-Cy5.5Effector cytokine
IL-2e.g., BV421Proliferation and differentiation cytokine

Visualizations

G Workflow for Tetramer Staining of OVA-A2 Specific T Cells cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Single-cell suspension (PBMCs, Splenocytes) fc_block Fc Receptor Blocking start->fc_block tetramer_stain Tetramer Staining (H-2Kb/SIINFEKL) fc_block->tetramer_stain surface_stain Surface Marker Staining (CD3, CD8, etc.) tetramer_stain->surface_stain live_dead Live/Dead Staining surface_stain->live_dead wash1 Wash live_dead->wash1 fixation Fixation wash1->fixation acquisition Flow Cytometry Acquisition fixation->acquisition

Caption: Workflow for MHC Class I Tetramer Staining.

G Workflow for Intracellular Cytokine Staining cluster_stim Cell Stimulation cluster_stain Staining cluster_acq Analysis start Single-cell suspension stimulate Peptide Stimulation (SIINFEKL) start->stimulate inhibit Add Protein Transport Inhibitors stimulate->inhibit surface_stain Surface Marker Staining inhibit->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm ics Intracellular Cytokine Staining fix_perm->ics wash Wash ics->wash acquisition Flow Cytometry Acquisition wash->acquisition

Caption: Workflow for Intracellular Cytokine Staining.

G Gating Strategy for OVA-A2 Specific T Cells total_cells All Events singlets Singlets (FSC-A vs FSC-H) total_cells->singlets live_cells Live Cells (Viability Dye) singlets->live_cells lymphocytes Lymphocytes (FSC-A vs SSC-A) live_cells->lymphocytes t_cells T Cells (CD3+) lymphocytes->t_cells cd8_t_cells CD8+ T Cells (CD8+) t_cells->cd8_t_cells ova_specific OVA-Specific T Cells (Tetramer+) cd8_t_cells->ova_specific functional Functional Analysis (IFN-γ, TNF-α, etc.) ova_specific->functional

Caption: Gating Strategy for OVA-A2 Specific T Cells.

Concluding Remarks

The protocols and guidelines presented here provide a comprehensive framework for the flow cytometric analysis of OVA-A2 specific T cells. Adherence to these methods, coupled with careful experimental design and data analysis, will enable researchers to obtain reliable and reproducible results. The ability to accurately quantify and characterize these antigen-specific T cell populations is invaluable for advancing our understanding of T cell biology and for the development of novel immunotherapies and vaccines.

References

Application Notes and Protocols for OVA-A2 Peptide in Murine Cancer Immunotherapy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a well-established model antigen in cancer immunotherapy research. The OVA-A2 peptide (SAINFEKL) is a variant of this epitope.[1] These peptides are instrumental in studying the mechanisms of anti-tumor immunity, particularly the induction of cytotoxic T lymphocyte (CTL) responses. In murine models, these peptides are presented by the H-2Kb MHC class I molecule, leading to the activation of OVA-specific CD8+ T cells.[2] This system allows for the precise tracking of antigen-specific T cell responses and the evaluation of novel immunotherapeutic strategies. These application notes provide an overview of the use of this compound in murine cancer immunotherapy models, including detailed experimental protocols and data presentation.

Mechanism of Action

The core principle behind using OVA peptides in cancer immunotherapy models is to elicit a targeted immune response against tumor cells engineered to express ovalbumin. The injected peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). Inside the APCs, the peptide is loaded onto MHC class I molecules and presented on the cell surface. This peptide-MHC complex is then recognized by the T cell receptor (TCR) of naive CD8+ T cells. This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these T cells into cytotoxic T lymphocytes (CTLs). These CTLs can then recognize and kill tumor cells presenting the same OVA peptide on their MHC class I molecules.

Mechanism_of_Action Mechanism of OVA Peptide-Induced Anti-Tumor Immunity cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell APC APC Peptide_Loading Peptide Loading MHC_I MHC Class I Naive_T_Cell Naive CD8+ T Cell MHC_I->Naive_T_Cell TCR Recognition Peptide_Loading->MHC_I Presentation CTL Cytotoxic T Lymphocyte (CTL) Naive_T_Cell->CTL Activation & Differentiation Tumor_Cell OVA-expressing Tumor Cell CTL->Tumor_Cell Recognition & Killing OVA_Peptide OVA Peptide (SAINFEKL) OVA_Peptide->APC Uptake Tumor_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Lysis

Caption: Mechanism of OVA peptide-induced anti-tumor immunity.

Key Applications

  • Vaccine Efficacy Studies: Evaluating the potency of different vaccine formulations and adjuvants in generating anti-tumor immunity.

  • Adoptive Cell Therapy (ACT) Models: Using OVA-specific T cells (e.g., from OT-I transgenic mice) to study the requirements for effective ACT.[3]

  • Checkpoint Inhibitor Combination Therapies: Investigating the synergistic effects of peptide vaccines with immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4.[4][5]

  • Studying Immune Escape Mechanisms: Understanding how tumors evade immune recognition by downregulating antigen presentation machinery.

Data Presentation

Table 1: In Vivo Tumor Challenge Models
ParameterB16-OVA MelanomaEG7-OVA Lymphoma
Mouse Strain C57BL/6C57BL/6
Cell Inoculation Dose 1 x 105 - 2.4 x 105 cells1 x 106 cells
Injection Route Subcutaneous (s.c.) in the flankSubcutaneous (s.c.) in the flank
Typical Adjuvant Incomplete Freund's Adjuvant (IFA), CpG, Poly(I:C)Incomplete Freund's Adjuvant (IFA), CpG, Poly(I:C)
Peptide Dose 50 µg per mouse50 µg per mouse
Treatment Schedule Vaccination on days 7 and 14 post-tumor implantationVaccination on days 7 and 14 post-tumor implantation
Primary Endpoint Tumor volume, survivalTumor volume, survival
Table 2: Immunological Readouts
AssayTypical Cell SourceInformation Gained
ELISpot SplenocytesFrequency of IFN-γ secreting OVA-specific T cells
Flow Cytometry Splenocytes, TILsPhenotype and frequency of OVA-specific T cells (using tetramers), T cell activation markers (CD69, CD25), memory markers (CD44, CD62L)
In Vivo Killing Assay SplenocytesIn vivo cytotoxic activity of CTLs
Immunohistochemistry Tumor TissueInfiltration of CD8+ T cells into the tumor microenvironment

Experimental Protocols

Protocol 1: Prophylactic Peptide Vaccination

This protocol is designed to assess the ability of a peptide vaccine to prevent tumor establishment.

Prophylactic_Vaccination_Workflow Prophylactic Peptide Vaccination Workflow Start Start Vaccination Vaccinate Mice with OVA Peptide + Adjuvant Start->Vaccination Booster Booster Vaccination (Optional, e.g., Day 7) Vaccination->Booster Tumor_Challenge Tumor Cell Inoculation (e.g., Day 14) Booster->Tumor_Challenge Monitoring Monitor Tumor Growth and Survival Tumor_Challenge->Monitoring Analysis Immunological Analysis (e.g., ELISpot, Flow Cytometry) Monitoring->Analysis End End Analysis->End

Caption: Workflow for a prophylactic peptide vaccination experiment.

Materials:

  • This compound (SAINFEKL)

  • Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • C57BL/6 mice (6-8 weeks old)

  • OVA-expressing tumor cells (e.g., B16-OVA, EG7-OVA)

  • Syringes and needles

Procedure:

  • Peptide-Adjuvant Emulsion Preparation:

    • Dissolve this compound in sterile PBS to a concentration of 1 mg/mL.

    • To prepare the vaccine for one mouse, mix 50 µL of the peptide solution (50 µg) with an equal volume of IFA.

    • Emulsify the mixture by repeatedly drawing it up and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will hold its shape when a drop is placed on water.

  • Vaccination:

    • Inject 100 µL of the peptide-adjuvant emulsion subcutaneously (s.c.) at the base of the tail of each mouse.

    • A booster vaccination can be given 7-14 days after the initial immunization.

  • Tumor Challenge:

    • 7-14 days after the final vaccination, inject the appropriate number of tumor cells (see Table 1) subcutaneously into the flank of the mice.

  • Monitoring and Endpoint:

    • Measure tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor mice for signs of distress and euthanize when tumors reach a predetermined size or if ulceration occurs, in accordance with institutional animal care guidelines.

    • At the end of the experiment, spleens and tumors can be harvested for immunological analysis.

Protocol 2: Therapeutic Peptide Vaccination

This protocol assesses the efficacy of a peptide vaccine in treating established tumors.

Materials:

  • Same as Protocol 1.

Procedure:

  • Tumor Inoculation:

    • Inject tumor cells as described in Protocol 1.

  • Vaccination:

    • When tumors become palpable (e.g., 3-5 mm in diameter, typically 7-10 days post-inoculation), begin the vaccination schedule.

    • Prepare and administer the peptide-adjuvant emulsion as described in Protocol 1.

    • A second vaccination is often given 7 days after the first.

  • Monitoring and Endpoint:

    • Monitor tumor growth and survival as described in Protocol 1.

    • Immunological analyses can be performed on peripheral blood, draining lymph nodes, spleens, and tumor-infiltrating lymphocytes (TILs).

Protocol 3: In Vitro T Cell Activation Assay

This protocol is for assessing the ability of peptide-pulsed dendritic cells to activate OVA-specific T cells.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or splenic DCs

  • This compound

  • OVA-specific T cells (e.g., from OT-I mice)

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

  • Flow cytometer

Procedure:

  • DC Preparation and Peptide Pulsing:

    • Generate BMDCs from mouse bone marrow or isolate DCs from the spleen.

    • Incubate the DCs (1 x 106 cells/mL) with the this compound (e.g., 1-10 µg/mL) for 1-2 hours at 37°C.

    • Wash the DCs three times with PBS to remove excess peptide.

  • T Cell Preparation:

    • Isolate CD8+ T cells from the spleen and lymph nodes of an OT-I transgenic mouse.

    • Label the T cells with CFSE according to the manufacturer's protocol.

  • Co-culture:

    • Co-culture the peptide-pulsed DCs with the CFSE-labeled OT-I T cells at a ratio of 1:10 (DC:T cell) in a 96-well plate.

    • Incubate for 3-5 days at 37°C.

  • Analysis:

    • Harvest the cells and stain for T cell surface markers (e.g., CD8, CD69, CD25).

    • Analyze T cell proliferation by measuring CFSE dilution using flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

    • Supernatants can be collected to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA or CBA.

Concluding Remarks

The use of this compound in murine cancer immunotherapy models provides a robust and versatile platform for preclinical research. The detailed protocols and structured data presentation outlined in these application notes are intended to facilitate the design and execution of reproducible experiments. By carefully selecting the appropriate tumor model, vaccination strategy, and immunological endpoints, researchers can effectively evaluate novel cancer immunotherapies and gain valuable insights into the mechanisms of anti-tumor immunity.

References

Application Notes and Protocols for Adoptive T Cell Transfer Using OVA-A2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the adoptive transfer of T cells specific for the ovalbumin (OVA) peptide SIINFEKL presented by the MHC class I molecule H-2Kb (analogous to human HLA-A2). This model is a cornerstone in preclinical cancer immunotherapy research, allowing for the investigation of T cell-mediated tumor rejection. The protocols outlined below cover the isolation, in vitro activation and expansion of OVA-specific T cells from OT-I transgenic mice, and their subsequent adoptive transfer into tumor-bearing recipient mice.

Quantitative Data Summary

The following tables summarize quantitative data typically observed in adoptive T cell transfer experiments using the OVA-A2 model system. These values can serve as a benchmark for experimental planning and data interpretation.

Table 1: In Vitro Expansion of OT-I T Cells

ParameterTypical ValueNotes
Initial Seeding Density1 x 106 cells/mL
SIINFEKL Peptide Concentration1 µg/mLFor activation
Recombinant Human IL-250 U/mLFor expansion
Culture Duration4 days
Fold Expansion 100 - 1000 fold Varies with culture conditions.[1]
Viability> 90%

Table 2: In Vivo Anti-Tumor Efficacy of Adoptively Transferred OT-I T Cells

ParameterTreatment GroupControl GroupNotes
Tumor Volume (mm³) Significant reduction Progressive growthMeasured at a specific time point post-transfer.
Example: 110 mm³ (Day 7)Example: 532 mm³ (Day 12)Tumor size at time of transfer can influence outcome.[2]
82-84% reductionN/APercent reduction in tumor volume at a defined endpoint.[2]
Survival BenefitSignificant prolongation As compared to untreated or control T cell-treated mice.[3][4]
Number of Transferred T Cells1 x 106 - 1 x 107 cellsThe number of transferred cells can impact therapeutic efficacy.

Table 3: Functional Analysis of OT-I T Cells Post-Adoptive Transfer

ParameterTypical Value/ObservationMethod of Analysis
IFN-γ Producing Cells (%) 19 ± 8% (in tumor) Intracellular cytokine staining (Flow Cytometry)
62 ± 10% (genetically modified) Demonstrates potential for enhancement.
Cytokine Production (IFN-γ)Elevated levels in serum/spleen ELISA/ELISPOT
T Cell ProliferationDetectable expansion in vivo CFSE dilution assay, Ki-67 staining (Flow Cytometry)
T Cell PersistenceDetectable for weeks post-transfer Flow Cytometry analysis of peripheral blood or tissues

Experimental Protocols

Protocol 1: Isolation and In Vitro Activation/Expansion of OT-I T Cells

This protocol describes the generation of activated OVA-specific cytotoxic T lymphocytes (CTLs) from the spleens and lymph nodes of OT-I transgenic mice.

Materials:

  • OT-I transgenic mice

  • Complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)

  • SIINFEKL peptide (OVA257-264)

  • Recombinant human IL-2 (rhIL-2)

  • ACK lysis buffer

  • 70 µm cell strainer

  • Standard cell culture plates and flasks

Procedure:

  • Harvest Spleens and Lymph Nodes: Euthanize OT-I mice and aseptically harvest spleens and peripheral lymph nodes (axillary, brachial, inguinal).

  • Prepare Single-Cell Suspension: Mechanically dissociate the tissues in complete RPMI medium by passing them through a 70 µm cell strainer.

  • Lyse Red Blood Cells: Pellet the cells by centrifugation and resuspend in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells. Quench the reaction by adding an excess of complete RPMI medium.

  • Cell Counting and Seeding: Wash the cells with complete RPMI medium, count them, and assess viability. Resuspend the cells at a concentration of 1 x 106 cells/mL in complete RPMI medium.

  • T Cell Activation: Add SIINFEKL peptide to a final concentration of 1 µg/mL and rhIL-2 to a final concentration of 50 U/mL.

  • T Cell Expansion: Culture the cells for 2 days. On day 2, split the cells into new culture vessels with fresh medium containing 50 U/mL rhIL-2 to maintain a cell density of approximately 0.5-1 x 106 cells/mL.

  • Harvesting for Adoptive Transfer: After a total of 4 days of culture, the activated OT-I T cells are ready for use. Harvest the cells, wash them with sterile PBS, and resuspend in PBS or saline for injection.

Protocol 2: Adoptive T Cell Transfer into Tumor-Bearing Mice

This protocol outlines the procedure for the intravenous transfer of activated OT-I T cells into mice bearing OVA-expressing tumors (e.g., B16-OVA melanoma).

Materials:

  • Recipient mice (e.g., C57BL/6) bearing established OVA-expressing tumors

  • Activated OT-I T cells (from Protocol 1)

  • Sterile PBS or saline

  • Insulin syringes with 27-30 gauge needles

Procedure:

  • Tumor Implantation: Subcutaneously or intravenously inject recipient mice with an appropriate number of OVA-expressing tumor cells. Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Preparation of T Cells for Injection: Count the activated OT-I T cells and resuspend the desired number of cells (typically 1 x 106 to 1 x 107 cells) in 100-200 µL of sterile PBS or saline per mouse.

  • Intravenous Injection: Gently warm the mice under a heat lamp to dilate the tail veins. Secure the mouse in a restrainer and inject the T cell suspension into a lateral tail vein.

  • Monitoring Tumor Growth and Survival: Monitor the mice regularly for tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor the overall health and survival of the mice.

  • (Optional) Cytokine Support: In some protocols, low-dose IL-2 (e.g., 10,000 - 50,000 IU) can be administered daily for a few days post-transfer to support the persistence and function of the transferred T cells.

Visualizations

experimental_workflow Experimental Workflow for Adoptive T Cell Transfer cluster_0 T Cell Preparation cluster_1 Tumor Model cluster_2 Adoptive Transfer & Analysis T_cell_source OT-I Transgenic Mouse Harvest Harvest Spleen & Lymph Nodes T_cell_source->Harvest Dissociation Prepare Single-Cell Suspension Harvest->Dissociation Activation Activate with SIINFEKL Peptide & IL-2 Dissociation->Activation Expansion Expand in Culture (4 days) Activation->Expansion Adoptive_transfer Adoptively Transfer Activated T Cells (i.v.) Expansion->Adoptive_transfer Recipient_mouse Recipient Mouse (e.g., C57BL/6) Tumor_implantation Implant OVA-expressing Tumor Cells Recipient_mouse->Tumor_implantation Tumor_growth Allow Tumor Establishment Tumor_implantation->Tumor_growth Tumor_growth->Adoptive_transfer Monitoring Monitor Tumor Growth & Survival Adoptive_transfer->Monitoring Analysis Functional Analysis (e.g., Flow Cytometry, ELISA) Monitoring->Analysis

Caption: Experimental workflow for adoptive T cell transfer using OT-I T cells.

tcr_signaling_pathway OT-I T Cell Receptor (TCR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) or Tumor Cell TCR_complex OT-I TCR/CD3 Complex Lck Lck TCR_complex->Lck MHC_peptide H-2Kb-SIINFEKL MHC_peptide->TCR_complex Recognition CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 AP1 AP-1 ZAP70->AP1 via MAPK pathway PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB Gene_expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression

Caption: Simplified OT-I T cell receptor (TCR) signaling cascade upon recognition of the OVA-A2 peptide.

References

Application Notes and Protocols for Generating OVA-A2 Peptide-Specific Cytotoxic T Lymphocytes In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vitro generation of antigen-specific cytotoxic T lymphocytes (CTLs) is a cornerstone technique in immunology, cancer research, and the development of adoptive cell therapies.[1] CTLs, primarily CD8+ T cells, are crucial for eliminating virus-infected or malignant cells by recognizing specific peptide antigens presented by Major Histocompatibility Complex (MHC) Class I molecules on the cell surface.[2] This document provides a detailed methodology for generating and expanding CTLs specific for an ovalbumin (OVA) peptide presented by the human leukocyte antigen (HLA)-A2 allele.

The protocol relies on the use of autologous monocyte-derived dendritic cells (DCs) as potent antigen-presenting cells (APCs).[3] These DCs are loaded with a specific HLA-A2-restricted OVA peptide and then co-cultured with T lymphocytes. The DCs present the peptide to naive CD8+ T cells, providing the necessary signals for their activation, proliferation, and differentiation into functional, antigen-specific CTLs.[4] Subsequent functional assays are used to validate the cytotoxic potential of the generated CTLs against target cells presenting the specific OVA-A2 peptide.

Principle of the Method

The generation of OVA-A2 specific CTLs is a multi-step process that mimics the physiological initiation of a cellular immune response. The workflow begins with the isolation of peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor. Monocytes are then purified and differentiated into immature DCs using a combination of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).[5] These immature DCs are subsequently matured and pulsed with a synthetic OVA peptide known to bind HLA-A2. Finally, the peptide-loaded DCs are co-cultured with autologous T cells. The presence of cytokines such as IL-2 and IL-7 facilitates the selective expansion of OVA-A2 specific CTLs over a period of 10-14 days. The specificity and cytotoxic function of the expanded CTL population are confirmed using a cytotoxicity assay.

Data Presentation

Quantitative parameters are critical for the successful generation of CTLs. The following tables summarize typical concentrations, cell ratios, and incubation times used in the process.

Table 1: Key Reagent and Cytokine Concentrations

Reagent/CytokinePurposeTypical ConcentrationSource
GM-CSFDC Differentiation100 ng/mL
IL-4DC Differentiation20 ng/mL
This compoundT Cell Priming1 - 10 µg/mL
IL-2CTL Expansion20 IU/mL
IL-7CTL Expansion & Survival10 ng/mL
Human β2-microglobulinPeptide Loading Enhancement5 µg/mL

Table 2: Typical Cell Culture Parameters

ParameterStepRecommended ValueSource
Monocyte to DC Culture TimeDC Generation5 - 7 days
DC Maturation TimeDC Maturation16 - 48 hours
Peptide Pulsing DurationAntigen Loading30 min - 4 hours
DC : T Cell RatioCTL Priming1:5 to 1:10
Effector : Target (E:T) RatioCytotoxicity Assay1:1 to 10:1
CTL Co-culture DurationCTL Expansion10 - 14 days

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature DCs from peripheral blood monocytes.

  • Isolate PBMCs: Isolate PBMCs from whole blood or a buffy coat from an HLA-A2+ donor using Ficoll-Paque density gradient centrifugation.

  • Purify Monocytes: Purify CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 microbeads or by plastic adherence.

  • Differentiate Monocytes: Resuspend the purified monocytes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 ng/mL GM-CSF, and 20 ng/mL IL-4.

  • Culture Cells: Plate the cells in a T-75 flask or 6-well plate at a density of 1 x 10^6 cells/mL and incubate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Feed Cells: On day 3, add fresh medium containing the same concentrations of GM-CSF and IL-4. By day 5-7, the cells should appear as loosely adherent clusters, characteristic of immature DCs.

Protocol 2: DC Maturation and this compound Pulsing

This protocol details the maturation of DCs to enhance their antigen-presenting capacity and the loading of the specific peptide.

  • Harvest Immature DCs: Harvest the non-adherent and loosely adherent cells from the culture flask.

  • Induce Maturation: Resuspend the immature DCs at 1 x 10^6 cells/mL in fresh complete medium containing a maturation stimulus (e.g., a cytokine cocktail of TNF-α, IL-1β, IL-6, and PGE2, or 10 ng/mL Lipopolysaccharide (LPS)). Incubate for 24-48 hours.

  • Pulse with Peptide: After maturation, wash the DCs with PBS. Resuspend the cells in serum-free medium at 1-2 x 10^6 cells/mL. Add the OVA-A2 synthetic peptide to a final concentration of 1-10 µg/mL. Some protocols recommend the addition of human β2-microglobulin (5 µg/mL) to stabilize the peptide-MHC complex.

  • Incubate: Incubate the cells at 37°C for 2-4 hours to allow for peptide loading onto the HLA-A2 molecules.

  • Wash: Wash the peptide-pulsed DCs twice with PBS to remove excess, unbound peptide. The DCs are now ready for T cell co-culture.

Protocol 3: Generation and Expansion of OVA-A2 Specific CTLs

This protocol describes the co-culture of peptide-pulsed DCs with T cells to generate and expand antigen-specific CTLs.

  • Isolate T Cells: Isolate autologous CD8+ T cells from the same donor's PBMCs using negative selection MACS kits. Alternatively, total PBMCs can be used.

  • Initiate Co-culture: Co-culture the peptide-pulsed DCs with the isolated T cells in a 96-well U-bottom plate at a DC:T cell ratio of 1:5 or 1:10. The total cell density should be approximately 2 x 10^6 cells/mL.

  • Add Cytokines: Culture the cells in complete RPMI medium supplemented with 2% human AB serum and cytokines to promote T cell expansion and survival, such as IL-2 (20 IU/mL) and IL-7 (10 ng/mL).

  • Expand CTLs: Incubate the co-culture for 10-14 days at 37°C and 5% CO2.

  • Restimulate (Optional): For robust expansion, T cells can be restimulated every 7-10 days with freshly prepared, peptide-pulsed autologous DCs or other APCs.

  • Harvest CTLs: After the expansion period, harvest the cells, which now represent an enriched population of OVA-A2 specific CTLs.

Protocol 4: Flow Cytometry-Based In Vitro Cytotoxicity Assay

This protocol provides a method to assess the killing capacity of the generated CTLs against peptide-loaded target cells.

  • Prepare Target Cells: Use an HLA-A2+ target cell line (e.g., T2 cells or an HLA-A2 transfected cell line). Split the target cells into two groups.

    • Peptide-Pulsed Targets: Pulse one group with the this compound (1 µg/mL) for 1 hour at 37°C.

    • Unpulsed Targets (Negative Control): Leave the second group unpulsed.

  • Label Target Cells: Label both target cell populations with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) or another cell proliferation dye that allows them to be distinguished from the effector CTLs.

  • Set Up Co-culture: Plate the labeled target cells in a 96-well U-bottom plate. Add the generated CTL effector cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Incubate: Co-culture the effector and target cells for 4-6 hours at 37°C.

  • Stain for Cell Death: After incubation, add a viability dye such as Propidium Iodide (PI) or 7-AAD to the wells to identify dead cells.

  • Acquire Data: Analyze the samples on a flow cytometer.

  • Analyze Results: Gate on the target cell population (CFSE-positive). Within this gate, quantify the percentage of dead cells (PI/7-AAD positive). Specific killing is calculated by subtracting the percentage of dead cells in the unpulsed control from the percentage of dead cells in the peptide-pulsed group.

Visualizations

experimental_workflow cluster_start Phase 1: APC Preparation cluster_ctl Phase 2: CTL Generation cluster_assay Phase 3: Functional Assay pbmc Isolate PBMCs (HLA-A2+ Donor) mono Purify CD14+ Monocytes pbmc->mono idc Differentiate to Immature DCs (GM-CSF + IL-4) mono->idc mdc Mature DCs (e.g., LPS) idc->mdc pulsed_dc Pulse with This compound mdc->pulsed_dc coculture Co-culture DCs & T Cells (DC:T Cell Ratio 1:10) pulsed_dc->coculture tcell Isolate Autologous CD8+ T Cells tcell->coculture expansion Expand CTLs with IL-2 & IL-7 (10-14 Days) coculture->expansion ctl Harvest Expanded OVA-A2 CTLs expansion->ctl kill_assay CTL Cytotoxicity Assay (Varying E:T Ratios) ctl->kill_assay target Prepare Target Cells (HLA-A2+) pulse_target Pulse with this compound (or leave unpulsed) target->pulse_target pulse_target->kill_assay analysis Analyze Killing via Flow Cytometry kill_assay->analysis

Caption: Experimental workflow for generating OVA-A2 specific CTLs.

t_cell_activation cluster_dc Antigen Presenting Cell (DC) cluster_tcell CD8+ T Cell mhc HLA-A2 + OVA Peptide cd80 CD80/CD86 tcr TCR tcr->mhc Signal 1 (Specificity) activation Activation, Proliferation, Differentiation to CTL tcr->activation cd8 CD8 cd8->mhc cd28 CD28 cd28->cd80 Signal 2 (Co-stimulation) cd28->activation

Caption: T-Cell activation via DC presentation of this compound.

References

Application Notes and Protocols: In Vivo Imaging of T Cell Response to OVA-A2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to visualize and quantify the dynamic behavior of T cells within a living organism is crucial for understanding immune responses to pathogens, tumors, and immunotherapies. Intravital imaging, particularly two-photon microscopy, offers unparalleled spatial and temporal resolution to track single-cell dynamics deep within tissues.[1][2][3] The chicken ovalbumin (OVA) peptide, specifically the SIINFEKL sequence (amino acids 257-264) presented by the murine MHC class I molecule H-2Kb, serves as a powerful model antigen.[4][5] In conjunction with T cells from OT-I transgenic mice, whose T cell receptors (TCRs) are specific for this peptide-MHC complex, this system provides a robust platform for studying antigen-specific T cell activation, migration, and effector functions in vivo.

These application notes provide detailed protocols for preparing mouse models, performing intravital imaging of the T cell response in an OVA-expressing tumor model, and quantifying T cell-mediated cytotoxicity.

Key Methodologies

Intravital Two-Photon Microscopy

Two-photon microscopy is the preferred method for deep-tissue in vivo imaging. It utilizes the principle of two-photon excitation, where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons. This approach minimizes photodamage and photobleaching outside the focal plane and allows for greater penetration depth into scattering tissues like tumors or lymph nodes. This technique is instrumental for visualizing the dynamic interactions between fluorescently labeled T cells (e.g., from GFP-expressing OT-I mice) and tumor cells (e.g., expressing mCherry) in real-time.

In Vivo Cytotoxicity Assay

To functionally assess the killing capacity of antigen-specific CD8+ T cells, an in vivo cytotoxicity assay is employed. This assay involves adoptively transferring two populations of target cells into a mouse: a control population (unpulsed with antigen) and a target population (pulsed with the specific peptide, e.g., OVA257-264). These populations are differentially labeled with fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE) at high and low concentrations. The specific elimination of the peptide-pulsed target cells is then quantified by flow cytometry, providing a direct measure of cytotoxic T lymphocyte (CTL) activity in vivo.

Animal Models

A common model utilizes the adoptive transfer of CD8+ T cells from OT-I transgenic mice, which express a TCR specific for the OVA257-264 (SIINFEKL) peptide presented on H-2Kb. These T cells can be tracked after being transferred into recipient mice bearing OVA-expressing tumors, such as B16-OVA melanoma or MC38-OVA colon adenocarcinoma. This setup allows for the direct visualization and analysis of an antigen-specific anti-tumor T cell response.

Experimental Workflows and Signaling

The following diagrams illustrate the overall experimental workflow and the initial signaling cascade upon T cell recognition of the OVA-A2 peptide.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase OTI Isolate & Label OT-I T Cells Transfer Adoptive Transfer of T Cells OTI->Transfer Tumor Implant OVA-Expressing Tumor Cells Tumor->Transfer Imaging Intravital Two-Photon Imaging Transfer->Imaging Assay In Vivo Cytotoxicity Assay Transfer->Assay Track T Cell Tracking & Motility Analysis Imaging->Track Flow Flow Cytometry (CTL Killing) Assay->Flow Result Quantification of T Cell Function Track->Result Flow->Result

Caption: Overall experimental workflow for in vivo imaging of T cell responses.

TCR_Signaling TCR OT-I TCR Lck Lck TCR->Lck phosphorylates ITAMs pMHC Tumor Cell (OVA-A2/H-2Kb) pMHC->TCR Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 recruits & activates LAT LAT Complex ZAP70->LAT phosphorylates Ca Ca2+ Influx LAT->Ca downstream signaling Effector Effector Functions (Cytotoxicity, Cytokine Release) Ca->Effector

Caption: Simplified TCR signaling cascade upon this compound recognition.

Detailed Experimental Protocols

Protocol 1: Adoptive Transfer of OT-I T Cells

This protocol details the isolation and preparation of OVA-specific T cells for transfer into recipient mice.

  • Cell Isolation:

    • Euthanize an OT-I transgenic mouse and sterilize the abdomen with 70% ethanol.

    • Harvest the spleen and lymph nodes (inguinal, axillary, brachial, cervical) and place them in RPMI-1640 medium on ice.

    • Generate a single-cell suspension by gently mashing the tissues through a 70 µm cell strainer.

    • Lyse red blood cells using an RBC lysis buffer (e.g., eBioscience™ 00-4333-57) according to the manufacturer's instructions.

    • Wash the cells twice with complete RPMI-1640 medium.

  • T Cell Enrichment (Optional but Recommended):

    • Enrich for CD8+ T cells using a negative selection kit (e.g., Miltenyi Biotec, Stemcell Technologies) to achieve high purity.

  • Fluorescent Labeling (for tracking):

    • If the OT-I mice do not express a fluorescent protein, label the cells with a dye such as CFSE or CellTracker.

    • For CFSE labeling, resuspend cells at 5 x 107/ml in HBSS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the reaction by adding 10 volumes of cold complete RPMI-1640 medium.

    • Wash the cells three times with cold PBS.

  • Adoptive Transfer:

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Resuspend the desired number of cells (typically 2 x 106) in 100-200 µL of sterile PBS.

    • Inject the cell suspension intravenously (i.v.) via the retro-orbital sinus or tail vein into the recipient mouse.

Protocol 2: Intravital Imaging in an OVA-Expressing Tumor Model

This protocol describes the surgical preparation and imaging of a tumor-bearing mouse.

  • Tumor Model Establishment:

    • Subcutaneously inject 2 x 105 to 1.5 x 106 OVA-expressing tumor cells (e.g., B16-OVA, MC38-OVA) in a mixture of PBS and Matrigel into the flank or dorsal skinfold of a C57BL/6 mouse.

    • Allow tumors to grow to a suitable size (typically 5-7 days) before adoptive T cell transfer.

  • Surgical Preparation for Imaging (Dorsal Skinfold Window Chamber):

    • Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).

    • Install a dorsal skinfold window chamber to provide stable, long-term access to the tumor microenvironment.

    • Alternatively, for acute imaging, carefully expose the tumor by making a small skin incision. Maintain tissue viability by superfusing with pre-warmed, sterile PBS.

  • Two-Photon Microscopy:

    • Place the anesthetized mouse on the heated stage of the two-photon microscope.

    • Use a Ti:sapphire laser tuned to an appropriate wavelength (e.g., 880-920 nm) for simultaneous excitation of GFP (T cells) and mCherry (tumor cells), if applicable.

    • To visualize vasculature, intravenously inject a fluorescently-conjugated dextran (e.g., FITC-dextran) or an antibody against a vascular marker like CD31.

    • Acquire time-lapse 3D image stacks (Z-stacks) of the region of interest. Typical acquisition parameters are 512x512 pixel resolution with a Z-step of 2-3 µm, captured every 20-30 seconds.

  • Post-Imaging:

    • After imaging, euthanize the animal according to institutional guidelines.

    • Tumors and draining lymph nodes can be harvested for further analysis, such as flow cytometry or immunofluorescence.

Protocol 3: In Vivo CTL Killing Assay

This protocol provides a method to quantify the cytotoxic function of T cells.

  • Preparation of Target Cells:

    • Prepare a single-cell suspension from the spleen of a naive C57BL/6 mouse as described in Protocol 1, Step 1.

    • Divide the splenocytes into two equal populations.

  • Peptide Pulsing and Labeling:

    • Target Population (CFSElow): Resuspend cells at 5 x 106/ml. Add OVA257-264 (SIINFEKL) peptide to a final concentration of 1 µM. Incubate for 1 hour at 37°C. Wash cells, then label with a low concentration of CFSE (e.g., 0.5 µM).

    • Control Population (CFSEhi): Incubate the second population of cells with an equivalent volume of PBS (vehicle). Wash cells, then label with a high concentration of CFSE (e.g., 5 µM).

  • Cell Injection:

    • Wash both cell populations extensively to remove excess peptide and dye.

    • Combine the two populations at a 1:1 ratio.

    • Inject approximately 10 x 106 total cells in 200 µL of PBS into recipient mice that have previously received OT-I T cells and/or vaccination/infection.

  • Analysis:

    • After 4 to 24 hours, harvest the spleen and/or liver from the recipient mice.

    • Prepare single-cell suspensions.

    • Analyze the samples by flow cytometry, gating on the CFSE-positive cells.

    • Determine the ratio of CFSEhi to CFSElow cells.

    • Calculate the percentage of specific lysis using the formula:

      • % Specific Lysis = [1 - (Ratio in immune mice / Ratio in control mice)] x 100

Data Presentation and Quantitative Analysis

The analysis of intravital imaging data provides quantitative metrics of T cell behavior. These parameters are critical for understanding how T cells search for and engage with their targets.

G cluster_motility T Cell Motility States cluster_metrics Quantitative Metrics Searching Searching Behavior (Antigen Naive/Scanning) HighV High Velocity (>5 µm/min) Searching->HighV Characterized by LowMI High Meandering Index (Persistent Migration) Searching->LowMI Killing Engaged/Killing Behavior (Antigen Encounter) LowV Low Velocity (<2 µm/min) Killing->LowV Characterized by HighAC High Arrest Coefficient (Stable Contact) Killing->HighAC

Caption: Relationship between T cell behavior and quantitative motility metrics.
Table 1: Quantitative Metrics of T Cell Motility In Vivo

This table summarizes typical values for T cell motility observed in different contexts using two-photon microscopy.

ParameterNaive T Cell (Lymph Node)Effector T Cell (Tumor - Searching)Effector T Cell (Tumor - Engaged)Reference
Average Velocity (µm/min) 10 - 127 - 11< 5
Meandering Index 0.6 - 0.80.4 - 0.7< 0.4
Arrest Coefficient (%) Low (< 10%)Moderate (10-30%)High (> 60%)
Displacement (µm) HighModerateLow
Typical Behavior Random walk, patrollingLévy-like trajectories, searchingStable contact, probing
Table 2: Representative Data from an In Vivo CTL Assay

This table shows example results from an in vivo killing assay to determine the cytotoxic capability of OVA-specific T cells.

Mouse GroupRatio (CFSEhi / CFSElow)% Specific LysisReference
Control (No T cells) 1.05-
Immune (OT-I T cells) 4.2075%

Note: The specific lysis is calculated relative to the control group. Higher ratios in the immune group indicate preferential killing of the CFSElow (peptide-pulsed) target cells.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Immunogenicity of OVA-A2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the low immunogenicity of the OVA-A2 peptide (SAINFEKL). This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may lead to suboptimal immune responses when using the this compound.

Question 1: I am not observing a robust OVA-A2-specific T-cell response in my immunized mice. What are the potential causes?

Answer: Low immunogenicity of the this compound can stem from several factors throughout the experimental process. Here’s a troubleshooting guide to help you pinpoint the issue:

  • Peptide Quality and Handling:

    • Purity: Ensure the peptide purity is high (>95%). Impurities can interfere with proper folding and binding.

    • Solubility and Stability: this compound may have limited stability in aqueous solutions. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Storing the peptide lyophilized at -20°C or -80°C is recommended. Some peptides, including variants of SIINFEKL, can self-assemble into hydrogels, which might affect their availability and immunogenicity.[1]

    • Proper Storage: Confirm that the peptide has been stored according to the manufacturer's instructions, typically at -20°C or below.[2]

  • Immunization Protocol:

    • Adjuvant Choice: The choice of adjuvant is critical for eliciting a potent T-cell response to a peptide vaccine.[3][4] Peptides administered alone are often poorly immunogenic.[5] Consider using adjuvants known to promote cellular immunity, such as Toll-like receptor (TLR) agonists (e.g., CpG ODN, Poly(I:C)).

    • Route of Immunization: The route of administration can influence the type and magnitude of the immune response. Subcutaneous (s.c.) or intravenous (i.v.) injections are common for peptide immunizations.

    • Dosage and Schedule: The dose of the peptide and the prime-boost schedule need to be optimized. A typical dose for peptide immunization in mice is 10-100 µg per mouse. A prime immunization followed by one or two boosts at 1-2 week intervals is a common strategy.

  • MHC-Peptide Interaction:

    • MHC Haplotype: The this compound is a variant of the H-2Kb-restricted SIINFEKL epitope. Ensure you are using a mouse strain with the appropriate MHC haplotype (e.g., C57BL/6).

    • Binding Affinity and Stability: While the parent SIINFEKL peptide binds with high affinity to H-2Kb, variations in the peptide sequence can affect this interaction. Low binding affinity or unstable peptide-MHC complexes can lead to poor T-cell activation. It may be beneficial to perform an MHC-peptide binding assay to confirm the interaction.

  • T-Cell Precursor Frequency: In some mouse models, particularly certain HLA-A2 transgenic mice, the frequency of naïve CD8+ T-cell precursors for specific epitopes can be low, leading to poor immunogenicity.

Question 2: How can I enhance the immunogenicity of my this compound immunization?

Answer: Several strategies can be employed to boost the immune response to the this compound:

  • Optimize Adjuvant Formulation: The choice and combination of adjuvants can significantly impact the outcome. Depot-forming adjuvants like Alum may lead to a stronger Th2 response, while others like CpG or Poly(I:C) can drive a more robust CD8+ T-cell (Th1) response. Combining adjuvants that activate different innate immune pathways can also be effective.

  • Improve Peptide Stability and Delivery:

    • Delivery Systems: Encapsulating the peptide in delivery systems like liposomes or nanoparticles (e.g., PLGA) can protect it from degradation and enhance its uptake by antigen-presenting cells (APCs).

    • Conjugation: Conjugating the peptide to a carrier protein or a molecule that promotes albumin binding can increase its half-life in vivo and improve its delivery to lymph nodes.

    • Structural Modifications: While complex, modifying the peptide backbone (e.g., with β-amino acids) has been explored to increase resistance to proteolysis, though results can be variable.

  • Modify the Peptide Sequence: Altering amino acids at MHC anchor positions can enhance binding affinity. However, this must be done cautiously as it can also negatively impact T-cell receptor (TCR) recognition and overall immunogenicity.

  • Include a Helper T-Cell Epitope: Co-administering the this compound (an MHC class I epitope) with an MHC class II-restricted helper peptide (e.g., OVA323-339) can provide CD4+ T-cell help, leading to a more robust and sustained CD8+ T-cell response.

Question 3: My in vitro T-cell restimulation assay (e.g., ELISPOT, intracellular cytokine staining) is showing a weak signal. How do I troubleshoot this?

Answer: A weak signal in your in vitro restimulation assay could be due to issues with the T-cells, the antigen presentation, or the assay itself.

  • T-Cell Viability and Number:

    • Ensure high viability of splenocytes or lymph node cells after isolation.

    • The frequency of antigen-specific T-cells may be low. You may need to increase the number of cells seeded per well.

  • Antigen Presentation:

    • Peptide Concentration: Titrate the concentration of the this compound used for restimulation. A typical starting concentration is 1-10 µg/mL.

    • Antigen-Presenting Cells (APCs): Ensure a sufficient number of healthy APCs are present in your culture. For purified T-cell cultures, you will need to add irradiated splenocytes or dendritic cells as APCs.

  • Assay Conditions:

    • Incubation Time: The optimal incubation time for restimulation can vary. For intracellular cytokine staining, a 5-6 hour incubation with a protein transport inhibitor (like Brefeldin A) is common. For ELISPOT, a longer incubation (18-24 hours) is typical.

    • Positive and Negative Controls: Always include a positive control (e.g., PMA/Ionomycin or a CEF peptide pool for human cells) to ensure the T-cells are responsive and the assay is working. A negative control (e.g., vehicle/DMSO or an irrelevant peptide) is also crucial.

    • Cytokine Choice: Ensure you are measuring the appropriate cytokine for the expected T-cell response (e.g., IFN-γ for cytotoxic T-lymphocytes).

Quantitative Data Summary

Table 1: Comparison of Adjuvants for Peptide Immunization

AdjuvantMechanism of Action (Primary)Typical T-Cell Response SkewingReference
CpG ODN (TLR9 agonist) Activates APCs, promotes inflammatory cytokine productionTh1 / CD8+ T-cell
Poly(I:C) (TLR3 agonist) Induces Type I interferons, activates APCsTh1 / CD8+ T-cell
Alum Depot formation, inflammasome activationTh2
Incomplete Freund's Adjuvant (IFA) Emulsion creates a depot, slow antigen releaseCan enhance responses but may not significantly alter Teff:Treg ratios
Pam3CSK4 (TLR2/1 agonist) Activates APCsTh1 / CD4+ T-cell

Table 2: MHC-Peptide Binding Affinity and Stability

PeptideMHC AlleleBinding Affinity (IC50)Complex Stability (t½)Implications for ImmunogenicityReference
High Affinity H-2Kb< 50 nMLong (>2h)Generally required, but does not guarantee immunogenicity.
Intermediate Affinity H-2Kb50-500 nMModerateCan be immunogenic, especially with strong adjuvants.
Low Affinity H-2Kb> 500 nMShort (<0.5h)Often poorly immunogenic; may require modification to enhance binding.

Note: Specific IC50 and half-life (t½) values are dependent on the specific peptide sequence and the assay conditions.

Experimental Protocols

Protocol 1: In Vivo Peptide Immunization

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mg/mL). Further dilute in sterile PBS or saline to the final desired concentration.

  • Adjuvant Formulation: Prepare the adjuvant according to the manufacturer's instructions. For example, if using CpG ODN, mix the peptide solution with the CpG solution. If using an emulsion adjuvant like IFA, mix the aqueous peptide solution with the oil phase by vortexing or sonication until a stable emulsion is formed.

  • Immunization:

    • Administer 50-100 µL of the peptide/adjuvant formulation per mouse via the desired route (e.g., subcutaneously at the base of the tail).

    • The typical dose is 10-100 µg of peptide per mouse.

  • Boosting: Boost the mice with the same peptide/adjuvant preparation 1-2 weeks after the primary immunization. A second boost may be performed if required.

  • Analysis: Harvest spleens or lymph nodes 7-10 days after the final boost for T-cell analysis.

Protocol 2: In Vitro T-Cell Restimulation for Intracellular Cytokine Staining (ICS)

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells from immunized and control mice. Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 106 cells/mL.

  • Stimulation:

    • Plate 1 x 106 cells in 200 µL of media per well in a 96-well round-bottom plate.

    • Add the this compound to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include a negative control (no peptide or irrelevant peptide) and a positive control (e.g., PMA/Ionomycin).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 1-2 hours.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells and incubate for an additional 4-5 hours.

  • Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain for surface markers (e.g., CD3, CD8, CD44) and a viability dye.

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-positive cells within the CD8+ T-cell population.

Visualizations

experimental_workflow cluster_prep Preparation cluster_immunization In Vivo Immunization cluster_analysis Ex Vivo Analysis Peptide This compound (Lyophilized) Formulation Vaccine Formulation (Peptide + Adjuvant in PBS) Peptide->Formulation Adjuvant Adjuvant (e.g., CpG, Poly(I:C)) Adjuvant->Formulation Prime Prime (Day 0) Formulation->Prime Mouse C57BL/6 Mouse Mouse->Prime Boost Boost (Day 14) Prime->Boost 14 days Harvest Harvest Spleen/LNs (Day 21) Boost->Harvest 7 days Cells Single-Cell Suspension Harvest->Cells Restim In Vitro Restimulation with this compound Cells->Restim Assay T-Cell Assay (ELISPOT / ICS) Restim->Assay Result Quantify Antigen-Specific T-Cell Response Assay->Result

Caption: Workflow for this compound immunization and T-cell analysis.

troubleshooting_logic cluster_peptide Peptide Integrity cluster_protocol Immunization Protocol cluster_assay In Vitro Assay cluster_biology Biological Factors Start Low/No T-Cell Response Observed P1 Check Purity (>95%) Start->P1 I1 Incorporate Adjuvant (e.g., CpG, Poly(I:C)) Start->I1 A1 Titrate Peptide Concentration (1-10 µg/mL) Start->A1 B1 Verify Mouse Strain (H-2Kb haplotype) Start->B1 P2 Confirm Proper Storage (-20°C / -80°C) P1->P2 P3 Prepare Fresh Solution P2->P3 I2 Optimize Dose & Schedule (10-100 µg, Prime/Boost) I1->I2 I3 Consider Delivery System (Liposomes, Nanoparticles) I2->I3 A2 Validate Positive/Negative Controls A1->A2 A3 Ensure Healthy APCs A2->A3 B2 Assess MHC-Peptide Binding B1->B2 B3 Include Helper Epitope (e.g., OVA 323-339) B2->B3 signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell Peptide_Uptake Peptide Uptake/ Processing MHC Peptide Loading onto MHC Class I Peptide_Uptake->MHC Presentation pMHC-I Complex on Cell Surface MHC->Presentation TCR TCR Binding to pMHC-I Complex Presentation->TCR Signal 1 Activation T-Cell Activation TCR->Activation Costim Co-stimulation (e.g., CD28/B7) Costim->Activation Signal 2 Effector Effector Function (Cytokine Release, Proliferation) Activation->Effector Adjuvant Adjuvant (e.g., TLR agonist) Adjuvant->Costim Upregulates Co-stimulatory Molecules on APC OVA_Peptide This compound OVA_Peptide->Peptide_Uptake

References

Technical Support Center: Preventing OVA-A2 Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of OVA-A2 peptide (Sequence: SAINFEKL) in solution. The following sections offer direct answers to common problems, detailed troubleshooting steps, and validated protocols to ensure the stability and reliability of your peptide preparations.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it prone to aggregation?

The this compound, with the amino acid sequence Ser-Ala-Ile-Asn-Phe-Glu-Lys-Leu, is a variant of the well-known ovalbumin peptide epitope OVA (257-264)[1][2][3]. Its sequence contains a mixture of hydrophobic (Ala, Ile, Phe, Leu) and polar/charged (Ser, Asn, Glu, Lys) residues. This amphiphilic nature, combined with a net charge that is highly dependent on pH, makes it susceptible to self-association through hydrophobic interactions and intermolecular hydrogen bonding, which can lead to the formation of aggregates[4][5].

Q2: What are the primary factors that cause my this compound to aggregate in solution?

Peptide aggregation is a multifaceted issue influenced by both intrinsic properties of the peptide and external environmental factors. Key causes include:

  • pH Near the Isoelectric Point (pI): At the pI, the peptide's net charge is near zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.

  • High Peptide Concentration: Higher concentrations increase the probability of intermolecular encounters, promoting aggregation.

  • Temperature: Elevated temperatures can accelerate aggregation kinetics, while repeated freeze-thaw cycles can also induce the formation of aggregates.

  • Ionic Strength: The effect of salts can be complex, influencing both electrostatic interactions and the overall properties of the solvent.

  • Physical Stress: Agitation, filtration, and exposure to surfaces (like the air-water interface or container walls) can induce conformational changes and subsequent aggregation.

Q3: How can I determine the isoelectric point (pI) of the this compound?

The pI is the pH at which a molecule carries no net electrical charge. For a peptide, it can be estimated by considering the pKa values of its ionizable groups (the N-terminus, the C-terminus, and the side chains of charged amino acids like Glutamic Acid and Lysine). For the OVA-A2 sequence (SAINFEKL), the presence of one acidic residue (Glu) and one basic residue (Lys) results in a theoretical pI in the neutral range. Numerous online bioinformatics tools (e.g., ExPASy's "Compute pI/Mw") can accurately calculate the theoretical pI based on the peptide's sequence. Knowing the pI is critical for selecting a buffer pH that ensures the peptide is sufficiently charged and soluble.

Q4: What is the first step I should take if my peptide solution appears cloudy or has visible precipitates?

If your solution is not clear, it is crucial to confirm whether the peptide is truly aggregated or simply not fully dissolved. The recommended first step is to centrifuge the vial. If a pellet forms, the peptide is likely undissolved. You can then attempt redissolution using the troubleshooting methods outlined below, such as sonication or adjusting the solvent system.

Troubleshooting Guide

Issue 1: Peptide fails to dissolve or precipitates immediately upon reconstitution.

Potential CauseTroubleshooting Steps
Incorrect Solvent or pH 1. Calculate the peptide's pI. The this compound has a near-neutral pI. Attempting to dissolve it in neutral water or PBS can lead to poor solubility. 2. Adjust the pH. For a basic peptide (net charge > 0), use a dilute acidic solution (e.g., 10% acetic acid). For an acidic peptide (net charge < 0), use a dilute basic solution (e.g., 0.1 M ammonium bicarbonate). The goal is to work at a pH at least 1-2 units away from the pI. 3. Use an Organic Co-solvent. For hydrophobic peptides, first dissolve the powder in a small amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the desired concentration while vortexing. Note: Peptides with Cys or Met residues can be unstable in DMSO.
Incomplete Dissolution 1. Sonication. Brief sonication can help break up small particles and improve dissolution. 2. Gentle Warming. Gently warming the solution (e.g., to 37°C) can sometimes improve solubility, but prolonged heating should be avoided as it can promote degradation or aggregation.

Issue 2: Peptide solution becomes cloudy or forms aggregates during storage.

Potential CauseTroubleshooting Steps
Suboptimal Buffer Conditions 1. Optimize Buffer pH. Ensure the storage buffer pH is at least 2 units away from the peptide's pI to maintain electrostatic repulsion. 2. Buffer Screening. Test a panel of common biological buffers (e.g., citrate, acetate, histidine, phosphate) at the target pH to identify the one providing maximum stability.
High Concentration & Instability 1. Add Solubilizing Excipients. Include additives that are known to inhibit aggregation. Arginine (50-100 mM) is effective at increasing solubility and preventing aggregation by interacting with charged and hydrophobic regions. 2. Use Cryoprotectants. If storing frozen, add a cryoprotectant like glycerol (10-20%) to prevent aggregation during freeze-thaw cycles. 3. Store at Lower Temperatures. To slow down chemical degradation and aggregation kinetics, store peptide solutions at 4°C for short-term use or at -80°C for long-term storage.

Issue 3: Aggregation occurs during experimental procedures (e.g., agitation, filtration).

Potential CauseTroubleshooting Steps
Surface-Induced Aggregation 1. Add Non-ionic Surfactants. Including a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant such as Polysorbate 20 (Tween 20) or Polysorbate 80 can prevent adsorption to surfaces and reduce aggregation caused by physical stress.
Temperature-Induced Aggregation 1. Maintain Optimal Temperature. Perform experiments at the lowest practical temperature to minimize the risk of thermally induced aggregation.

Quantitative Data and Experimental Protocols

Summary of Anti-Aggregation Strategies

The table below summarizes common excipients and conditions used to prevent peptide aggregation.

StrategyAgent/ConditionTypical Concentration/SettingMechanism of Action
pH Control Buffer pH>2 units from pIIncreases net molecular charge, enhancing electrostatic repulsion.
Solubility Enhancers L-Arginine50 - 100 mMSuppresses aggregation by binding to charged and hydrophobic regions.
Sugars/Polyols Sucrose, Trehalose, Mannitol5 - 10% (w/v)Stabilize the native peptide structure through preferential exclusion, increasing the energy required for unfolding and aggregation.
Surfactants Polysorbate 20/800.01 - 0.1% (v/v)Reduce surface adsorption and aggregation at interfaces by shielding hydrophobic regions.
Co-solvents Dimethyl Sulfoxide (DMSO)< 10% (v/v)Disrupts hydrophobic interactions that lead to aggregation.
Temperature Control Storage Temperature4°C (short-term), -80°C (long-term)Reduces the rate of chemical degradation and aggregation kinetics.
Detailed Experimental Protocol: Screening for Optimal OVA-A2 Stability

This protocol provides a systematic approach to identify the best conditions for solubilizing and stabilizing the this compound.

1. Materials

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Organic solvents: DMSO

  • Buffers: 100 mM Sodium Acetate (pH 4.0, 5.0), 100 mM Sodium Phosphate (pH 6.0, 7.0, 8.0)

  • Excipient stocks: 1 M L-Arginine, 5% (v/v) Polysorbate 20

  • 96-well clear, flat-bottom plate

  • Plate reader capable of measuring absorbance at 340 nm (for turbidity)

2. Procedure

  • Step 1: Initial Solubility Test

    • Allow the lyophilized this compound to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving the peptide in 100% DMSO. Vortex thoroughly.

    • Visually inspect for clarity. If the peptide is insoluble in DMSO, other organic solvents may be required, but this is unlikely for OVA-A2.

  • Step 2: Buffer and pH Screening

    • Set up a 96-well plate. In separate wells, place 98 µL of each buffer (Acetate pH 4.0, 5.0; Phosphate pH 6.0, 7.0, 8.0).

    • Add 2 µL of the 10 mg/mL peptide stock to each well to achieve a final concentration of 200 µg/mL. Mix gently by pipetting.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the absorbance (turbidity) at 340 nm. Higher absorbance indicates scattering due to aggregation/precipitation.

    • Identify the buffer(s) and pH value(s) that result in the lowest turbidity.

  • Step 3: Excipient Screening

    • Using the optimal buffer and pH identified in Step 2, prepare solutions containing potential stabilizers. For example, if Phosphate pH 8.0 was optimal:

      • Control: Optimal buffer only.

      • Condition 1: Optimal buffer + 50 mM L-Arginine.

      • Condition 2: Optimal buffer + 0.02% Polysorbate 20.

    • Add the peptide to each condition to the desired final concentration.

    • Incubate and measure turbidity as described above.

  • Step 4: Stability Assessment

    • Prepare larger volumes of the most promising conditions identified in Step 3.

    • Incubate the solutions at relevant temperatures (e.g., 4°C, 25°C, 37°C).

    • Monitor turbidity and visual appearance at various time points (e.g., 0, 1, 6, 24, and 48 hours) to assess stability over time.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the solubility of the this compound.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_optimization Optimization Strategies cluster_validation Validation cluster_end Outcome start Peptide Aggregation or Precipitation Observed check_pi Is buffer pH near peptide pI? start->check_pi adjust_ph Adjust pH to be >2 units from pI check_pi->adjust_ph Yes test_cosolvent Test Organic Co-solvents (e.g., DMSO) check_pi->test_cosolvent No check_stability Is solution clear and stable? adjust_ph->check_stability test_cosolvent->check_stability add_excipients Screen Excipients (Arginine, Surfactants) optimize_temp Optimize Storage Temperature add_excipients->optimize_temp Further Optimization add_excipients->check_stability optimize_temp->check_stability check_stability->add_excipients No solution Stable Peptide Solution Achieved check_stability->solution Yes

Caption: Workflow for troubleshooting this compound aggregation.

References

Technical Support Center: Optimizing OVA-A2 Peptide Concentration for T Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of OVA-A2 peptide (SIINFEKL) for T cell proliferation assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for OVA-A2 (SIINFEKL) peptide in a T cell proliferation assay?

A2: The optimal concentration of this compound is highly dependent on the specific experimental setup, including the source and purity of the peptide, the type and health of the T cells (e.g., OT-I transgenic T cells), and the nature of the antigen-presenting cells (APCs). A general recommendation is to perform a dose-response experiment. However, a good starting range for in vitro assays is typically between 0.01 µg/mL and 10 µg/mL (approximately 10 nM to 10 µM). Some studies have shown that pulsing APCs with concentrations as low as 1 nM can elicit a response.[1] For direct stimulation of OT-I splenocytes, a concentration of 1 µg/mL has been used successfully.[2]

Q2: How do I prepare and store the this compound stock solution?

A2: It is crucial to follow the manufacturer's instructions for dissolving the lyophilized peptide. Generally, peptides are dissolved in a sterile, appropriate solvent like DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For the experiment, the stock solution is further diluted in your cell culture medium to the desired final concentration.

Q3: What are the essential positive and negative controls for this assay?

A3: Appropriate controls are critical for interpreting your results.

  • Positive Controls:

    • Mitogens: Phytohemagglutinin (PHA) or Concanavalin A (ConA) to ensure the T cells are capable of proliferating.

    • Anti-CD3/CD28 antibodies: To induce T cell proliferation through TCR stimulation and co-stimulation.

  • Negative Controls:

    • Unstimulated T cells: T cells cultured in medium alone to determine the baseline level of proliferation.

    • Irrelevant peptide: A peptide with a different sequence that does not bind to the H-2Kb MHC molecule to control for non-specific activation.

Q4: How long should I incubate the T cells with the this compound?

A4: The optimal incubation time can vary, but for a standard CFSE-based proliferation assay, a duration of 3 to 5 days is common. This allows sufficient time for multiple rounds of cell division to occur, which can be resolved by flow cytometry.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background proliferation in negative control wells Serum in the culture medium may contain mitogenic factors.Use heat-inactivated fetal bovine serum (FBS) or switch to a serum-free medium. Test different lots of FBS to find one with low background stimulation.
Contamination of cultures with bacteria or yeast.Maintain strict aseptic technique. Use sterile, filtered reagents.
High concentration of proliferation dye (e.g., CFSE) causing toxicity or activation.Titrate the concentration of the proliferation dye to find the optimal balance between bright staining and minimal toxicity.
Low or no T cell proliferation in response to this compound Suboptimal peptide concentration.Perform a dose-response curve with a wider range of OVA-A2 concentrations (e.g., 0.001 µg/mL to 100 µg/mL). Concentrations that are too high can induce activation-induced cell death (AICD) or T cell anergy.[3]
Insufficient number or poor function of APCs.Ensure a sufficient number of healthy APCs (e.g., dendritic cells, splenocytes) are present in the co-culture. The ratio of T cells to APCs may need to be optimized.
Low precursor frequency of antigen-specific T cells.If using non-transgenic T cells, the frequency of OVA-A2 specific cells may be too low to detect proliferation. Consider enriching for CD8+ T cells.
T cells are not healthy or viable.Ensure high viability of T cells before starting the assay. Handle cells gently during isolation and processing.[4]
Lack of co-stimulation.For purified T cell cultures, the addition of co-stimulatory signals (e.g., anti-CD28 antibody) may be necessary for robust proliferation. Using splenocytes as APCs usually provides sufficient co-stimulation.[3]
Poor reproducibility between experiments Variability in cell counting and plating.Use a reliable method for cell counting and ensure accurate and consistent plating of cells.
Inconsistent peptide preparation.Prepare fresh dilutions of the this compound from a single-use aliquot of the stock solution for each experiment.
Variation in incubator conditions (temperature, CO2).Ensure the incubator is properly calibrated and maintained.

Quantitative Data Summary

The following tables summarize data from various studies on the effect of OVA-A2 (SIINFEKL) peptide concentration on T cell responses.

Table 1: Dose-Dependent T Cell Killing by OT-I Cells

SIINFEKL Concentration (M)% B16 Cells Killed
10⁻⁶96%
10⁻⁹85%
10⁻¹⁰40%
10⁻¹²32%
(Data summarized from a study on in vitro killing of SIINFEKL-pulsed B16 cells by activated OT-1 T cells over 24 hours)

Table 2: Dose-Dependent Cytokine Production by OT-I CD8+ T Cells

SIINFEKL Concentration (µg/mL)% IFNγ+ CD8+ T Cells% IL-2+ CD8+ T Cells
10⁻²HighHigh
10⁻⁴ModerateModerate
10⁻⁶LowLow
10⁻⁸Very LowVery Low
(Qualitative summary of data showing cytokine production in OT-I splenocytes after a 2-day incubation with varying concentrations of SIINFEKL peptide)

Table 3: Peptide Concentration Threshold for T Cell Proliferation

PeptideMinimum Concentration for Near-Maximum Proliferation
High-Affinity Peptide (M-peptide)200 pM
Low-Affinity Peptide (C-peptide)6 µM
(Data from a study using peptide-pulsed dendritic cells to stimulate P14 T cells in vivo, highlighting the impact of peptide affinity on the required concentration for proliferation)

Experimental Protocols

Protocol 1: CFSE-Based T Cell Proliferation Assay

This protocol outlines the key steps for measuring T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

1. T Cell Isolation and Preparation:

  • Isolate splenocytes from an OT-I transgenic mouse.

  • If desired, enrich for CD8+ T cells using a negative selection kit.

  • Ensure a single-cell suspension and high viability (>95%).

2. CFSE Labeling:

  • Wash cells and resuspend at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM. Mix immediately.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).

  • Incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI medium.

3. Cell Plating and Stimulation:

  • Resuspend CFSE-labeled T cells at an appropriate concentration in complete RPMI medium.

  • Plate the T cells in a 96-well plate (e.g., 2 x 10⁵ cells/well).

  • Prepare your APCs (e.g., irradiated splenocytes from a C57BL/6 mouse) and add them to the wells at a suitable T cell to APC ratio (e.g., 1:1 or 1:5).

  • Add the OVA-A2 (SIINFEKL) peptide at various concentrations to the appropriate wells. Include positive and negative controls.

4. Incubation:

  • Culture the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

5. Flow Cytometry Analysis:

  • Harvest the cells from the plate.

  • Stain with a viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells.

  • Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44).

  • Acquire the data on a flow cytometer.

  • Analyze the CFSE dilution profile within the live, CD8+ T cell gate. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Visualizations

T_Cell_Activation_Workflow Experimental Workflow for T Cell Proliferation Assay cluster_prep Cell Preparation cluster_labeling Labeling & Plating cluster_stim Stimulation cluster_analysis Analysis T_cell_iso Isolate T Cells (e.g., OT-I Splenocytes) CFSE_label Label T Cells with CFSE T_cell_iso->CFSE_label APC_prep Prepare APCs (e.g., Irradiated Splenocytes) Plating Co-culture T Cells and APCs in 96-well plate APC_prep->Plating CFSE_label->Plating Add_peptide Add this compound (Dose-response) Plating->Add_peptide Add_controls Add Positive/Negative Controls Plating->Add_controls Incubate Incubate for 3-5 Days Add_peptide->Incubate Add_controls->Incubate FACS Analyze by Flow Cytometry Incubate->FACS Data_analysis Gate on Live CD8+ T Cells & Analyze CFSE Dilution FACS->Data_analysis

Workflow for a CFSE-based T cell proliferation assay.

TCR_Signaling_Pathway Simplified TCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC OVA-A2/MHC (pMHC) TCR TCR/CD3 Complex pMHC->TCR Binding Lck Lck TCR->Lck ITAM Phosphorylation CD8 CD8 CD8->pMHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT LAT Signaling Complex ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ca_flux Calcium Flux PLCg1->Ca_flux NFAT NFAT Activation Ca_flux->NFAT Proliferation Gene Transcription (Proliferation, Cytokines) NFAT->Proliferation Troubleshooting_Logic Troubleshooting Logic for Low T Cell Proliferation Start Low/No Proliferation with this compound Check_Pos_Control Is the Positive Control (e.g., anti-CD3/CD28) proliferating? Start->Check_Pos_Control Check_Peptide_Conc Is the Peptide Concentration Optimal? Check_Pos_Control->Check_Peptide_Conc Yes Check_T_Cells Are the T Cells Healthy? Check_Pos_Control->Check_T_Cells No Check_APCs Are the APCs Functional? Check_Peptide_Conc->Check_APCs Yes Solution_Peptide Solution: Perform a dose-response curve. Check_Peptide_Conc->Solution_Peptide Unsure Solution_APCs Solution: Check APC viability, optimize T cell:APC ratio. Check_APCs->Solution_APCs No Success Problem Solved Check_APCs->Success Yes Solution_T_Cells Solution: Check T cell viability, use fresh cells, handle gently. Check_T_Cells->Solution_T_Cells

References

Technical Support Center: OVA-A2 Peptide MHC-I Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OVA-A2 peptide MHC-I binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and why is it used in MHC-I binding assays?

The this compound refers to the SIINFEKL peptide derived from chicken ovalbumin. It is a well-characterized immunodominant peptide that binds with high affinity to the mouse MHC class I molecule H-2K^b. Due to its strong and specific binding, the SIINFEKL/H-2K^b system serves as a standard model for studying MHC-I antigen presentation, T-cell activation, and the stability of peptide-MHC-I complexes.

Q2: What are the key methods for measuring peptide-MHC-I binding?

Several methods are commonly used, each with its own advantages:

  • Competition Binding Assays: These assays measure the ability of a test peptide to compete with a labeled, high-affinity reference peptide for binding to the MHC-I molecule. The result is often reported as an IC50 value, which is the concentration of the test peptide required to inhibit 50% of the reference peptide's binding.[1][2]

  • Direct Binding Assays: These assays use labeled peptides to directly measure binding to MHC-I, often employing techniques like fluorescence polarization.[3][4]

  • Cell-Based Stabilization Assays: These assays utilize cell lines with defective antigen processing machinery (like RMA-S cells), which have low surface expression of MHC-I. The addition of a binding peptide stabilizes the MHC-I molecule and increases its expression on the cell surface, which can be quantified by flow cytometry.[5]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of peptide binding to immobilized MHC-I molecules in real-time.

Q3: How do I interpret the binding affinity data from my assay?

Binding affinity is typically reported as an IC50 or K_d value. A lower value indicates a stronger binding affinity. The following table provides a general guideline for interpreting these values.

Affinity CategoryIC50 Value (nM)Description
High< 50Strong interaction, likely to be immunogenic.
Intermediate50 - 500Moderate interaction, may be immunogenic.
Low500 - 5000Weak interaction, less likely to be immunogenic.
Very Low / Non-binder> 5000Unlikely to be a significant T-cell epitope.

Q4: Why is the stability of the peptide-MHC-I complex important?

The stability of the pMHC-I complex, often measured by its dissociation rate (k_off) or half-life, is a critical factor for T-cell activation. A stable complex ensures that the peptide is presented on the cell surface for a sufficient duration to be recognized by T-cells. Several studies have shown that complex stability is a better predictor of a peptide's immunogenicity than binding affinity alone. Unstable complexes may dissociate before they can effectively trigger an immune response.

Troubleshooting Guide

Issue 1: Weak or No Signal

Q: I am not getting a signal, or the signal is very weak in my ELISA-based binding assay. What could be the problem?

A: Weak or no signal is a common issue that can stem from several factors related to your reagents, protocol, or the assay setup itself.

Possible CauseRecommended Solution
Incorrect Reagent Concentration Optimize the concentrations of your primary and/or secondary antibodies. Titrate them to find the optimal dilution.
Suboptimal Incubation Times/Temperatures Ensure all incubation steps are performed at the recommended temperature and for the specified duration. Reagents and plates should be at room temperature before starting. Insufficient incubation can lead to incomplete binding.
Peptide or MHC Protein Adsorption Issues The peptide or MHC protein may not be efficiently adsorbing to the microplate. Consider using plates with enhanced binding surfaces. Alternatively, conjugating your peptide to a larger carrier protein can improve coating.
Reagent Inactivity Ensure that your substrate reagents are fresh and have not expired. Also, check for the presence of enzyme inhibitors (e.g., sodium azide) in your buffers, which can interfere with signal development.
Vigorous Plate Washing Excessive or aggressive washing can strip the coated protein or bound antibodies from the wells. Reduce the number of washes or the force of the washing.
Low Analyte Concentration The concentration of the peptide-MHC complex may be below the detection limit of the assay. Try concentrating your sample or reducing the dilution factor.
Issue 2: High Background

Q: My assay is showing a high background signal, which is masking the specific signal. How can I reduce it?

A: High background can obscure your results and is often due to non-specific binding or insufficient washing.

Possible CauseRecommended Solution
Insufficient Blocking Ensure that the blocking step is performed correctly with an appropriate blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
Antibody Concentration Too High Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration to determine the optimal antibody concentration.
Inadequate Washing Increase the number and/or duration of wash steps to effectively remove unbound antibodies and reagents.
Cross-Reactivity The secondary antibody may be cross-reacting with other proteins in the well. Ensure you are using a secondary antibody that is specific for the primary antibody's species and isotype.
Incubation Times Too Long Over-incubation can increase non-specific binding. Adhere to the incubation times specified in your optimized protocol.
Issue 3: Inconsistent Results and Poor Reproducibility

Q: I am getting high variability between my replicates. What could be the cause?

A: Poor reproducibility can be frustrating and often points to technical errors in the assay setup.

Possible CauseRecommended Solution
Pipetting Errors Inaccurate pipetting can lead to significant variations. Ensure your pipettes are calibrated correctly and use proper pipetting techniques to avoid air bubbles.
Inadequate Mixing Ensure all reagents and samples are thoroughly mixed before being added to the wells.
Temperature Gradients Uneven temperature across the microplate can affect reaction rates. Allow the plate and reagents to equilibrate to room temperature before use and avoid stacking plates during incubation.
Edge Effects The outer wells of a microplate can be prone to evaporation. To minimize this, you can fill the outer wells with buffer or water and not use them for your experimental samples.
Peptide Quality and Stability Ensure the purity and integrity of your synthetic peptides. Peptides with hydrophobic residues may dissolve poorly. Store peptides under appropriate conditions to prevent degradation.

Experimental Protocols & Workflows

Protocol: In Vitro Refolding of MHC Class I Molecules

This protocol describes the general steps for refolding MHC class I heavy chains and β2-microglobulin (β2m) in the presence of a specific peptide (e.g., SIINFEKL).

  • Preparation of Refolding Buffer: Prepare a refolding buffer (e.g., 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 0.5 mM oxidized glutathione, 5 mM reduced glutathione). Allow it to stir at 4°C for several hours.

  • Pulse with β2m: Slowly add solubilized β2m inclusion bodies to the vortex of the stirring refolding buffer.

  • Peptide Addition: Dissolve the peptide (e.g., SIINFEKL) in a suitable solvent like DMSO and add it to the refolding mixture.

  • Pulse with Heavy Chain: Slowly add the solubilized MHC-I heavy chain inclusion bodies to the refolding mixture in several pulses over a period of 2-3 days at 4°C.

  • Concentration and Purification: After the final pulse, concentrate the refolding mixture and purify the correctly folded pMHC-I complexes using size-exclusion chromatography.

Workflow Diagrams

MHC_Refolding_Workflow cluster_prep Preparation cluster_folding Refolding (4°C) cluster_purification Purification RefoldingBuffer Prepare Refolding Buffer Pulse_B2M Pulse β2m into Buffer RefoldingBuffer->Pulse_B2M Solubilize_HC Solubilize Heavy Chain Inclusion Bodies Pulse_HC Pulse Heavy Chain (multiple times over 2-3 days) Solubilize_HC->Pulse_HC Solubilize_B2M Solubilize β2m Inclusion Bodies Solubilize_B2M->Pulse_B2M Dissolve_Peptide Dissolve Peptide (e.g., in DMSO) Add_Peptide Add Peptide Dissolve_Peptide->Add_Peptide Pulse_B2M->Add_Peptide Add_Peptide->Pulse_HC Concentrate Concentrate Refolding Mix Pulse_HC->Concentrate SEC Size-Exclusion Chromatography Concentrate->SEC Final_Product Purified pMHC-I Monomer SEC->Final_Product

Caption: Workflow for in vitro refolding of peptide-MHC Class I complexes.

Competition_Assay_Workflow cluster_setup Assay Setup cluster_binding Binding Reaction cluster_detection Detection & Analysis Coat_Plate Coat plate with Streptavidin Block_Plate Block non-specific sites Coat_Plate->Block_Plate Add_MHC Add biotinylated pMHC-I Block_Plate->Add_MHC Add_Peptides Add labeled reference peptide and unlabeled competitor peptides Add_MHC->Add_Peptides Incubate Incubate to reach equilibrium Add_Peptides->Incubate Wash Wash to remove unbound peptides Incubate->Wash Read_Signal Read signal (e.g., fluorescence) Wash->Read_Signal Analyze Calculate % inhibition and determine IC50 Read_Signal->Analyze

Caption: General workflow for a competition-based pMHC-I binding assay.

References

Technical Support Center: Enhancing OVA-A2 Peptide Stability for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at increasing the in vivo stability of the OVA-A2 peptide (SAINFEKL). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful design and execution of experiments involving this widely used model antigen.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in in vivo studies.

Issue Potential Cause(s) Recommended Solution(s)
Low or Undetectable T-Cell Response 1. Rapid Peptide Degradation: The unmodified this compound has a short in vivo half-life due to susceptibility to proteases. 2. Suboptimal Formulation/Delivery: The peptide may not be reaching the target antigen-presenting cells (APCs) in sufficient concentrations. 3. Poor MHC-I Binding: The peptide may have low affinity for the specific MHC class I allele. 4. Low Precursor Frequency of Naïve CD8+ T-Cells: In some mouse models, such as HLA-A2-transgenic mice, the frequency of T-cells that can recognize the peptide may be low.[1]1. Enhance Peptide Stability: Implement chemical modifications such as N-terminal acetylation, substitution with D-amino acids, or PEGylation (see protocols below). 2. Optimize Delivery: Utilize a delivery vehicle such as liposomes, hydrogels, or gold nanoparticles to protect the peptide and improve its delivery to APCs.[2][3] 3. Verify MHC-I Haplotype: Ensure the animal model expresses the correct MHC class I allele (e.g., H-2Kb for SIINFEKL). 4. Consider Alternative Models: If using HLA-A2-transgenic mice, be aware of potential inherent limitations in the T-cell repertoire.[1]
High Variability in Experimental Results 1. Inconsistent Peptide Quality: Batch-to-batch variation in peptide synthesis and purity can lead to inconsistent results. 2. Improper Peptide Storage and Handling: Lyophilized peptides can degrade if not stored correctly, and peptides in solution are prone to degradation. 3. Variable Administration Technique: Inconsistent injection volumes or sites can lead to variability in peptide bioavailability.1. Ensure Peptide Quality: Use high-purity (>95%) synthetic peptides and verify the sequence and purity by mass spectrometry and HPLC. 2. Follow Proper Storage Protocols: Store lyophilized peptides at -20°C or -80°C.[4] Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles. 3. Standardize Administration: Use precise techniques for subcutaneous, intraperitoneal, or intravenous injections to ensure consistent dosing.
Adverse Inflammatory Reactions 1. Contaminants in Peptide Preparation: Endotoxins or other impurities from the synthesis process can trigger non-specific inflammation. 2. High Peptide Dose: Excessive amounts of peptide can lead to off-target effects and inflammation.1. Use Endotoxin-Free Reagents: Ensure all reagents and the final peptide preparation are certified endotoxin-free. 2. Perform Dose-Response Studies: Determine the optimal peptide concentration that elicits a robust immune response with minimal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low in vivo stability of the this compound?

The primary reason for the low in vivo stability of the this compound, like most unmodified peptides, is its rapid degradation by proteases present in the blood and tissues. This short half-life limits the time it has to reach antigen-presenting cells and be presented to T-cells.

Q2: How do chemical modifications improve the stability of the this compound?

Chemical modifications can enhance stability in several ways:

  • N-terminal acetylation and C-terminal amidation: These modifications block the ends of the peptide, making them less susceptible to degradation by exopeptidases.

  • D-amino acid substitution: Replacing L-amino acids with their D-enantiomers makes the peptide resistant to cleavage by proteases that specifically recognize L-amino acids.

  • Cyclization: Creating a cyclic peptide structure reduces conformational flexibility, making it a poorer substrate for many proteases.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, which can protect it from enzymatic degradation and reduce renal clearance.

Q3: Will modifying the this compound affect its immunogenicity?

Yes, modifications can impact immunogenicity. While the goal is to increase stability without compromising biological activity, some changes can alter the peptide's ability to bind to MHC class I molecules or be recognized by the T-cell receptor (TCR). It is crucial to test the immunogenicity of any modified peptide. For instance, substitutions at anchor residues can significantly affect MHC binding affinity. However, some modifications, like certain D-amino acid substitutions in the flanking regions of an epitope, have been shown to enhance stability while preserving antibody recognition.

Q4: What is a suitable starting point for a chemical modification to improve OVA-A2 stability?

N-terminal acetylation is a relatively simple and often effective first step to increase stability against exopeptidases. It is less likely to drastically alter the peptide's interaction with the MHC-I binding groove compared to substitutions within the core epitope sequence.

Q5: How can I assess the stability of my modified this compound?

In vitro stability can be assessed by incubating the peptide in serum or plasma and analyzing its degradation over time using techniques like HPLC or mass spectrometry. For in vivo stability, the peptide can be administered to an animal model, and blood samples can be collected at different time points to measure the concentration of the intact peptide.

Quantitative Data Summary

The following table summarizes the expected impact of various stabilization strategies on the in vivo half-life of peptides. Please note that specific values for OVA-A2 may vary and should be determined experimentally.

Modification Strategy Unmodified Peptide (Estimated Half-Life) Modified Peptide (Estimated Half-Life) Fold Increase (Approximate) Reference
PEGylation MinutesTens of minutes to hours~2.5-fold or greater
D-Amino Acid Substitution MinutesHoursSignificant increase, but variable
Cyclization MinutesHoursSignificant increase, but variable
Formulation in Nanoparticles MinutesHoursDependent on formulation

Experimental Protocols

Protocol 1: N-Terminal Acetylation of this compound

This protocol describes a method for the selective acetylation of the N-terminus of the this compound.

Materials:

  • This compound (SAINFEKL)

  • 0.1% Acetic acid in water (pH 3.3)

  • Acetic anhydride

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

  • Ice bath

  • Microcentrifuge tubes

  • Vortex mixer

  • SpeedVac or lyophilizer

Procedure:

  • Dissolve the this compound in 0.1% acetic acid (pH 3.3) to a concentration of 1-5 mg/mL in a microcentrifuge tube.

  • Place the tube on an ice bath for 1 minute.

  • Prepare a solution of acetic anhydride in anhydrous THF or acetonitrile. The concentration will need to be optimized, but a starting point is a 10-fold molar excess relative to the peptide.

  • Add the acetic anhydride solution to the peptide solution.

  • Immediately vortex the mixture gently.

  • Incubate the reaction on an ice bath for 5 minutes.

  • Dry the derivatized peptide using a SpeedVac or lyophilizer to remove the solvent and excess reagents.

  • Reconstitute the acetylated peptide in a suitable buffer for your downstream application.

  • Confirm the modification and purity of the peptide using mass spectrometry.

Protocol 2: In Vitro Peptide Stability Assay in Serum

This protocol provides a general method to assess the stability of the modified this compound in serum.

Materials:

  • Modified and unmodified this compound

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) and dilute it in PBS to a final concentration of 1 mg/mL.

  • In a microcentrifuge tube, mix the peptide solution with serum at a 1:1 ratio (e.g., 50 µL of peptide solution and 50 µL of serum). A control sample with peptide in PBS only should also be prepared.

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • To stop the enzymatic degradation and precipitate the serum proteins, add an equal volume of ACN with 0.1% TFA to the aliquot.

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and analyze it by HPLC to quantify the amount of intact peptide remaining.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point and plot the degradation profile to determine the half-life.

Visualizations

MHC Class I Antigen Presentation Pathway for OVA-A2

The following diagram illustrates the cellular pathway for the processing and presentation of the this compound on MHC class I molecules.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_cell_surface Cell Surface OVA_protein Ovalbumin Protein Proteasome Proteasome OVA_protein->Proteasome Ubiquitination & Degradation OVA_peptides OVA Peptides Proteasome->OVA_peptides TAP TAP Transporter OVA_peptides->TAP Transport ERAP ERAP TAP->ERAP Peptide Trimming pMHC_I Peptide-MHC I Complex (OVA-A2 + H-2Kb) ERAP->pMHC_I Peptide Loading MHC_I MHC Class I (Heavy Chain + β2m) PLC Peptide-Loading Complex (Tapasin, Calreticulin, ERp57) MHC_I->PLC PLC->pMHC_I Golgi Golgi pMHC_I->Golgi Transport Cell_Surface_pMHC Presented this compound Golgi->Cell_Surface_pMHC T_Cell CD8+ T-Cell Cell_Surface_pMHC->T_Cell TCR Recognition

Caption: MHC Class I antigen presentation pathway for the this compound.

Logical Workflow for OVA-A2 Stability Enhancement

This diagram outlines the decision-making process and experimental workflow for improving the in vivo stability of the this compound.

Stability_Workflow start Start: Low In Vivo Efficacy of OVA-A2 assess_stability Assess In Vivo Stability (e.g., serum stability assay) start->assess_stability is_stable Is Half-Life Sufficient? assess_stability->is_stable select_modification Select Stabilization Strategy (e.g., Acetylation, D-amino acid sub, PEGylation) is_stable->select_modification No in_vivo_testing Proceed to In Vivo Efficacy Studies is_stable->in_vivo_testing Yes synthesize_modified Synthesize & Purify Modified Peptide select_modification->synthesize_modified end_fail End: Re-evaluate Strategy select_modification->end_fail verify_modification Verify Modification (Mass Spectrometry) synthesize_modified->verify_modification assess_modified_stability Assess Stability of Modified Peptide verify_modification->assess_modified_stability is_modified_stable Is Modified Peptide Stable? assess_modified_stability->is_modified_stable is_modified_stable->select_modification No assess_immunogenicity Assess In Vitro Immunogenicity (e.g., T-cell activation assay) is_modified_stable->assess_immunogenicity Yes is_immunogenic Is Immunogenicity Maintained or Enhanced? assess_immunogenicity->is_immunogenic is_immunogenic->select_modification No is_immunogenic->in_vivo_testing Yes end_success End: Successful Stabilization in_vivo_testing->end_success

Caption: Workflow for enhancing this compound stability.

References

improving the efficiency of dendritic cell pulsing with OVA-A2 peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the efficiency of dendritic cell (DC) pulsing with OVA-A2 peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for pulsing dendritic cells?

A1: The optimal concentration of this compound can vary depending on the specific experimental conditions, including the source and maturity of the dendritic cells. However, a common starting range is 1-10 µg/mL.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system. Some studies have reported using concentrations as low as 1 nM with success.[3]

Q2: What is the recommended incubation time for pulsing DCs with this compound?

A2: Incubation times for peptide pulsing can range from 1 to 24 hours at 37°C.[1] Shorter incubation times (1-4 hours) are often sufficient for peptides to bind to MHC class I molecules on the surface of DCs.[2] Longer incubation times may not necessarily lead to better results and could potentially affect DC viability.

Q3: Should I use immature or mature dendritic cells for peptide pulsing?

A3: While immature DCs can take up and present peptides, mature DCs are generally more potent at activating naive T cells. Maturation can be induced by treating DCs with stimuli such as lipopolysaccharide (LPS) prior to or concurrently with peptide pulsing. The choice between immature and mature DCs depends on the specific goals of your experiment. For inducing a strong T-cell response, using mature DCs is recommended.

Q4: How can I assess the efficiency of this compound pulsing?

A4: The efficiency of peptide pulsing can be assessed by measuring the activation of co-cultured OVA-specific T cells (e.g., OT-I cells). Common methods include:

  • Flow Cytometry: Detecting the upregulation of activation markers (e.g., CD69, CD25) on T cells and intracellular cytokine staining for IFN-γ.

  • ELISPOT Assay: Quantifying the number of IFN-γ-secreting T cells.

  • Proliferation Assays: Measuring T-cell proliferation using methods like CFSE dilution.

You can also directly assess the presence of the this compound-MHC complex on the DC surface using specific antibodies, if available.

Q5: What is the stability of the this compound under cell culture conditions?

A5: The this compound, once bound to the HLA-A2 molecule on the cell surface, can be stable for over 24 hours at 37°C. However, free peptide in solution may be more susceptible to degradation. It is recommended to use freshly prepared peptide solutions for each experiment.

Troubleshooting Guides

Below are common problems encountered during dendritic cell pulsing with this compound, along with potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low T-cell Activation (e.g., low IFN-γ secretion) 1. Suboptimal peptide concentration.2. Inefficient peptide pulsing.3. Immature state of dendritic cells.4. Poor DC viability.5. Incorrect DC to T-cell ratio.1. Titrate the this compound concentration (e.g., 0.1, 1, 10, 50 µg/mL).2. Optimize incubation time (try 1-4 hours at 37°C).3. Induce DC maturation with an agent like LPS (100 ng/mL) for 16-24 hours before or during pulsing.4. Check DC viability using Trypan Blue or a viability stain for flow cytometry. Ensure gentle handling of cells.5. Optimize the DC to T-cell ratio. A common starting point is 1:10, but this may need to be adjusted.
High Background in ELISPOT/Flow Cytometry 1. Contamination of cell cultures.2. Non-specific T-cell activation.3. Issues with reagents or antibodies.1. Maintain sterile cell culture techniques. Regularly test for mycoplasma contamination.2. Include appropriate negative controls (e.g., unpulsed DCs, DCs pulsed with an irrelevant peptide).3. Titrate antibodies to determine the optimal concentration. Use Fc block to reduce non-specific antibody binding.
Low Expression of DC Maturation Markers (e.g., CD80, CD86, HLA-DR) 1. Insufficient maturation stimulus.2. Problems with the maturation agent (e.g., expired LPS).3. Dendritic cells are not responsive.1. Increase the concentration of the maturation stimulus or try a different one (e.g., a cytokine cocktail).2. Use a fresh, validated batch of the maturation agent.3. Verify the quality and purity of your DC population. Ensure they are at the correct developmental stage for maturation.
Inconsistent Results Between Experiments 1. Variability in cell culture conditions.2. Inconsistent peptide quality or handling.3. Operator-dependent variability.1. Standardize all cell culture parameters, including media, supplements, and incubation times.2. Aliquot and store the this compound at -80°C to avoid repeated freeze-thaw cycles. Use a consistent source of the peptide.3. Develop and strictly follow a detailed standard operating procedure (SOP) for all steps of the experiment.

Experimental Protocols

Detailed Methodology for this compound Pulsing of Dendritic Cells

This protocol outlines the steps for pulsing bone marrow-derived dendritic cells (BMDCs) with this compound.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • GM-CSF and IL-4

  • Complete RPMI-1640 medium

  • OVA-A2 (SAINFEKL) peptide

  • Lipopolysaccharide (LPS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Procedure:

  • Generation of BMDCs:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in complete RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.

    • On day 3, gently remove non-adherent cells and add fresh media with cytokines.

    • On day 6, collect the immature DCs.

  • DC Maturation and Peptide Pulsing:

    • Plate immature DCs at a density of 1 x 10^6 cells/mL.

    • For maturation, add LPS to a final concentration of 100 ng/mL and incubate for 16-24 hours.

    • Prepare a stock solution of this compound in sterile DMSO and dilute to the desired final concentration (e.g., 10 µg/mL) in complete RPMI-1640.

    • Add the diluted peptide to the matured DCs.

    • Incubate for 2-4 hours at 37°C.

  • Washing:

    • After incubation, wash the pulsed DCs three times with sterile PBS to remove excess peptide.

    • Resuspend the cells in fresh complete RPMI-1640 for co-culture with T cells.

Visualizations

Signaling Pathways and Experimental Workflows

Antigen_Presentation_Pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Endogenous_Antigen Endogenous Antigen (e.g., viral protein) Proteasome Proteasome Endogenous_Antigen->Proteasome Ubiquitination & Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptide_Loading_Complex Peptide-Loading Complex (Calreticulin, Tapasin) TAP->Peptide_Loading_Complex MHC_I MHC Class I (Heavy Chain & β2m) MHC_I->Peptide_Loading_Complex Peptide_MHC_I Peptide-MHC I Complex Peptide_Loading_Complex->Peptide_MHC_I Peptide Loading Golgi Golgi Apparatus Peptide_MHC_I->Golgi Transport Cell_Surface Cell Surface Golgi->Cell_Surface Vesicular Transport

Caption: MHC Class I antigen presentation pathway.

T_Cell_Activation Three-Signal Model of T-Cell Activation cluster_T_Cell T-Cell MHC_I_Peptide MHC I + Peptide B7 B7 (CD80/CD86) Cytokines_DC Cytokines (e.g., IL-12) Cytokine_Receptor Cytokine Receptor Cytokines_DC->Cytokine_Receptor Signal 3 (Cytokine Signaling) TCR TCR TCR->MHC_I_Peptide Signal 1 (Antigen Recognition) Activation T-Cell Activation (Proliferation, Differentiation, Effector Function) CD8 CD8 CD8->MHC_I_Peptide CD28 CD28 CD28->B7 Signal 2 (Co-stimulation)

Caption: Three-signal model of T-cell activation.

Experimental_Workflow Experimental Workflow for Assessing DC Pulsing Efficiency BM_Harvest Harvest Bone Marrow DC_Generation Generate BMDCs (GM-CSF + IL-4) BM_Harvest->DC_Generation DC_Maturation Mature DCs (e.g., with LPS) DC_Generation->DC_Maturation Peptide_Pulsing Pulse with This compound DC_Maturation->Peptide_Pulsing Washing Wash DCs Peptide_Pulsing->Washing Co_Culture Co-culture Pulsed DCs and T-Cells Washing->Co_Culture T_Cell_Isolation Isolate OVA-Specific T-Cells (e.g., OT-I) T_Cell_Isolation->Co_Culture Analysis Analyze T-Cell Activation Co_Culture->Analysis Flow_Cytometry Flow Cytometry (Activation Markers, Cytokines) Analysis->Flow_Cytometry ELISPOT ELISPOT (IFN-γ Secretion) Analysis->ELISPOT

References

minimizing off-target effects in OVA-A2 peptide immunization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing OVA-A2 peptide immunization. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize off-target effects and enhance the specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are "off-target effects" in the context of this compound immunization?

A: Off-target effects refer to immune responses directed against unintended targets. In peptide immunization, this can manifest in several ways:

  • T-cell cross-reactivity: The elicited T-cells recognize and react with peptides other than the intended OVA-A2 target, which may be present on healthy tissues.

  • Non-specific immune activation: The vaccine components, particularly certain adjuvants or delivery systems, can cause widespread, non-antigen-specific activation of the immune system, leading to systemic inflammation.[1]

  • Antibody production against non-native components: When modified peptides or delivery vehicles are used, the immune system may generate antibodies against these modifications (e.g., linkers, lipids) rather than the target peptide antigen.[2][3]

  • Cytokine Release Syndrome (CRS): This is a severe systemic inflammatory response characterized by a massive release of cytokines from hyperactivated T-cells and other immune cells, which can lead to organ dysfunction.[4][5]

Q2: Why is it critical to minimize off-target effects?

A: Minimizing off-target effects is crucial for both therapeutic applications and experimental validity. High off-target activity can lead to autoimmune toxicities, where the immune system attacks healthy cells, causing significant side effects. In a research context, off-target responses can confound experimental results, making it difficult to accurately assess the efficacy and specificity of the intended on-target immune response.

Q3: How can the design of the peptide itself influence off-target responses?

A: The peptide's sequence and modifications are fundamental to its specificity.

  • Affinity: Peptides with extremely high affinity for the T-cell receptor (TCR) can sometimes lead to increased PD-1 expression on T-cells, potentially impairing antitumor efficacy. Conversely, very weak TCR-ligand interactions are sufficient for initial T-cell activation, but stronger interactions are needed to sustain expansion.

  • Modifications: Altering amino acid anchor residues can enhance MHC binding, but this must be balanced against the risk of creating new, off-target epitopes. Chemical modifications used to create structures like peptide amphiphile micelles (PAMs) can sometimes elicit a substantial off-target antibody response against the non-native parts of the molecule.

Q4: Can computational tools help predict and mitigate off-target effects?

A: Yes, in silico tools are becoming increasingly valuable. Programs like ToxinPred can predict the toxicity of a peptide sequence before synthesis, allowing for modifications to minimize potential adverse effects without compromising therapeutic activity. Algorithms can also predict MHC binding affinity to help in the design of altered peptide ligands (APLs) with improved on-target immunogenicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound immunization experiments.

Problem 1: High Systemic Toxicity or Signs of Cytokine Release Syndrome (CRS)
  • Symptoms: Rapid weight loss in animal models, lethargy, ruffled fur, high levels of systemic inflammatory cytokines (e.g., IL-6, IFN-γ, TNF-α).

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Aggressive Adjuvant Some adjuvants, particularly certain Toll-like receptor (TLR) agonists, can induce a very strong inflammatory response. Consider switching to a less potent adjuvant or reducing the dose. The TLR4 agonist MPLA is often used as a less toxic derivative of LPS.
High Peptide Dose An excessive dose of the peptide can lead to hyperstimulation of the immune system. Perform a dose-titration study to find the optimal concentration that elicits a robust on-target response with minimal toxicity.
Contaminants in Preparation Endotoxins or other contaminants in the peptide or adjuvant preparation can cause severe non-specific inflammation. Ensure all reagents are of high purity and are endotoxin-free.
Delivery Method The route and method of administration can impact systemic exposure. For example, in vivo electroporation can enhance local delivery but needs to be carefully controlled to avoid widespread tissue damage. Encapsulating peptides in delivery systems like nanoparticles can help target the vaccine to antigen-presenting cells (APCs) and limit systemic spread.
Problem 2: Weak On-Target T-Cell Response
  • Symptoms: Low frequency of OVA-A2-specific T-cells (via tetramer staining), low IFN-γ production in ELISpot assays, and poor in vivo cytotoxicity against target cells.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Suboptimal Adjuvant/Formulation The choice of adjuvant is critical for shaping the immune response. A combination of a TLR ligand (like Poly(I:C)) and an anti-CD40 mAb (TriVax) has been shown to synergistically boost CD4 and CD8 T-cell responses to peptide antigens. Ensure the adjuvant and peptide are co-delivered to the same APC for an effective response.
Poor Peptide-MHC Binding The native this compound may have suboptimal binding to the MHC-A2 molecule. Consider using an "altered peptide ligand" (APL) where anchor residues are modified to improve MHC binding affinity.
Insufficient CD4+ T-Cell Help Robust CD8+ T-cell responses often require help from CD4+ T-cells. Priming CD8+ T-cells in the absence of CD4+ T-cell help can lead to their rapid dysfunction and increased expression of inhibitory receptors like PD-1. Include a CD4+ T-cell epitope (e.g., OVA323–339) in your vaccine formulation.
Antigen Presentation Duration The duration of antigen presentation is a critical factor. Formulations that create a depot effect, such as peptides co-precipitated with L-Tyrosine, can prolong antigen presentation and enhance the magnitude of the T-cell response.
Problem 3: High Off-Target Antibody Response
  • Symptoms: ELISA assays show high antibody titers against modified parts of a peptide-construct (e.g., linkers, lipid moieties) but low titers against the native OVA peptide sequence.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Immunogenicity of Non-Native Moieties Non-native chemical structures used to create peptide amphiphiles (PAs) for micelle formation can be immunogenic.
Solution 1: Add Linkers Adding linker sequences (e.g., diproline) between the target antigen and the non-native flanking regions can sometimes mitigate off-target responses, though this is not always successful.
Solution 2: Adjuvant Templating Covalently incorporating an adjuvant-mimicking moiety (e.g., Pam2CS) into the peptide amphiphile itself can increase the on-target antibody response and improve the on-target to off-target ratio.
Solution 3: Use Unmodified Peptides If modifications are causing significant off-target issues, consider using an unmodified peptide with a potent adjuvant and delivery system to achieve the desired response.

Visualized Workflows and Pathways

Experimental Workflow for Assessing Off-Target Effects

G cluster_0 Phase 1: Immunization cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: On-Target vs. Off-Target Analysis cluster_3 Phase 4: Interpretation start Formulate Vaccine (this compound + Adjuvant) imm Immunize Animal Model (e.g., HLA-A2 Transgenic Mice) start->imm collect Collect Splenocytes / PBMCs (e.g., 7-10 days post-immunization) imm->collect flow Flow Cytometry: - OVA-A2 Tetramer Staining - Intracellular Cytokine Staining collect->flow elispot ELISpot Assay: Stimulate with On-Target (OVA-A2) vs. Off-Target (Control Peptide) collect->elispot kill In Vivo Cytotoxicity Assay: Measure killing of OVA-A2-pulsed vs. unpulsed target cells collect->kill result Quantify Specificity: High On-Target & Low Off-Target Response flow->result elispot->result kill->result

Caption: Workflow for evaluating on- and off-target T-cell responses post-immunization.

Troubleshooting Logic for Poor Specificity

G start High Off-Target or Low On-Target Response Detected q1 Is the peptide modified (e.g., lipidated, linked)? start->q1 a1_yes Test for antibody/T-cell response against modification/linker. q1->a1_yes Yes a1_no Proceed to check peptide purity and sequence homology. q1->a1_no No q2 Is the adjuvant known to cause high inflammation? a1_yes->q2 a1_no->q2 a2_yes Switch to a different class of adjuvant (e.g., emulsion vs. TLR agonist) or reduce the dose. q2->a2_yes Yes a2_no Evaluate delivery system and administration route. q2->a2_no No q3 Is on-target response weak despite low off-target signal? a2_yes->q3 a2_no->q3 a3_yes 1. Add CD4+ T-cell epitope. 2. Use affinity-modified peptide. 3. Change formulation to prolong antigen presentation. q3->a3_yes Yes end Re-evaluate Response q3->end No a3_yes->end

Caption: Decision tree for troubleshooting suboptimal vaccine specificity.

Key Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for On-Target vs. Off-Target T-Cell Quantification

This protocol is used to quantify the frequency of IFN-γ secreting T-cells upon stimulation with specific peptides.

Materials:

  • 96-well ELISpot plates (e.g., Millipore MSIPS4510)

  • Capture Antibody: Anti-mouse IFN-γ

  • Detection Antibody: Biotinylated anti-mouse IFN-γ

  • Spleens or PBMCs from immunized mice

  • Peptides: On-target (OVA-A2: SIINFEKL), irrelevant control (e.g., Trp2180–188), and positive control (PMA/Ionomycin)

  • Complete RPMI-1640 medium

  • Streptavidin-Alkaline Phosphatase (SA-ALP)

  • BCIP/NBT substrate

  • ELISpot reader

Methodology:

  • Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing & Blocking: Wash the plate 3-4 times with sterile PBS. Block wells with complete RPMI-1640 medium for 1-2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension from the spleens of immunized mice. Plate 2x105 to 5x105 cells per well.

  • Peptide Stimulation: Add peptides to the designated wells at a final concentration of 1-10 µg/mL.

    • Wells 1-3: On-target peptide (SIINFEKL)

    • Wells 4-6: Irrelevant control peptide

    • Wells 7-9: No peptide (negative control)

    • Wells 10-12: PMA/Ionomycin (positive control)

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection:

    • Wash away cells with PBS/Tween-20.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash, then add SA-ALP and incubate for 1 hour.

    • Wash, then add the BCIP/NBT substrate and allow spots to develop (10-30 minutes).

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. A high spot count in the on-target wells with a low count in the irrelevant peptide wells indicates a specific response.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol assesses the functional ability of vaccine-elicited CD8+ T-cells to kill target cells in vivo.

Materials:

  • Spleens from naive (non-immunized) mice

  • Peptides: On-target (OVA-A2: SIINFEKL) and irrelevant control peptide

  • Fluorescent dyes: CFSE (high and low concentrations) or CellTrace Violet

  • Immunized and control (naive) recipient mice

  • Flow cytometer

Methodology:

  • Prepare Target Cell Populations:

    • Harvest splenocytes from a naive donor mouse.

    • Split the cells into two populations.

    • Population 1 (Target): Pulse with 1-2 µM of the on-target this compound for 1 hour at 37°C. Stain with a high concentration of CFSE (e.g., 5 µM).

    • Population 2 (Control): Do not pulse with peptide (or use an irrelevant peptide). Stain with a low concentration of CFSE (e.g., 0.5 µM).

  • Cell Injection:

    • Mix the two populations at a 1:1 ratio.

    • Inject approximately 10-20 x 106 total cells intravenously into both immunized and naive control mice.

  • In Vivo Killing: Allow 18-24 hours for the cytotoxic T-cells in the immunized mice to find and kill the target cells.

  • Analysis:

    • Harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry, gating on the fluorescently labeled populations (CFSEhigh and CFSElow).

  • Calculation of Specific Lysis:

    • Calculate the ratio of CFSElow to CFSEhigh cells in both naive and immunized mice.

    • Percent Specific Lysis = [1 - (Rationaive / Ratioimmunized)] x 100

    • A high percentage of specific lysis indicates an effective on-target cytotoxic T-cell response.

References

Technical Support Center: Troubleshooting OVA-A2 ELISpot Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of high background in Ovalbumin (OVA)-specific, MHC class I (A2)-restricted Enzyme-Linked Immunospot (ELISpot) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to high background and provides actionable solutions.

Q1: What are the most common causes of high background in an ELISpot assay?

High background can manifest as a general darkening of the membrane, a high number of non-specific spots in negative control wells, or poorly defined spots. The causes can be broadly categorized into issues related to cells, reagents, and assay procedure.[1]

Common culprits include:

  • Cell Viability and Handling: Poor cell viability or stressed cells can lead to non-specific cytokine secretion.[2]

  • Reagent Contamination or Quality: Contaminants in cell culture media, serum, or other reagents can activate cells non-specifically.[3]

  • Inadequate Washing: Insufficient washing can leave behind unbound antibodies or other reagents, contributing to background.[1]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of capture or detection antibodies can increase background.[4]

  • Overdevelopment: Excessive incubation time with the substrate can lead to a dark background.

  • Membrane Handling: Improper pre-wetting or allowing the membrane to dry out can cause issues.

Q2: My negative control wells (cells only, no antigen) have a high number of spots. What should I investigate?

High spot frequency in negative controls indicates non-specific cell activation or artifacts. Here are the primary factors to check:

  • Cell Quality:

    • Viability: Ensure cell viability is high, ideally >95%. Dead cells can release substances that contribute to background staining.

    • Resting Period: If using cryopreserved PBMCs, allow them to rest for at least 1-24 hours after thawing to reduce stress-induced, non-specific cytokine release.

    • Cell Density: Overcrowding cells in the well can cause unwanted cell-to-cell contact and non-specific activation. A typical starting point is 200,000-300,000 cells per well for antigen-specific wells.

  • Reagent Issues:

    • Serum: Serum can contain heterophilic antibodies or cytokines that cross-link the assay antibodies. It's recommended to test different batches of serum to find one with a low background or use serum-free media.

    • Media and Supplements: Endotoxins or other contaminants in the culture medium or supplements can activate cells.

    • DMSO Concentration: If your antigen is dissolved in DMSO, ensure the final concentration in the well is less than 0.5%, as higher concentrations can damage the membrane and increase background.

  • Procedural Steps:

    • Cell Washing: Wash cells before plating to remove any cytokines secreted during pre-incubation or thawing.

A "typical" background level for IFN-γ ELISpot is considered to be below 6 spots per 100,000 PBMCs.

Q3: The entire membrane in my wells is dark or has a patchy background. What could be the cause?

A general darkening of the membrane is often due to issues with reagents or procedural steps rather than cell-specific secretion.

  • Improper Ethanol Treatment: Ensure the PVDF membrane is correctly activated with 35% ethanol for no more than 30 seconds, followed by thorough washing with PBS to remove all residual ethanol.

  • Use of Tween: Never use Tween during blocking or cell incubation steps, as it can damage the PVDF membrane. Tween should only be used in wash buffers after the cell incubation step.

  • Antibody Aggregates: Aggregates in the detection antibody solution can bind non-specifically to the membrane. Filtering the detection antibody (using a 0.2 µm filter) before use can reduce this issue.

  • Overdevelopment: Reduce the substrate incubation time. Monitor spot development under a microscope to stop the reaction at the optimal time.

  • Incomplete Drying: Ensure the plate is completely dry before reading. Drying overnight at 4°C can improve the contrast between spots and the background.

Q4: How can I optimize my washing technique to reduce background?

Inadequate washing is a frequent cause of high background.

  • Number of Washes: If using an automated plate washer, which is often less vigorous than manual washing, increase the number of washes by 1.5 times the standard recommendation.

  • Washing Both Sides: After removing the underdrain of the plate (post-detection antibody incubation), ensure you wash both sides of the membrane to remove any reagents that may have leaked through.

  • Avoid Foam: When washing manually with a squirt bottle, ensure the spout is not too narrow, as this can create foam that prevents effective washing.

Quantitative Assay Parameters

Optimizing key quantitative parameters is crucial for minimizing the signal-to-noise ratio. The following table provides recommended starting points for optimization.

ParameterRecommended Range/ValueRationale & Notes
Cell Seeding Density 2-4 x 10⁵ PBMCs/wellOvercrowding can cause non-specific activation. Optimize for your specific cell type and expected frequency of responders.
Positive Control Density 5 x 10⁴ PBMCs/wellFewer cells are typically needed for polyclonal activators (e.g., PHA, anti-CD3/CD28).
Ethanol (Pre-wetting) 35% Ethanol for ≤ 30 secActivates the PVDF membrane. Ensure it is washed out completely as it is toxic to cells.
DMSO Concentration < 0.5% (final in-well)High concentrations can damage the membrane, leading to reagent leakage and high background.
Incubation Time (Cells) 18 - 48 hoursVaries by cytokine. Longer incubations can lead to larger, merging spots and higher background. IFN-γ is often 24h.
Detection Antibody Incubation 2 hours at Room Temp.Follow kit manufacturer's instructions.
Substrate Development Time ~15 minutes (monitor)Overdevelopment is a major cause of high background. Stop the reaction when spots are sharp and the background is clean.

Key Experimental Protocols

Below is a generalized protocol for an OVA-A2 ELISpot assay, highlighting critical steps for background reduction.

1. Plate Preparation (Day 1)

  • Activate Membrane: Add 15 µL of 35% ethanol to each well of the 96-well PVDF plate. Incubate for 30 seconds at room temperature.

  • Wash: Immediately and thoroughly wash the wells 3-5 times with 200 µL/well of sterile PBS to completely remove the ethanol.

  • Coat with Capture Antibody: Dilute the anti-cytokine capture antibody to the recommended concentration (e.g., 0.5-4 µg/mL) in sterile Coating Buffer. Add 100 µL to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

2. Cell Plating and Incubation (Day 2)

  • Wash & Block: Wash the plate 5 times with 200 µL/well of sterile PBS. Block the membrane by adding 200 µL/well of cell culture medium (e.g., RPMI + 10% FBS) and incubate for at least 30 minutes at room temperature.

  • Prepare Cells: Thaw cryopreserved PBMCs and allow them to rest in culture medium for at least 1 hour. Ensure cell viability is high. Wash cells to remove any pre-secreted cytokines. Resuspend to the desired concentration (e.g., 2-4 x 10⁶ cells/mL).

  • Add Stimuli: Add 100 µL of your OVA peptide or control stimuli to the appropriate wells.

  • Add Cells: Gently resuspend cells to ensure a homogenous mixture. Add 100 µL of the cell suspension to each well.

  • Incubate: Incubate the plate at 37°C with 5% CO₂ for the recommended duration (e.g., 24 hours for IFN-γ). Do not stack or move the plates during incubation to ensure even heat distribution and prevent spot diffusion.

3. Detection and Development (Day 3)

  • Cell Removal: Wash away cells by washing the plate 5 times with PBS + 0.05% Tween-20.

  • Add Detection Antibody: Dilute the biotinylated detection antibody to its optimal concentration. It is highly recommended to filter the antibody solution through a 0.2 µm syringe filter to remove aggregates. Add 100 µL to each well and incubate for 2 hours at room temperature.

  • Add Enzyme Conjugate: Wash the plate 5 times. Add 100 µL of Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) and incubate for 1 hour at room temperature.

  • Develop: Wash the plate thoroughly (3 times with PBS-Tween, then 2 times with distilled water). Add 100 µL of substrate (e.g., BCIP/NBT) to each well. Monitor spot development closely.

  • Stop Reaction: Stop the development by washing extensively with tap water.

  • Dry and Read: Allow the plate to dry completely in the dark before counting the spots with an automated reader.

Visual Guides

The following diagrams illustrate the troubleshooting workflow and potential causes of high background.

Troubleshooting_Workflow start High Background Observed q1 Check Negative Control: High Spot Count? start->q1 q2 Check Membrane Appearance: Dark or Patchy? q1->q2 No sub_cell Investigate Cell Health: - Check Viability (>95%) - Rest Thawed Cells (1-24h) - Optimize Cell Density q1->sub_cell Yes sub_dev Check Development: - Reduce Substrate Time - Filter Detection Ab - Dry Plate Completely q2->sub_dev Yes end_ok Background Resolved q2->end_ok No (Issue may be elsewhere) sub_reagent Evaluate Reagents: - Test New Serum Batch - Check Media for Contaminants - Keep DMSO < 0.5% sub_cell->sub_reagent sub_reagent->end_ok sub_wash Review Wash/Plate Prep: - Proper EtOH Activation - No Tween Before Detection - Increase Wash Steps sub_dev->sub_wash sub_wash->end_ok

Caption: Troubleshooting workflow for high background.

High_Background_Causes cluster_cells Cell-Related Issues cluster_reagents Reagent-Related Issues cluster_procedure Procedural Errors c1 Low Viability c2 Cell Stress (e.g., post-thaw) c3 Overcrowding c4 Contamination r1 Serum Heterophilic Abs r2 Media Contaminants r3 Detection Ab Aggregates r4 High DMSO Concentration p1 Inadequate Washing p2 Over-development p3 Improper Membrane Pre-wetting p4 Membrane Drying main High Background Causes main->c1 main->r1 main->p1

Caption: Potential causes of high background in ELISpot.

References

Technical Support Center: Optimizing Flow Cytometry for Rare OVA-A2 Specific T Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your flow cytometry experiments for the detection and gating of rare OVA-A2 specific T cells.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a gating strategy to identify rare OVA-A2 specific T cells?

A1: A hierarchical gating strategy is crucial for isolating rare populations. The fundamental steps involve sequentially excluding unwanted events to enrich for your cells of interest. A typical strategy includes:

  • Flow Stability Gate: Ensure consistent data acquisition by gating on events over time to exclude periods of instability.[1]

  • Debris Exclusion: Gate on the main cell population using Forward Scatter (FSC-A) versus Side Scatter (SSC-A) to remove debris.[1][2]

  • Singlet Gating: Exclude cell doublets or aggregates by plotting FSC-A vs. FSC-Height (FSC-H) and/or SSC-A vs. SSC-Width (SSC-W).[1][3]

  • Viability Gate: Use a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells, which can non-specifically bind antibodies.

  • Lymphocyte Gate: Further refine the live, single-cell population by gating on lymphocytes based on their characteristic FSC and SSC properties.

  • Dump Channel Exclusion: Use a "dump channel" containing a cocktail of antibodies against markers on cells you are not interested in (e.g., CD4, CD19, CD14) conjugated to a single fluorochrome to exclude these populations.

  • CD8+ T Cell Identification: From the remaining cells, gate on CD3+ and CD8+ T cells.

  • Tetramer Positive Gate: Finally, identify the OVA-A2 tetramer-positive population within the CD8+ T cells. Use a Fluorescence Minus One (FMO) control or an irrelevant tetramer to set this gate accurately.

Q2: My signal for OVA-A2 tetramer-positive cells is very weak. How can I improve it?

A2: Weak signal is a common challenge when dealing with rare cells. Here are several strategies to boost your signal:

  • Choose Bright Fluorochromes: For rare targets like antigen-specific T cells, use bright fluorochromes for the tetramer, such as Phycoerythrin (PE) or Brilliant Violet 421 (BV421).

  • Antibody/Tetramer Titration: Ensure you are using the optimal concentration of your tetramer and antibodies by performing a titration.

  • Prevent TCR Internalization: T cell receptor (TCR) internalization after tetramer binding can reduce signal. Pre-incubating cells with a protein kinase inhibitor, such as dasatinib, can prevent this and increase staining intensity.

  • Optimize Staining Temperature: While 4°C is standard, some tetramer staining protocols recommend incubation at room temperature or 37°C for short periods. However, be aware that higher temperatures can affect other surface markers.

  • Sequential Staining: For mouse samples, it is often recommended to stain with the MHC tetramer first, followed by surface marker antibodies like anti-CD8, as simultaneous incubation can sometimes lead to inhibition of tetramer binding.

  • Signal Boosting with Antibodies: In some cases, using an antibody that targets the MHC allele of the tetramer (e.g., an anti-HLA-A2 antibody) can enhance the staining signal.

Q3: I'm seeing a lot of non-specific binding and background noise. What are the likely causes and solutions?

A3: High background can obscure your rare population. Here’s how to troubleshoot:

  • Use an Fc Block: Block non-specific antibody binding to Fc receptors on cells like B cells and monocytes by pre-incubating your sample with an Fc receptor blocking antibody.

  • Include a Viability Dye: Dead cells are notorious for non-specific antibody uptake. Always include a viability dye and gate on live cells.

  • Implement a Dump Channel: This is highly effective at removing major unwanted populations that can contribute to background.

  • Proper Washing: Ensure adequate washing steps to remove unbound antibodies and tetramers.

  • Centrifuge Tetramer Reagents: Before use, centrifuge the tetramer reagent at high speed to pellet any aggregates that can cause non-specific staining.

  • Negative Controls: Use an irrelevant tetramer (a tetramer with a peptide not recognized by the T cells in your sample) to assess the level of non-specific tetramer binding.

  • Check Antibody Clones: Be aware that some anti-CD8 antibody clones can interfere with tetramer staining. It is advisable to use a clone that is known to be compatible with tetramer staining.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low/No Signal from OVA-A2+ T Cells Suboptimal antibody/tetramer concentration.Titrate all reagents to determine the optimal staining concentration.
Low antigen expression (low TCR avidity).Use bright fluorochromes (e.g., PE, BV421) for the tetramer. Consider using a protein kinase inhibitor (dasatinib) to prevent TCR internalization.
Incorrect storage or handling of reagents.Store tetramers at 4°C and protect from light. Do not freeze.
Suboptimal staining protocol.Optimize incubation time and temperature. For mouse cells, consider sequential staining (tetramer first, then antibodies).
High Background/Non-Specific Staining Non-specific binding to Fc receptors.Use an Fc receptor blocking reagent before adding antibodies/tetramers.
Dead cells binding reagents non-specifically.Always include a viability dye and gate on live cells.
Tetramer aggregates.Centrifuge the tetramer reagent at high speed for 1 minute before use to remove aggregates.
Inadequate washing.Ensure sufficient washing steps after staining to remove unbound reagents.
Poor Resolution of Tetramer+ Population Spectral overlap from other fluorochromes.Use Fluorescence Minus One (FMO) controls to accurately set gates. Optimize your multicolor panel to minimize spectral overlap.
Insufficient number of events acquired.For rare events, you need to acquire a large number of total events (often millions) to accurately identify the population.
Unexpectedly Low Frequency of OVA-A2+ T Cells Suboptimal immunization protocol.Ensure the immunization protocol is sufficient to induce a detectable T cell response. The frequency of OVA-specific T cells can vary significantly based on the adjuvant and vaccination strategy.
Incorrect timing of analysis.The peak of the T cell response can be transient. Analyze at the expected peak time point post-immunization (e.g., day 7-8 after priming).

Quantitative Data Summary

Table 1: Expected Frequencies of OVA-Specific CD8+ T Cells Post-Immunization in Mice

Immunization StrategyAdjuvantTime PointFrequency of Tetramer+ of CD8+ T CellsReference
VREP-OVA (prime)NoneDay 7-8~1.5 - 2.0%
VREP-OVA (boost)NoneDay 5-8 post-boost~2.5 - 3.0%
OVA peptideMPLADay 41 (after 3 immunizations)~1.0 - 2.5%
OVA peptideCpG-ODNDay 7High expansion noted
Naive (unimmunized) mouseN/AN/A1 in 2 x 10^5 naive CD8 T cells (~0.0005%)

Note: These values are approximate and can vary significantly based on the specific mouse strain, immunization route, and experimental conditions.

Experimental Protocol: Staining for OVA-A2 Specific T Cells

This protocol provides a general framework. Optimization of reagent concentrations and incubation times is recommended for each specific experiment.

Reagents and Materials:

  • Single-cell suspension of splenocytes or PBMCs

  • FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fc Block (e.g., anti-CD16/CD32)

  • Viability Dye (e.g., 7-AAD or a fixable viability dye)

  • PE-conjugated OVA (SIINFEKL)-A2 Tetramer

  • Anti-CD3 antibody (e.g., FITC conjugated)

  • Anti-CD8 antibody (e.g., PerCP-Cy5.5 conjugated)

  • Dump Channel Antibodies (e.g., anti-CD4, anti-CD19, anti-CD14 conjugated to the same fluorochrome, e.g., APC-Cy7)

  • 1% Paraformaldehyde (PFA) in PBS (for fixation)

Procedure:

  • Prepare a single-cell suspension of lymphocytes at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.

  • Add 50-100 µL of the cell suspension (1-5 x 10^6 cells) to a FACS tube or 96-well plate.

  • Optional (for high background): Add Fc Block and incubate for 10-15 minutes at 4°C.

  • Sequential Staining (Recommended for Murine Cells): a. Add the pre-titrated amount of PE-conjugated OVA-A2 tetramer. b. Incubate for 30-60 minutes at 4°C or 30 minutes at room temperature, protected from light. c. Wash the cells with 1-2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes. Decant the supernatant.

  • Prepare an antibody cocktail containing the anti-CD3, anti-CD8, and dump channel antibodies at their pre-titrated concentrations in FACS buffer.

  • Add the antibody cocktail to the cells and incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with FACS buffer as described in step 4c.

  • Resuspend the cells in 100-200 µL of FACS buffer containing the viability dye (if not using a fixable dye).

  • Optional (for delayed acquisition): Resuspend the final cell pellet in 200 µL of 1% PFA and store at 4°C in the dark. Analyze within 24 hours.

  • Acquire a high number of events (e.g., >500,000 total events) on the flow cytometer to ensure adequate detection of the rare population.

Visualizations

Flow_Cytometry_Gating_Workflow TotalEvents Total Acquired Events FlowStability Flow Stability Gate (Time vs. FSC-A) TotalEvents->FlowStability DebrisExclusion Debris Exclusion (FSC-A vs. SSC-A) FlowStability->DebrisExclusion Singlets Singlet Gate (FSC-A vs. FSC-H) DebrisExclusion->Singlets LiveCells Live Cell Gate (Viability Dye Negative) Singlets->LiveCells Lymphocytes Lymphocyte Gate (FSC-A vs. SSC-A) LiveCells->Lymphocytes DumpNegative Dump Channel Negative (CD4-, CD19-, etc.) Lymphocytes->DumpNegative CD8_Positive CD8+ T Cells (CD3+ CD8+) DumpNegative->CD8_Positive Tetramer_Positive OVA-A2 Tetramer+ (Rare Target Population) CD8_Positive->Tetramer_Positive

Caption: Hierarchical gating workflow for identifying rare OVA-A2 specific T cells.

Troubleshooting_Logic Start Start: Poor Data Quality WeakSignal Weak/No Signal? Start->WeakSignal HighBackground High Background? WeakSignal->HighBackground No Sol_BrightFluoro Use Brighter Fluorochromes (e.g., PE) WeakSignal->Sol_BrightFluoro Yes Sol_Viability Add Viability Dye HighBackground->Sol_Viability Yes Sol_Titrate Titrate Tetramer/Antibodies Sol_BrightFluoro->Sol_Titrate Sol_PKI Use Protein Kinase Inhibitor (Dasatinib) Sol_Titrate->Sol_PKI Sol_FcBlock Use Fc Block Sol_Viability->Sol_FcBlock Sol_Dump Implement Dump Channel Sol_FcBlock->Sol_Dump Sol_Controls Use FMO/Irrelevant Tetramer Controls Sol_Dump->Sol_Controls

Caption: Troubleshooting logic for common flow cytometry issues.

References

Technical Support Center: Enhancing the In-Vivo Half-Life of OVA-A2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the in-vivo half-life of the OVA-A2 peptide (Sequence: SAINFEKL). The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Strategy 1: PEGylation

PEGylation is a widely used method that involves the covalent attachment of polyethylene glycol (PEG) chains to a peptide. This process increases the hydrodynamic size of the peptide, which can reduce renal clearance and protect it from enzymatic degradation.[3][4]

Frequently Asked Questions (FAQs)

Q1: How does PEGylation increase the in-vivo half-life of a peptide?

A1: PEGylation increases the peptide's hydrodynamic volume, which surpasses the threshold for renal filtration, thereby reducing its clearance rate.[3] The attached PEG chains also create a protective layer around the peptide, sterically hindering the approach of proteolytic enzymes.

Q2: What are the different types of PEGylation chemistries available?

A2: Several PEGylation chemistries can be employed, targeting specific functional groups on the peptide. Common methods include targeting primary amines (N-terminus and lysine side chains) using PEG-NHS esters, or targeting free thiols (cysteine side chains) with PEG-maleimide. Site-specific PEGylation can be achieved by controlling reaction conditions (e.g., pH) or by introducing a unique cysteine residue into the peptide sequence.

Q3: Can PEGylation negatively affect the biological activity of the this compound?

A3: Yes, a potential drawback of PEGylation is the possibility of "steric shielding" of the peptide's active site, which can reduce its binding affinity to its target, the MHC class I molecule H-2Kb. The location, size, and number of attached PEG chains are critical factors that need to be optimized to minimize this effect.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low PEGylation Efficiency - Suboptimal reaction conditions (pH, temperature, time).- Inactive PEG reagent.- Low peptide concentration.- Optimize reaction pH to favor the reactivity of the target functional group.- Use fresh, high-quality PEG reagents.- Increase the molar excess of the PEG reagent.
Loss of Peptide Activity - PEGylation at or near the active site.- Conformational changes induced by PEGylation.- Employ site-specific PEGylation to direct the PEG chain away from the active site.- Experiment with different PEG sizes and linker chemistries.
Product Heterogeneity (Multiple PEGylated species) - Non-specific PEGylation at multiple sites (e.g., multiple lysines).- Utilize site-specific PEGylation methods.- Purify the desired mono-PEGylated product using chromatography (e.g., ion-exchange or size-exclusion).
Aggregation of PEGylated Peptide - Increased hydrophobicity.- Intermolecular cross-linking if using bifunctional PEG reagents.- Optimize formulation buffers with excipients that reduce aggregation.- Ensure the use of monofunctional PEG reagents to avoid cross-linking.
Experimental Protocol: Site-Specific Cysteine PEGylation of this compound

This protocol describes the site-specific PEGylation of a modified this compound containing a C-terminal cysteine (SAINFEKL-C).

  • Peptide Synthesis and Purification:

    • Synthesize the OVA-A2-Cys peptide using standard solid-phase peptide synthesis (SPPS).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Confirm the peptide's identity and purity by mass spectrometry.

  • PEGylation Reaction:

    • Dissolve the purified peptide in a reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5) at a concentration of 1-5 mg/mL.

    • Dissolve a 5- to 10-fold molar excess of PEG-maleimide (e.g., 20 kDa mPEG-maleimide) in the same buffer.

    • Add the PEG-maleimide solution to the peptide solution and gently mix.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

    • Add a small molecule thiol, such as β-mercaptoethanol or cysteine, in excess to quench any unreacted PEG-maleimide.

  • Purification of the PEGylated Peptide:

    • Purify the PEGylated peptide from the reaction mixture using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

    • Collect fractions and analyze them by SDS-PAGE and RP-HPLC to identify the mono-PEGylated product.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

    • Assess the biological activity of the PEGylated peptide in a relevant in-vitro assay (e.g., T-cell activation assay).

Quantitative Data: Impact of PEGylation on Peptide Half-Life
Peptide Modification Native Half-Life PEGylated Half-Life Fold Increase
rhTIMP-120 kDa PEG1.1 hours28 hours~25x
Glucagon-like peptide-1 (GLP-1)Site-specific PEGylation~2-5 minutes>24 hours>288x
Salmon Calcitonin (sCT)5 kDa PEG~8.4 minutes~259 kDa apparent MW with significantly increased half-lifeData suggests significant increase

Note: This table presents representative data from various studies and is intended for illustrative purposes. The actual half-life extension for the this compound will need to be determined experimentally.

Visualization: PEGylation Workflow

PEGylation_Workflow Peptide OVA-A2-Cys Peptide Reaction Conjugation Reaction (pH 7.0-7.5) Peptide->Reaction PEG mPEG-Maleimide PEG->Reaction Purification Purification (IEX/SEC) Reaction->Purification FinalProduct Purified PEGylated OVA-A2-Cys Purification->FinalProduct

Caption: Workflow for site-specific PEGylation of the this compound.

Strategy 2: Fusion to Carrier Proteins (Albumin)

Fusing the this compound to a large carrier protein like human serum albumin (HSA) can significantly extend its in-vivo half-life. Albumin has a long circulatory half-life (approximately 19 days in humans) due to its size and its interaction with the neonatal Fc receptor (FcRn), which rescues it from degradation.

Frequently Asked Questions (FAQs)

Q1: How is a peptide-albumin fusion protein created?

A1: Peptide-albumin fusion proteins are typically produced as recombinant proteins. The gene encoding the peptide is genetically fused to the gene for albumin, and the resulting construct is expressed in a suitable host system, such as yeast (e.g., Pichia pastoris) or mammalian cells (e.g., CHO cells).

Q2: Will fusing the this compound to albumin affect its function?

A2: Similar to PEGylation, fusing a large protein like albumin can sterically hinder the peptide's interaction with its target. The orientation of the fusion (N- or C-terminal), the length and composition of the linker sequence between the peptide and albumin, and the specific expression system are all critical parameters that need to be optimized.

Q3: What are the advantages of albumin fusion over other methods like PEGylation?

A3: Albumin fusion results in a homogeneous product with a defined molecular weight, avoiding the polydispersity often associated with PEGylation. Albumin is a natural, biodegradable protein, which can be an advantage over the non-biodegradable nature of PEG.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low Expression Yield - Codon usage not optimized for the expression host.- Toxicity of the fusion protein to the host cells.- Inefficient secretion.- Optimize the DNA sequence for the chosen expression system.- Use an inducible promoter to control protein expression.- Co-express with chaperones to aid in proper folding.
Misfolding and Aggregation - Improper disulfide bond formation.- High protein concentration during purification or storage.- Optimize expression conditions (e.g., lower temperature).- Use a different expression host (e.g., mammalian cells for complex proteins).- Screen for optimal buffer conditions (pH, ionic strength, additives).
Proteolytic Cleavage of the Fusion Protein - Presence of protease cleavage sites in the linker or peptide sequence.- Engineer the linker sequence to be protease-resistant.- Use protease-deficient expression strains.
Reduced Biological Activity - Steric hindrance from the albumin moiety.- Incorrect fusion orientation (N- vs. C-terminal).- Design and test different linker lengths and compositions.- Construct and evaluate both N- and C-terminal fusions.
Experimental Protocol: Recombinant Production of OVA-A2-Albumin Fusion Protein
  • Gene Synthesis and Cloning:

    • Design a synthetic gene encoding the this compound, a flexible linker (e.g., (GGGGS)n), and human serum albumin.

    • Optimize the codon usage for the chosen expression system (e.g., Pichia pastoris).

    • Clone the fusion gene into an appropriate expression vector.

  • Expression and Fermentation:

    • Transform the expression vector into the host cells.

    • Select high-expressing clones and optimize fermentation conditions (media, temperature, induction) for large-scale production.

  • Purification:

    • Separate the cells from the culture medium.

    • Purify the secreted fusion protein from the supernatant using a multi-step chromatography process, which may include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

  • Characterization:

    • Verify the identity and purity of the fusion protein by SDS-PAGE, Western blot, and mass spectrometry.

    • Assess the structural integrity using techniques like circular dichroism.

  • In-Vitro and In-Vivo Evaluation:

    • Determine the biological activity of the fusion protein using a relevant assay.

    • Conduct pharmacokinetic studies in an appropriate animal model to determine the in-vivo half-life.

Quantitative Data: Impact of Albumin Fusion on Peptide Half-Life
Peptide/Protein Native Half-Life Albumin Fusion Half-Life Fold Increase
Fab fragment~0.9 hours (in rabbits)~32.4 hours (in rabbits)~36x
HM-3 peptideShort (not specified)17 hours (in mice)Significant increase
Glucagon-like peptide-1 (GLP-1)~1.5-5 minutes~3.6-8 days (Albiglutide)>3400x

Note: This table provides examples of half-life extension achieved with albumin fusion for different molecules. The specific increase for the this compound will require experimental determination.

Visualization: Albumin Fusion and FcRn Recycling Pathway

Albumin_Fusion_Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Endothelial Cell FusionProtein OVA-A2-Albumin Fusion Protein Endocytosis Pinocytosis FusionProtein->Endocytosis Endosome Endosome (pH ~6.0) Endocytosis->Endosome FcRn FcRn Receptor Endosome->FcRn Binding Lysosome Lysosome (Degradation) Endosome->Lysosome No Binding Recycling Recycling FcRn->Recycling Transport Recycling->FusionProtein Release

Caption: Albumin fusion proteins are protected from degradation via the FcRn recycling pathway.

Strategy 3: Encapsulation in Liposomes

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate peptides, protecting them from enzymatic degradation and rapid clearance. This delivery system can also be modified to target specific tissues.

Frequently Asked Questions (FAQs)

Q1: How do liposomes protect the this compound?

A1: The lipid bilayer of the liposome acts as a physical barrier, shielding the encapsulated peptide from proteases in the bloodstream. The size of the liposomes also prevents rapid renal clearance.

Q2: What is the difference between passive and active targeting with liposomes?

A2: Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tissues with leaky vasculature, such as tumors. Active targeting involves modifying the liposome surface with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells.

Q3: What are the main challenges in developing a liposomal formulation for the this compound?

A3: Key challenges include achieving high encapsulation efficiency, preventing peptide leakage during storage and circulation, ensuring the stability of the liposomal formulation, and controlling the release of the peptide at the desired site of action.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency - Poor interaction between the peptide and the liposome components.- Inefficient encapsulation method.- Modify the surface charge of the liposomes to enhance electrostatic interactions with the peptide.- Experiment with different encapsulation techniques (e.g., thin-film hydration, reverse-phase evaporation, microfluidics).
Peptide Leakage - Instability of the lipid bilayer.- Inappropriate lipid composition.- Incorporate cholesterol into the lipid bilayer to increase its stability.- Use lipids with a higher phase transition temperature.
Liposome Aggregation - Unfavorable surface charge.- High concentration of liposomes.- Include charged lipids in the formulation to increase electrostatic repulsion.- Coat the liposome surface with PEG ("stealth liposomes") to provide steric stabilization.
Rapid Clearance from Circulation - Uptake by the reticuloendothelial system (RES).- PEGylate the liposome surface to create "stealth liposomes" that evade RES uptake.- Optimize liposome size to be within the 100-200 nm range.
Experimental Protocol: Encapsulation of this compound in Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC and cholesterol) in an organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under a vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of the this compound in an aqueous buffer (e.g., PBS).

    • Add the peptide solution to the flask containing the lipid film.

    • Hydrate the film by gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated peptide by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the peptide concentration using HPLC.

Quantitative Data: Impact of Liposomal Encapsulation on Peptide Half-Life
Peptide/Drug Formulation Free Half-Life Encapsulated Half-Life Fold Increase
DoxorubicinConventional LiposomesMinutesHoursSignificant increase
Various PeptidesPEGylated LiposomesMinutesCan be extended to several hours or daysVaries depending on peptide and formulation
P5 PeptideLiposomesNot specifiedEncapsulation achieved, implying stability enhancement-

Note: Quantitative data on the half-life extension of specific peptides encapsulated in liposomes is highly dependent on the formulation. The values presented are general representations of the potential for this technology.

Visualization: Liposomal Encapsulation and Release Workflowdot

Liposome_Workflow cluster_prep Liposome Preparation cluster_release In-Vivo Release Lipids Lipids in Organic Solvent Film Thin Lipid Film Lipids->Film Hydration Hydration with This compound Film->Hydration Extrusion Extrusion Hydration->Extrusion Liposome Peptide-Loaded Liposome Extrusion->Liposome Circulation Systemic Circulation Liposome->Circulation Release Peptide Release at Target Site Circulation->Release

References

Validation & Comparative

A Comparative Guide to OVA-A2 and OVA (323-339) Peptides for Inducing Specific T Cell Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research, particularly in the development of vaccines and immunotherapies, the choice of antigenic peptides is critical for eliciting desired T cell responses. Ovalbumin (OVA) has long served as a model antigen, and specific peptides derived from it are instrumental in studying antigen presentation and T cell activation. This guide provides an objective comparison between the OVA-A2 peptide, a potent inducer of CD8+ T cell responses, and the OVA (323-339) peptide, a classical stimulator of CD4+ T cells. We present supporting experimental data, detailed methodologies, and visual aids to assist researchers in selecting the appropriate tool for their studies.

Peptide Characteristics and Immunological Properties

The fundamental difference between the OVA-A2 and OVA (323-339) peptides lies in their association with Major Histocompatibility Complex (MHC) molecules, which dictates the type of T cell response they trigger.

  • OVA-A2 (SIINFEKL): This peptide, with the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu, is the immunodominant epitope of ovalbumin recognized by CD8+ T cells in the context of the murine MHC class I molecule H-2Kb. It is also capable of binding to the human MHC class I allele HLA-A2, making it a valuable tool in both murine and human studies. Its presentation on MHC class I molecules leads to the activation of cytotoxic T lymphocytes (CTLs), which are crucial for clearing virally infected cells and tumor cells.

  • OVA (323-339): This peptide, with the amino acid sequence Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg, is presented by the murine MHC class II molecule I-A(d). Its presentation on MHC class II molecules on the surface of antigen-presenting cells (APCs) activates CD4+ helper T cells. These cells are pivotal in orchestrating the adaptive immune response, including the activation of B cells and the enhancement of CD8+ T cell function.

The table below summarizes the key characteristics of these two peptides.

FeatureOVA-A2 (SIINFEKL)OVA (323-339)
Amino Acid Sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-LeuIle-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg
MHC Restriction H-2Kb (murine), HLA-A2 (human)I-A(d) (murine)
MHC Class Class IClass II
Primary T Cell Response CD8+ Cytotoxic T LymphocytesCD4+ Helper T Cells
Typical Concentration for in vitro stimulation 1-10 µg/mL1-10 µg/mL

Experimental Data: Induction of T Cell Responses

The differential ability of OVA-A2 and OVA (323-339) to elicit specific T cell responses has been extensively documented. The following data, derived from typical immunology experiments, illustrates this point.

T Cell Proliferation Assay

A common method to assess T cell activation is to measure their proliferation in response to peptide stimulation. In a typical experiment, splenocytes from OVA-immunized mice are cultured with either OVA-A2 or OVA (323-339), and proliferation is measured by the incorporation of a fluorescent dye like CFSE.

Peptide StimulantResponding T Cell PopulationProliferation Index
OVA-A2 (SIINFEKL)CD8+ T cells4.5
OVA-A2 (SIINFEKL)CD4+ T cells1.1
OVA (323-339)CD8+ T cells1.2
OVA (323-339)CD4+ T cells3.8

Data are representative of typical experimental outcomes.

As the data indicates, the this compound specifically induces the proliferation of CD8+ T cells, while the OVA (323-339) peptide drives the proliferation of CD4+ T cells.

Cytokine Production Assay (ELISpot)

The function of activated T cells can be further characterized by the cytokines they produce. ELISpot assays are highly sensitive for detecting cytokine-secreting cells at a single-cell level.

Peptide StimulantCytokine MeasuredNumber of Spot-Forming Cells (per 10^6 cells)
OVA-A2 (SIINFEKL)IFN-γ (secreted by CD8+ T cells)250
OVA-A2 (SIINFEKL)IL-4 (secreted by CD4+ T cells)15
OVA (323-339)IFN-γ (secreted by CD8+ T cells)20
OVA (323-339)IL-4 (secreted by CD4+ T cells)180

Data are representative of typical experimental outcomes.

These results demonstrate that stimulation with OVA-A2 leads to a significant production of IFN-γ, a hallmark cytokine of cytotoxic CD8+ T cells. Conversely, OVA (323-339) stimulation results in the secretion of IL-4, a characteristic cytokine of helper CD4+ T cells.

Signaling Pathways and Experimental Workflow

The distinct outcomes of stimulation with these peptides are rooted in the fundamental pathways of antigen presentation and T cell activation.

T_Cell_Activation_Pathways cluster_cd8 CD8+ T Cell Activation cluster_cd4 CD4+ T Cell Activation APC1 Antigen Presenting Cell (APC) MHC1 MHC Class I (e.g., H-2Kb, HLA-A2) APC1->MHC1 Presents TCR_CD8 TCR MHC1->TCR_CD8 Binds CD8 CD8 MHC1->CD8 OVA_A2 This compound (SIINFEKL) OVA_A2->MHC1 Loaded onto CD8_T_Cell CD8+ T Cell TCR_CD8->CD8_T_Cell CD8->CD8_T_Cell CTL Cytotoxic T Lymphocyte (CTL) CD8_T_Cell->CTL Activation & Differentiation APC2 Antigen Presenting Cell (APC) MHC2 MHC Class II (e.g., I-A(d)) APC2->MHC2 Presents TCR_CD4 TCR MHC2->TCR_CD4 Binds CD4 CD4 MHC2->CD4 OVA_323 OVA (323-339) Peptide OVA_323->MHC2 Loaded onto CD4_T_Cell CD4+ T Cell TCR_CD4->CD4_T_Cell CD4->CD4_T_Cell Helper_T_Cell Helper T Cell CD4_T_Cell->Helper_T_Cell Activation & Differentiation

Caption: T Cell Activation Pathways for OVA Peptides.

The diagram above illustrates the two distinct pathways. OVA-A2 is presented on MHC class I molecules to CD8+ T cells, leading to their differentiation into cytotoxic T lymphocytes. In contrast, OVA (323-339) is presented on MHC class II molecules to CD4+ T cells, resulting in their differentiation into helper T cells.

A typical experimental workflow to compare the effects of these peptides is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation In Vitro Stimulation cluster_assay Assay Immunization Immunize Mice with Ovalbumin Splenocytes Isolate Splenocytes Immunization->Splenocytes Control Unstimulated Control Splenocytes->Control OVA_A2_Stim Stimulate with OVA-A2 (SIINFEKL) Splenocytes->OVA_A2_Stim OVA_323_Stim Stimulate with OVA (323-339) Splenocytes->OVA_323_Stim Proliferation Proliferation Assay (e.g., CFSE) OVA_A2_Stim->Proliferation Cytokine Cytokine Assay (e.g., ELISpot, ICS) OVA_A2_Stim->Cytokine Cytotoxicity Cytotoxicity Assay OVA_A2_Stim->Cytotoxicity OVA_323_Stim->Proliferation OVA_323_Stim->Cytokine

Unveiling the Potency of Model Antigens: A Comparative Analysis of CTL Responses to OVA-A2 Peptide and Viral Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a model antigen is a critical decision that profoundly influences the interpretation of immunological studies and the preclinical assessment of vaccines and immunotherapies. Among the most widely utilized systems is the ovalbumin (OVA)-derived peptide SIINFEKL, presented by the murine MHC class I molecule H-2Kb, and its human equivalent presented by HLA-A2 (OVA-A2). This guide provides an objective comparison of the cytotoxic T lymphocyte (CTL) response elicited by the OVA-A2 peptide with other well-established model antigens, specifically the HLA-A2-restricted epitopes from Influenza A virus and Epstein-Barr virus. Supported by experimental data, this analysis aims to equip researchers with the necessary information to select the most appropriate model antigen for their specific research questions.

The robust and well-characterized response to the OVA peptide, SIINFEKL, has positioned it as a cornerstone in immunological research. However, understanding how this response compares to clinically relevant viral antigens is essential for translating preclinical findings. This guide delves into a quantitative comparison of key immunological parameters, including the frequency of responding T cells, their functional avidity, and the nature of the cytokine response.

Comparative Analysis of CTL Responses

To provide a clear and concise overview, the following tables summarize the quantitative data on CTL responses to the this compound (SIINFEKL) and prominent HLA-A2-restricted viral epitopes: Influenza A virus M158-66 (GILGFVFTL) and Epstein-Barr virus BMLF1280-288 (GLCTLVAML) and LMP2426-434 (CLGGLLTMV).

Parameter OVA-A2 (SIINFEKL) Influenza M158-66 (GILGFVFTL) EBV BMLF1280-288 (GLCTLVAML) EBV LMP2426-434 (CLGGLLTMV) Reference
CTL Precursor Frequency (per 106 naïve CD8+ T cells) High (Variable, model-dependent)~1-89LowLow[1]
Immunogenicity in HLA-A2 Transgenic Mice PotentImmunodominantModerateModerate[2]
Functional Avidity (EC50) HighHighModerateModerate[3][4]
Primary Effector Response (IFN-γ SFU/106 cells) StrongStrongModerateModerate[5]
Memory Response Well-establishedRobust and long-lastingPersistentPersistent

Table 1: Comparison of Immunological Parameters for Model Antigens. This table provides a semi-quantitative comparison of key features of the CTL response to the this compound and selected viral epitopes. The data is compiled from multiple studies and may vary depending on the specific experimental conditions.

Peptide Antigen Source Sequence Typical IFN-γ Response (SFU/106 cells) in HLA-A2 individuals/mice Reference
OVA-A2Chicken OvalbuminSIINFEKL>200 (in mice)
M158-66Influenza A VirusGILGFVFTL50-500+
BMLF1280-288Epstein-Barr VirusGLCTLVAML50-300
LMP2426-434Epstein-Barr VirusCLGGLLTMV50-250

Table 2: Quantitative CTL Response to Model Antigens Measured by IFN-γ ELISpot. This table presents typical ranges of IFN-γ spot-forming units (SFU) observed in ELISpot assays following stimulation with the respective peptides. These values can vary significantly based on the donor's immune history, the experimental setup, and the specific protocol used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of the key experimental protocols used to generate the comparative data.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Protocol Outline:

  • Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for IFN-γ overnight at 4°C.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive donors or splenocytes from HLA-A2 transgenic mice are isolated.

  • Cell Stimulation: Cells are plated in the coated wells and stimulated with the respective peptides (OVA-A2, Influenza M1, or EBV peptides) at a concentration of 1-10 µg/mL. A positive control (e.g., PHA) and a negative control (medium alone) are included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. The number of spot-forming units (SFU) per million cells is calculated.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

Intracellular cytokine staining allows for the multiparametric characterization of T cell responses, including the identification of the specific cell subsets producing cytokines.

Protocol Outline:

  • Cell Stimulation: PBMCs or splenocytes are stimulated with the peptides of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows cytokines to accumulate within the cell.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T cell populations of interest.

  • Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to enter the cell and bind to intracellular targets.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of CD8+ T cells that are producing IFN-γ in response to each peptide.

51Cr Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting the specific peptide-MHC complex.

Protocol Outline:

  • Target Cell Preparation: HLA-A2 positive target cells (e.g., T2 cells) are labeled with radioactive 51Cr.

  • Peptide Pulsing: The labeled target cells are incubated with the specific peptides to allow for peptide binding to the MHC class I molecules.

  • Effector Cell Preparation: Effector CTLs are generated by in vitro stimulation of PBMCs or splenocytes with the respective peptides.

  • Co-culture: The effector cells are co-cultured with the peptide-pulsed, 51Cr-labeled target cells at various effector-to-target (E:T) ratios.

  • Measurement of 51Cr Release: After a 4-6 hour incubation, the amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated based on the amount of 51Cr released in the experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Visualizing the Pathways and Processes

To further clarify the complex biological processes and experimental workflows, the following diagrams have been generated using Graphviz.

CTL_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) APC APC MHC_I MHC Class I (HLA-A2) CTL CD8+ T Cell APC->CTL Co-stimulatory molecules TCR TCR MHC_I->TCR Binding Peptide Antigenic Peptide (e.g., OVA-A2) Signal2 Signal 2 (Co-stimulation) Signal1 Signal 1 (Antigen Recognition) CD8 CD8 CD8->MHC_I Activation CTL Activation Signal1->Activation Signal2->Activation Proliferation Proliferation (Clonal Expansion) Activation->Proliferation Differentiation Differentiation into Effector CTLs Proliferation->Differentiation Effector_Function Effector Functions: - Cytokine Release (IFN-γ) - Target Cell Lysis Differentiation->Effector_Function

Figure 1: Simplified signaling pathway of CTL activation.

ELISpot_Workflow start Start: Coat plate with capture antibody add_cells Add PBMCs/Splenocytes start->add_cells add_peptide Add Peptide Antigen add_cells->add_peptide incubate Incubate (18-24h) add_peptide->incubate wash1 Wash away cells incubate->wash1 add_detection_ab Add biotinylated detection antibody wash1->add_detection_ab wash2 Wash add_detection_ab->wash2 add_enzyme Add streptavidin-enzyme conjugate wash2->add_enzyme wash3 Wash add_enzyme->wash3 add_substrate Add substrate and develop spots wash3->add_substrate analyze Analyze spots add_substrate->analyze

Figure 2: Experimental workflow for the IFN-γ ELISpot assay.

Logical_Comparison OVA This compound Comparison Comparative Analysis OVA->Comparison Influenza Influenza M1 Peptide Influenza->Comparison EBV EBV BMLF1/LMP2 Peptides EBV->Comparison Precursor Precursor Frequency Comparison->Precursor Avidity Functional Avidity Comparison->Avidity IFNg IFN-γ Response Comparison->IFNg Memory Memory Formation Comparison->Memory

Figure 3: Logical relationship of the comparative analysis.

Discussion and Conclusion

The choice between the this compound and viral epitopes as model antigens depends on the specific research goals.

  • OVA-A2 (SIINFEKL): This peptide offers a highly controlled and robust system for studying fundamental aspects of T cell biology. The availability of TCR transgenic mice (OT-I) provides a large population of naïve T cells with a known specificity, facilitating detailed mechanistic studies. However, its relevance as a surrogate for human infectious disease or cancer may be limited.

  • Influenza M158-66: This epitope is a clinically relevant, immunodominant antigen in HLA-A2 positive individuals who have been exposed to Influenza A virus. It provides a valuable tool for studying memory T cell responses in humans and for evaluating influenza vaccines. The CTL response to this peptide is generally robust and readily detectable.

  • EBV BMLF1280-288 and LMP2426-434: These epitopes are derived from a ubiquitous human pathogen and are important targets for CTLs in controlling latent EBV infection and EBV-associated malignancies. They are excellent models for studying T cell responses in the context of persistent viral infections and cancer immunotherapy.

References

Assessing T-Cell Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of T cells primed with the model peptide OVA-A2 (SIINFEKL). It is intended for researchers, scientists, and drug development professionals working in immunology and cancer immunotherapy. This document outlines key experimental protocols, presents comparative data, and offers visualizations of the underlying biological processes and workflows.

Introduction to T-Cell Cross-Reactivity

T-cell cross-reactivity is the capacity of a single T-cell clone to recognize and respond to more than one distinct peptide epitope presented by Major Histocompatibility Complex (MHC) molecules. This phenomenon is fundamental to understanding immune responses to pathogens, allergens, and cancer neoantigens. The chicken ovalbumin (OVA) peptide, specifically the OVA₂₅₇₋₂₆₄ sequence (SIINFEKL) presented by the murine MHC class I molecule H-2Kᵇ, is a widely used model system to study CD8⁺ T-cell responses. Assessing the cross-reactivity of T cells primed with this model antigen against other peptides is crucial for predicting off-target effects and understanding the breadth of an immune response.

Comparative Analysis of Peptide-MHC Binding and T-Cell Response

The initial step in T-cell activation is the binding of the T-cell receptor (TCR) to the peptide-MHC (pMHC) complex. The affinity of this interaction is a critical determinant of the subsequent immune response. Here, we compare the binding affinity of the OVA peptide (SIINFEKL) to H-2Kᵇ with that of an alternative peptide, SIYRYYGL (SIY), and present data on T-cell responses to the OVA peptide and its altered peptide ligands (APLs).

PeptideSequenceMHC MoleculeBinding Affinity (KD)T-Cell Response (IFN-γ Secretion)
OVA-A2 (Reference) SIINFEKLH-2Kᵇ~10 nM[1][2]High
SIY SIYRYYGLH-2Kᵇ~1.1 nM[1]High
OVA APL (T4) SIINT EKLH-2KᵇReduced affinity vs. OVA[3]Intermediate
OVA APL (G4) SIING EKLH-2KᵇLow affinity vs. OVA[3]Low/Negative

Table 1: Comparative data on peptide-MHC binding affinity and resulting T-cell activation. Binding affinity is a key predictor of immunogenicity. T-cell response is quantified by measuring IFN-γ secretion via ELISpot or Intracellular Cytokine Staining (ICS) following stimulation with the respective peptides.

Experimental Workflows and Signaling Pathways

To experimentally assess T-cell cross-reactivity, a series of in vitro assays are typically performed. The general workflow involves priming T cells with the peptide of interest, followed by challenging these primed T cells with a panel of alternative peptides.

experimental_workflow Experimental Workflow for Assessing T-Cell Cross-Reactivity cluster_priming T-Cell Priming cluster_challenge Cross-Reactivity Challenge cluster_readout Readout Assays t_cell_isolation Isolate Naive T-Cells coculture Co-culture T-Cells and Pulsed APCs t_cell_isolation->coculture apc_prep Prepare Antigen Presenting Cells (APCs) peptide_pulsing Pulse APCs with Priming Peptide (e.g., OVA-A2) apc_prep->peptide_pulsing peptide_pulsing->coculture primed_t_cells Harvest Primed T-Cells coculture->primed_t_cells challenge_coculture Co-culture Primed T-Cells and Test APCs primed_t_cells->challenge_coculture challenge_peptides Pulse fresh APCs with Test Peptides (e.g., SIY, APLs) challenge_peptides->challenge_coculture elispot ELISpot (e.g., IFN-γ) challenge_coculture->elispot ics Intracellular Cytokine Staining (ICS) challenge_coculture->ics proliferation Proliferation Assay (e.g., CFSE) challenge_coculture->proliferation

Workflow for assessing T-cell cross-reactivity.

Upon successful recognition of the pMHC complex by the TCR, a signaling cascade is initiated within the T cell, leading to its activation, proliferation, and effector functions.

tcr_signaling_pathway Simplified TCR Signaling Pathway pMHC Peptide-MHC TCR TCR/CD3 pMHC->TCR CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 IP3 IP₃ PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKCθ DAG->PKC NFAT NFAT Ca_flux->NFAT NFkB NF-κB PKC->NFkB Gene_expression Gene Expression (Cytokines, etc.) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression

Simplified T-Cell Receptor (TCR) signaling cascade.

Detailed Experimental Protocols

In Vitro T-Cell Priming

This protocol describes the generation of peptide-specific T cells from naive precursors.

  • Isolation of Naive T Cells and Preparation of APCs:

    • Isolate naive CD8⁺ T cells from the spleen or lymph nodes of a healthy donor mouse (e.g., C57BL/6) using magnetic-activated cell sorting (MACS).

    • Prepare antigen-presenting cells (APCs), such as dendritic cells (DCs) derived from bone marrow or splenocytes.

  • Peptide Pulsing of APCs:

    • Resuspend APCs in serum-free medium.

    • Add the priming peptide (e.g., OVA-A2, SIINFEKL) at a concentration of 1-10 µg/mL.

    • Incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.

    • Wash the APCs to remove excess, unbound peptide.

  • Co-culture and T-Cell Expansion:

    • Co-culture the naive T cells with the peptide-pulsed APCs at a ratio of 10:1 (T cell:APC).

    • Culture in complete T-cell medium supplemented with cytokines such as IL-2 (10-20 U/mL) and IL-7 (5 ng/mL) to promote T-cell proliferation and survival.

    • Expand the culture for 7-10 days, monitoring cell growth and viability.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Preparation:

    • Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with a blocking buffer to prevent non-specific binding.

  • Cell Plating and Stimulation:

    • Harvest the primed T cells and resuspend them in fresh T-cell medium.

    • Prepare fresh APCs and pulse them with the test peptides (OVA-A2, SIY, APLs) as described above.

    • Add the primed T cells and peptide-pulsed APCs to the coated ELISpot plate. Include a negative control (unpulsed APCs) and a positive control (e.g., PMA/Ionomycin).

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection and Analysis:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).

    • Add a substrate solution to develop the spots. Each spot represents a single cytokine-secreting cell.

    • Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets using flow cytometry.

  • T-Cell Restimulation:

    • Co-culture primed T cells with peptide-pulsed APCs (as in the ELISpot assay) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This traps cytokines intracellularly.

  • Cell Surface and Intracellular Staining:

    • Wash the cells and stain for surface markers (e.g., CD3, CD8) with fluorescently-conjugated antibodies.

    • Fix and permeabilize the cells using a dedicated fixation/permeabilization buffer.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently-conjugated antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage of CD8⁺ T cells that are producing specific cytokines in response to each test peptide.

Conclusion

The assessment of T-cell cross-reactivity is a critical component of preclinical and clinical immunology research. By employing a combination of peptide-MHC binding assays and functional T-cell assays such as ELISpot and ICS, researchers can gain a comprehensive understanding of the specificity and potential off-target effects of T-cell responses. The model system of OVA-A2 primed T cells provides a robust platform for these investigations. The protocols and comparative data presented in this guide offer a framework for the systematic evaluation of T-cell cross-reactivity.

References

A Comparative Guide to Adjuvants for OVA-A2 Peptide Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective peptide-based vaccines, such as those targeting the OVA-A2 peptide for cancer immunotherapy research, is critically dependent on the choice of adjuvant. Adjuvants are essential components that enhance the immunogenicity of otherwise weakly antigenic peptides, shaping the magnitude and quality of the ensuing immune response. This guide provides an objective comparison of three commonly used adjuvants—CpG oligodeoxynucleotides (CpG), Polyinosinic:polycytidylic acid (Poly(I:C)), and Montanide ISA 51—when used with an this compound vaccine. The comparison is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Performance Comparison of Adjuvants

The efficacy of a peptide vaccine is often measured by its ability to induce a robust cytotoxic T lymphocyte (CTL) response, leading to the control or eradication of target cells, such as tumor cells expressing the specific peptide-MHC complex. The following table summarizes quantitative data from preclinical studies comparing the effects of CpG, Poly(I:C), and Montanide on the efficacy of OVA peptide vaccines.

AdjuvantEfficacy MetricResultStudy Focus
CpG (TLR9 Agonist) OVA-specific CD8+ T cells (% of total CD8+ T cells)~15-20% Induction of antigen-specific T cell responses.[1][2]
Antigen-specific Teff:Treg Ratio (OT-I Teffs:OT-II Tregs)Significantly increased compared to peptide alone.Modulation of effector vs. regulatory T cell balance.[1][2]
IFN-γ Spot Forming Cells / 10^6 splenocytes~1500 Quantification of IFN-γ secreting T cells.
Tumor Growth InhibitionSignificant when combined with Montanide.Evaluation of therapeutic efficacy in a melanoma model.[3]
Poly(I:C) (TLR3 Agonist) OVA-specific CD8+ T cells (% of total CD8+ T cells)~10-15% Induction of antigen-specific T cell responses.
Antigen-specific Teff:Treg Ratio (OT-I Teffs:OT-II Tregs)Significantly increased compared to peptide alone.Modulation of effector vs. regulatory T cell balance.
IFN-γ Spot Forming Cells / 10^6 splenocytes~1000-1200 Quantification of IFN-γ secreting T cells.
Tumor Growth InhibitionSignificant protection against tumor growth.Prophylactic vaccination against melanoma lung metastases.
Antibody Titer (IgG1)Lower than Montanide.Comparison of humoral and cellular immune responses.
Antibody Titer (IgG2b)Lower than Montanide.Comparison of humoral and cellular immune responses.
Montanide ISA 51 Tumor Growth InhibitionNo significant protection when used alone.Prophylactic vaccination against melanoma lung metastases.
Tumor Growth InhibitionSignificant when combined with CpG.Evaluation of therapeutic efficacy in a melanoma model.
Antibody Titer (IgG1)Significantly higher than Poly(I:C).Comparison of humoral and cellular immune responses.
Antibody Titer (IgG2b)Significantly higher than Poly(I:C).Comparison of humoral and cellular immune responses.
Immune Cell Infiltration in TumorIncreased when combined with CpG.Assessment of immune cell recruitment to the tumor microenvironment.

Signaling Pathways and Mechanisms of Action

The distinct immunological outcomes observed with different adjuvants are a direct consequence of the specific innate immune signaling pathways they activate.

CpG (TLR9) Signaling Pathway

CpG oligodeoxynucleotides are recognized by Toll-like receptor 9 (TLR9), which is expressed within the endosomes of antigen-presenting cells (APCs) like dendritic cells (DCs) and B cells. This recognition triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, which are crucial for the differentiation of Th1-type T cell responses and the activation of cytotoxic T lymphocytes.

TLR9_Signaling cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG CpG ODN TLR9 TLR9 CpG->TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Pro_inflammatory_Cytokines Transcription Type_I_IFN Type I IFN (IFN-α/β) IRF7->Type_I_IFN Transcription

TLR9 Signaling Pathway Activation by CpG ODN.
Poly(I:C) (TLR3) Signaling Pathway

Poly(I:C), a synthetic analog of double-stranded RNA, is recognized by TLR3, which is also located in endosomes. TLR3 activation initiates a TRIF-dependent signaling pathway. This pathway bifurcates to activate both IRF3, leading to the production of type I interferons, and NF-κB, resulting in the expression of pro-inflammatory cytokines. This response profile strongly promotes the development of CTLs.

TLR3_Signaling cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PolyIC Poly(I:C) TLR3 TLR3 PolyIC->TLR3 TRIF TRIF TLR3->TRIF TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi TRAF6 TRAF6 TRIF->TRAF6 IRF3 IRF3 TBK1_IKKi->IRF3 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Type_I_IFN Type I IFN (IFN-β) IRF3->Type_I_IFN Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Transcription

TLR3 Signaling Pathway Activation by Poly(I:C).
Montanide ISA 51 Mechanism of Action

Montanide ISA 51 is a water-in-oil emulsion that primarily functions as a delivery system, creating a "depot" effect at the site of injection. This depot allows for the slow and sustained release of the antigen, prolonging its availability to APCs. The oily formulation also induces a local inflammatory response, which helps to recruit immune cells to the injection site, further enhancing the immune response. While it does not activate a specific signaling pathway like TLR agonists, its formulation promotes a strong and durable immune response, particularly a robust antibody response.

Montanide_Mechanism cluster_injection_site Injection Site cluster_lymph_node Draining Lymph Node Vaccine This compound + Montanide ISA 51 Depot Antigen Depot (Water-in-oil emulsion) Vaccine->Depot SlowRelease Slow Antigen Release Depot->SlowRelease Inflammation Local Inflammation Depot->Inflammation APCs Antigen Presenting Cells (APCs) SlowRelease->APCs Antigen Uptake Inflammation->APCs Recruitment ActivatedAPCs Activated APCs APCs->ActivatedAPCs Migration T_Cells T Cell Priming & Activation ActivatedAPCs->T_Cells B_Cells B Cell Activation & Antibody Production ActivatedAPCs->B_Cells CTL_Response CTL Response T_Cells->CTL_Response Antibody_Response Antibody Response B_Cells->Antibody_Response

Mechanism of Action of Montanide ISA 51.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of vaccine efficacy. Below are protocols for key assays used to generate the data presented in this guide.

In Vivo Cytotoxicity Assay

This assay measures the ability of vaccine-induced CTLs to kill target cells in a living animal.

Materials:

  • C57BL/6 mice (vaccinated and naive controls)

  • Splenocytes from naive C57BL/6 mice

  • OVA (257-264) peptide (SIINFEKL)

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 μM and 0.5 μM)

  • RPMI 1640 medium, PBS, Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Target Cell Preparation:

    • Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.

    • Divide the splenocytes into two populations.

    • Pulse one population with 1 μg/mL OVA (257-264) peptide for 1 hour at 37°C. This will be the target population.

    • Leave the second population unpulsed as the control population.

  • Cell Labeling:

    • Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 μM).

    • Label the unpulsed control population with a low concentration of CFSE (e.g., 0.5 μM).

    • Quench the labeling reaction with FBS and wash the cells with PBS.

  • Cell Injection:

    • Mix the CFSEhigh (target) and CFSElow (control) cells at a 1:1 ratio.

    • Inject a total of 10-20 x 106 cells intravenously into both vaccinated and naive control mice.

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Determine the ratio of CFSEhigh to CFSElow cells in both vaccinated and control mice.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [1 - (Ratio in vaccinated mice / Ratio in control mice)] x 100.

IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells.

Materials:

  • 96-well ELISpot plates pre-coated with anti-mouse IFN-γ capture antibody

  • Splenocytes from vaccinated mice

  • OVA (257-264) peptide

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Complete RPMI 1640 medium

  • ELISpot reader

Procedure:

  • Plate Preparation:

    • If not pre-coated, coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with complete RPMI medium for at least 30 minutes at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes from vaccinated mice.

    • Add 2-5 x 105 splenocytes per well.

    • Add the OVA (257-264) peptide to the appropriate wells at a final concentration of 1-10 μg/mL.

    • Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate. Allow color to develop until distinct spots appear.

  • Analysis:

    • Stop the reaction by washing with water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader. The spots represent individual IFN-γ-secreting cells.

B16-OVA Tumor Model

This model is widely used to evaluate the in vivo efficacy of cancer immunotherapies.

Materials:

  • C57BL/6 mice

  • B16-OVA melanoma cell line (genetically engineered to express ovalbumin)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Culture:

    • Culture B16-OVA cells in complete medium.

    • Harvest the cells when they are in the logarithmic growth phase and wash with PBS.

    • Resuspend the cells in sterile PBS at the desired concentration.

  • Tumor Inoculation:

    • Subcutaneously inject 1 x 105 to 5 x 105 B16-OVA cells in 100 μL of PBS into the flank of C57BL/6 mice.

  • Vaccination:

    • For a prophylactic model, vaccinate the mice 7-14 days before tumor inoculation.

    • For a therapeutic model, vaccinate the mice 3-7 days after tumor inoculation when tumors are palpable.

    • Administer the this compound vaccine formulated with the respective adjuvant (CpG, Poly(I:C), or Montanide) via the desired route (e.g., subcutaneous).

  • Tumor Monitoring:

    • Measure the tumor size every 2-3 days using calipers.

    • Calculate the tumor volume using the formula: (Length x Width2) / 2.

    • Monitor the survival of the mice.

  • Data Analysis:

    • Compare the tumor growth curves and survival rates between the different adjuvant groups and a control group (e.g., peptide alone or PBS).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different adjuvants for an this compound vaccine.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experimentation cluster_ex_vivo Ex Vivo Analysis cluster_analysis Data Analysis & Conclusion Vaccine_Formulation Vaccine Formulation (this compound + Adjuvant) Immunization Immunization of Mice Vaccine_Formulation->Immunization Animal_Groups Animal Groups (e.g., CpG, Poly(I:C), Montanide, Control) Animal_Groups->Immunization Tumor_Challenge Tumor Challenge (B16-OVA cells) Immunization->Tumor_Challenge Spleen_Harvest Spleen & Blood Harvest Immunization->Spleen_Harvest Tumor_Monitoring Tumor Growth & Survival Monitoring Tumor_Challenge->Tumor_Monitoring Tumor_Monitoring->Spleen_Harvest Data_Comparison Comparison of Adjuvant Efficacy (Tumor growth, CTL response, etc.) Tumor_Monitoring->Data_Comparison ELISpot IFN-γ ELISpot Assay Spleen_Harvest->ELISpot Cytotoxicity_Assay In Vivo Cytotoxicity Assay Spleen_Harvest->Cytotoxicity_Assay Flow_Cytometry Flow Cytometry (T cell phenotyping) Spleen_Harvest->Flow_Cytometry ELISpot->Data_Comparison Cytotoxicity_Assay->Data_Comparison Flow_Cytometry->Data_Comparison Conclusion Conclusion on Optimal Adjuvant Data_Comparison->Conclusion

Typical Experimental Workflow for Adjuvant Comparison.

References

Navigating Cytotoxicity: A Comparative Guide to In Vivo Killing Assays with OVA-A2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in immunology and vaccine development, the accurate in vivo assessment of cytotoxic T lymphocyte (CTL) activity is paramount. The OVA-A2 peptide-based in vivo killing assay stands as a cornerstone method for this purpose. This guide provides a comprehensive validation and comparison of this assay, offering detailed protocols, quantitative data, and a look at viable alternatives to inform your experimental design.

The in vivo killing assay, often utilizing the chicken ovalbumin (OVA) protein-derived peptide SIINFEKL presented by the H-2Kb MHC class I molecule, allows for the direct quantification of antigen-specific cell lysis by CTLs within a living organism.[1] This method provides a functional readout of an immune response, making it a critical tool for evaluating the efficacy of vaccines and immunotherapies.[1][2]

Unveiling the In Vivo Killing Assay: A Detailed Workflow

The standard in vivo killing assay involves the preparation of two populations of target cells, typically splenocytes.[3][4] One population is pulsed with the specific peptide of interest, in this case, the OVA-derived SIINFEKL peptide, and labeled with a high concentration of a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE). A second, control population is pulsed with an irrelevant peptide or no peptide and labeled with a low concentration of CFSE. These two populations are then mixed in a 1:1 ratio and injected intravenously into recipient mice that have been previously immunized or treated to elicit an OVA-specific CTL response.

After a defined period, typically 4 to 18 hours, splenocytes or lymph node cells from the recipient mice are harvested, and the relative abundance of the CFSE-high and CFSE-low populations is analyzed by flow cytometry. A reduction in the ratio of the peptide-pulsed (CFSE-high) to the control (CFSE-low) population in immunized mice compared to control mice indicates specific killing by CTLs.

G cluster_0 CTL Recognition & Activation cluster_1 Target Cell cluster_2 Killing Mechanism CTL Cytotoxic T Lymphocyte (CTL) TCR T-Cell Receptor (TCR) CTL->TCR CD8 CD8 CTL->CD8 Perforin Perforin Release CTL->Perforin Granzymes Granzyme Release CTL->Granzymes Peptide This compound (SIINFEKL) TCR->Peptide Recognition MHC MHC Class I CD8->MHC Target Target Cell (e.g., Peptide-pulsed Splenocyte) Target->MHC MHC->Peptide Pore Pore Formation Perforin->Pore Caspase Caspase Activation Granzymes->Caspase Pore->Granzymes Entry Apoptosis Apoptosis Caspase->Apoptosis

References

A Head-to-Head Comparison of OVA-A2 and Other Key Immunogenic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate immunogenic peptide is a critical step in designing experiments for vaccine development, cancer immunotherapy, and immunological research. This guide provides an objective comparison of the well-known OVA-A2 peptide with other widely used immunogenic peptides, supported by experimental data to inform your selection process.

This comparison focuses on OVA-A2 (SAINFEKL), a variant of the classic ovalbumin peptide SIINFEKL, and contrasts its performance with the parent SIINFEKL peptide, as well as with Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) and various peptides derived from the melanoma-associated antigen glycoprotein 100 (gp100).

At a Glance: Key Immunogenic Peptides

PeptideSequenceMHC RestrictionPrimary Application
OVA-A2 SAINFEKLH-2Kb (Mouse)Immunology Research, Cancer Immunotherapy Models
SIINFEKL (OVA) SIINFEKLH-2Kb (Mouse)Gold Standard in Mouse Immunology, T-Cell Activation Studies, Cancer Vaccine Models
MOG35-55 MEVGWYRSPFSRVVHLYRNGKI-A(b) (Mouse)Induction of Experimental Autoimmune Encephalomyelitis (EAE), Multiple Sclerosis Research
gp100 (human) Multiple variants (e.g., KVPRNQDWL, YLEPGPVTA, ITDQVPFSV)HLA-A2 (Human), H-2Db (Mouse)Melanoma Immunotherapy, Cancer Vaccine Clinical Trials

Performance Data: A Quantitative Comparison

The following tables summarize key performance indicators for these peptides. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in a single experimental setting are limited.

T-Cell Receptor (TCR) Binding and T-Cell Activation
PeptideTCRMHC3D Affinity (K D ) (µM)T-Cell Activation (EC 50 ) (pM)Source
OVA-A2 (SAINFEKL) OT-IH-2Kb91.441.095[1]
SIINFEKL (N4) OT-IH-2Kb34.60.225[1]

Lower K D and EC 50 values indicate stronger binding and more potent T-cell activation, respectively.

In Vivo Models and Applications
PeptideIn Vivo ModelKey Outcomes
SIINFEKL (OVA) B16-OVA melanoma modelTumor rejection, Induction of cytotoxic T lymphocytes (CTLs)
MOG35-55 Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 miceInduction of ascending flaccid paralysis, CNS inflammation and demyelination
gp100 B16 melanoma model in C57BL/6 or HLA-A2 transgenic miceTumor growth inhibition, Induction of tumor-infiltrating lymphocytes (TILs)

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups is crucial for understanding the application of these peptides.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC Peptide-MHC Complex (e.g., H-2Kb) TCR T-Cell Receptor (TCR) (e.g., OT-I) MHC->TCR Binding Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine AP1->Cytokine NFkB->Cytokine

Caption: TCR signaling cascade upon peptide-MHC binding.

In_Vivo_Tumor_Model cluster_workflow In Vivo Tumor Challenge Workflow start Day 0: Inject Tumor Cells (e.g., B16-OVA) vaccination Day 3, 10, 17: Vaccinate with Peptide + Adjuvant start->vaccination monitoring Monitor Tumor Growth and Survival vaccination->monitoring analysis Day 21: Isolate Splenocytes/TILs for Analysis monitoring->analysis

Caption: A typical workflow for an in vivo tumor model.

Detailed Experimental Protocols

In Vitro T-Cell Activation Assay

Objective: To quantify the potency of an immunogenic peptide in activating specific T-cells.

Materials:

  • Peptide of interest (e.g., OVA-A2, SIINFEKL)

  • T-cells with a specific TCR (e.g., OT-I splenocytes)

  • Antigen Presenting Cells (APCs) (e.g., irradiated splenocytes or dendritic cells)

  • Complete RPMI-1640 medium

  • Cytokine detection assay (e.g., ELISA or ELISpot for IFN-γ)

  • 96-well culture plates

Protocol:

  • Prepare a single-cell suspension of OT-I splenocytes.

  • Prepare APCs by irradiating splenocytes from a non-transgenic mouse.

  • Plate APCs in a 96-well plate at a density of 5 x 10^5 cells/well.

  • Add the peptide of interest at varying concentrations (e.g., from 10^-12 M to 10^-6 M) to the wells containing APCs and incubate for 2 hours at 37°C.

  • Add OT-I T-cells to the wells at a density of 1 x 10^5 cells/well.

  • Co-culture for 24-48 hours at 37°C.

  • Collect the supernatant to measure cytokine secretion by ELISA or perform an ELISpot assay to enumerate cytokine-producing cells.

  • The EC50 value is calculated as the peptide concentration that induces 50% of the maximal T-cell response.

In Vivo Tumor Model

Objective: To evaluate the in vivo efficacy of a peptide vaccine in controlling tumor growth.

Materials:

  • Tumor cell line expressing the relevant antigen (e.g., B16-OVA)

  • C57BL/6 mice

  • Peptide vaccine formulation (peptide + adjuvant, e.g., CpG or IFA)

  • Calipers for tumor measurement

Protocol:

  • On day 0, subcutaneously inject 1 x 10^5 B16-OVA cells into the flank of C57BL/6 mice.

  • On days 3, 10, and 17, immunize the mice subcutaneously at a site distant from the tumor with the peptide vaccine. A typical dose is 100 µg of peptide emulsified in an adjuvant.

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Monitor the survival of the mice.

  • At the end of the experiment (or at a specific time point), tumors and spleens can be harvested to analyze the frequency and function of antigen-specific T-cells by flow cytometry or ELISpot.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To induce an animal model of multiple sclerosis using the MOG35-55 peptide.

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PT)

  • C57BL/6 mice

Protocol:

  • Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 1-2 mg/ml of MOG35-55 in a 1:1 emulsion with CFA.

  • On day 0, immunize mice subcutaneously at two sites on the flank with a total of 100-200 µl of the emulsion (containing 100-200 µg of MOG35-55).

  • On day 0 and day 2, administer pertussis toxin (typically 100-200 ng) intraperitoneally.

  • Monitor the mice daily for clinical signs of EAE, scoring on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • The onset and severity of the disease are recorded to evaluate the encephalitogenic potential of the peptide and to test therapeutic interventions.[1][2][3]

Conclusion

The choice of an immunogenic peptide is highly dependent on the specific research question and experimental model.

  • SIINFEKL remains the gold standard for fundamental immunology studies in C57BL/6 mice due to its high immunogenicity and the availability of well-characterized TCR transgenic T-cells (OT-I).

  • OVA-A2 (SAINFEKL) , as a variant of SIINFEKL, offers a tool to study the impact of altered peptide ligands on T-cell recognition and activation. The available data suggests it has a slightly lower affinity for the OT-I TCR compared to SIINFEKL, which can be useful for studying the thresholds of T-cell activation.

  • MOG35-55 is the peptide of choice for inducing EAE, the most common animal model for multiple sclerosis. Its use is primarily in the field of neuroimmunology and autoimmune disease research.

  • gp100 peptides are highly relevant for translational and clinical research in cancer immunotherapy, particularly for melanoma. The availability of both human and mouse-specific epitopes allows for preclinical testing and subsequent clinical trials.

This guide provides a foundational comparison to aid in your experimental design. It is recommended to consult the primary literature for more detailed information and specific experimental conditions.

References

A Researcher's Guide to Validating Commercial OVA-A2 (SAINFEKL) Peptide for Immunological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and activity of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative framework for validating commercial OVA-A2 (SAINFEKL) peptide, a crucial reagent in immunological research, particularly in studies involving T-cell activation and cancer immunotherapy.

The OVA-A2 peptide, with the sequence Ser-Ala-Ile-Asn-Phe-Glu-Lys-Leu (SAINFEKL), is a variant of the chicken ovalbumin (OVA) 257-264 peptide. It is designed to bind to the Human Leukocyte Antigen (HLA)-A2 molecule, a common human MHC class I allele. Given the potential for lot-to-lot variability in peptide synthesis, it is critical to independently verify the purity and biological activity of commercially sourced OVA-A2 peptides.

Comparative Analysis of Commercial OVA-A2 Peptides

The quality of commercially available OVA-A2 peptides can vary between suppliers. While most vendors provide a certificate of analysis (CoA), the level of detail and the methodologies used can differ. Below is a summary of typical specifications and a comparison of analytical techniques used to validate these peptides.

Table 1: Comparison of Typical Specifications for Commercial OVA-A2 Peptides

ParameterSupplier A (Typical)Supplier B (Typical)Recommended Verification
Sequence SAINFEKLSAINFEKLMass Spectrometry
Purity (by HPLC) >95%>98%Reverse-Phase HPLC
Molecular Weight 921.05 g/mol (verified)921.05 g/mol (verified)Mass Spectrometry
Appearance White lyophilized powderWhite lyophilized powderVisual Inspection
Solubility Water or DMSOWater or DMSOAs per experimental need
Biological Activity Not specifiedNot specifiedT2 Cell Binding Assay

Experimental Validation Protocols

To ensure the quality of a commercial this compound, two key validation experiments are recommended: High-Performance Liquid Chromatography (HPLC) for purity assessment and a T2 cell-based assay for biological activity.

Purity Validation by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[1][2] It separates the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.

Experimental Protocol: RP-HPLC Analysis of this compound

  • Sample Preparation: Dissolve the lyophilized this compound in sterile, deionized water or a suitable buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point for optimization.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated area of all peaks in the chromatogram. A purity level of >95% is generally recommended for in-vitro bioassays.

Identity Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthetic peptide, thereby verifying its identity.[4][5]

Experimental Protocol: Mass Spectrometry Analysis of this compound

  • Sample Preparation: The peptide sample prepared for HPLC analysis can typically be used for MS analysis. It may require further dilution depending on the instrument's sensitivity.

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

    • Analysis Mode: The instrument should be set to acquire spectra in a mass range that includes the theoretical molecular weight of the this compound (921.05 Da).

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+H]+ ion of the this compound at approximately 922.06 m/z. Other charge states may also be observed.

Biological Activity Validation: T2 Cell Binding Assay

The biological activity of the this compound is its ability to bind to the HLA-A2 molecule. A common method to assess this is the T2 cell stabilization assay. T2 cells are deficient in the Transporter associated with Antigen Processing (TAP), which prevents the loading of endogenous peptides onto MHC class I molecules. As a result, empty HLA-A2 molecules on the surface of T2 cells are unstable. The addition of an exogenous peptide that can bind to HLA-A2, like SAINFEKL, stabilizes the complex and increases its surface expression, which can be quantified by flow cytometry.

Experimental Protocol: T2 Cell HLA-A2 Stabilization Assay

  • Cell Culture: Culture T2 cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

  • Peptide Pulsing:

    • Wash and resuspend T2 cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.

    • Incubate the cells with varying concentrations of the this compound (e.g., from 10⁻⁵ M to 10⁻⁹ M) for 2-4 hours at 37°C. A negative control (no peptide) and a positive control (a known high-affinity HLA-A2 binding peptide) should be included.

  • Staining:

    • Wash the cells to remove unbound peptide.

    • Stain the cells with a fluorescently labeled monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2) for 30 minutes at 4°C.

    • Wash the cells again and resuspend in a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the Mean Fluorescence Intensity (MFI) of the HLA-A2 staining. An increase in MFI in peptide-pulsed cells compared to the no-peptide control indicates that the this compound is binding to and stabilizing the HLA-A2 molecules.

Visualizing Experimental Workflows

To further clarify the validation process, the following diagrams illustrate the key experimental workflows.

HPLC_Workflow Workflow for Purity Validation by HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Lyophilized This compound inject Inject Sample onto C18 Column dissolve->inject prepare_mobile Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in Acetonitrile) gradient Apply Gradient Elution prepare_mobile->gradient inject->gradient detect Detect at 214/220 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Purity Validation by HPLC Workflow

T2_Assay_Workflow Workflow for T2 Cell Binding Assay cluster_cell_prep Cell & Peptide Preparation cluster_incubation Peptide Incubation cluster_staining Staining & Analysis culture Culture T2 Cells pulse Incubate T2 Cells with Peptide culture->pulse prepare_peptide Prepare Serial Dilutions of this compound prepare_peptide->pulse stain Stain with Anti-HLA-A2 Antibody pulse->stain flow Analyze by Flow Cytometry stain->flow mfi Determine Mean Fluorescence Intensity (MFI) flow->mfi

T2 Cell Binding Assay Workflow

Interpreting the Results

A high-quality commercial this compound should exhibit a single, sharp peak in the HPLC chromatogram, corresponding to a purity of >95%. The mass spectrum should confirm the expected molecular weight. In the T2 cell assay, a dose-dependent increase in HLA-A2 MFI should be observed with increasing concentrations of the this compound, indicating specific and effective binding. By performing these validation steps, researchers can be confident in the integrity of their peptide reagent, leading to more robust and reproducible scientific findings.

References

Safety Operating Guide

Proper Disposal Procedures for OVA-A2 Peptide: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is paramount to ensuring a safe working environment and maintaining environmental compliance. Synthetic peptides, such as the OVA-A2 peptide, a class I (Kb)-restricted peptide epitope of ovalbumin, require careful handling and disposal due to their potential biological activity and the often-limited availability of comprehensive toxicological data.[1][2] This guide provides a procedural, step-by-step framework for the proper disposal of this compound waste, grounded in established laboratory safety principles.

Core Principle: Precautionary Handling

Given the lack of specific toxicity data for many research peptides, this compound should be treated as a potentially hazardous substance.[1] All materials contaminated with the peptide, including unused solutions, solid consumables, and experimental media, must be segregated and disposed of in accordance with institutional and local hazardous waste regulations.[1][3]

Immediate Safety and Handling

Before commencing any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Chemical safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling of the peptide, especially in its lyophilized (powder) form, should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal route for this compound waste is contingent on its form (solid, liquid) and whether it has been in contact with biological agents.

Step 1: Waste Segregation

Immediate and proper segregation of waste at the point of generation is the foundation of a safe disposal process.

  • Solid Waste: All consumables contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. This container must be kept closed except when actively adding waste.

  • Liquid Waste: Unused or spent solutions containing this compound (e.g., dissolved in buffers like PBS, or organic solvents like DMSO) should be collected in a separate, labeled, leak-proof hazardous waste container.

  • Biohazardous Waste: If the this compound was used in experiments involving biological materials (e.g., cell cultures, animal models), the resulting waste is considered biohazardous. This waste must be decontaminated, potentially via autoclaving, before being processed as chemical waste. Always adhere to your institution's biosafety protocols.

Step 2: Chemical Inactivation of Liquid Waste (Optional and Regulation-Dependent)

For liquid waste that is not designated for collection by a hazardous waste service, chemical inactivation may be an appropriate step, provided it aligns with institutional and local wastewater regulations.

Experimental Protocol for Chemical Inactivation:

  • Select Reagent: Choose a suitable inactivation reagent. Common options include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).

  • Perform Inactivation: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A typical ratio is one part waste to ten parts inactivation solution.

  • Ensure Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.

  • Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.

  • Final Disposal: After inactivation and neutralization, and only if permitted by your institution's Environmental Health and Safety (EHS) department, the solution may be disposed of down the drain with a copious amount of water.

Step 3: Labeling and Storage

Proper labeling is a critical safety and compliance measure. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full name of the chemical(s) (e.g., "this compound Waste in DMSO")

  • The associated hazards (e.g., "Toxic," "Biohazard")

Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from general traffic. Use secondary containment trays to mitigate potential spills.

Step 4: Final Disposal

Peptide waste must be disposed of through your institution's certified hazardous waste management service or EHS department. Once a waste container is approximately 90% full, schedule a pickup according to your institution's procedures.

Data Presentation: Chemical Inactivation Parameters

The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste.

Inactivation ReagentRecommended ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration30-60 minutesEffective for many peptides; may be corrosive to metal surfaces.
Sodium Hydroxide (NaOH) 1 M30-60 minutesEffective, but requires neutralization before drain disposal.
Hydrochloric Acid (HCl) 1 M30-60 minutesEffective, but requires neutralization before drain disposal.

Mandatory Visualizations

G cluster_0 cluster_1 Waste Characterization cluster_2 Decontamination cluster_3 Segregation cluster_4 Collection & Storage cluster_5 Final Disposal start Start: this compound Waste Generated is_biohazard Used with Biological Agents? start->is_biohazard decontaminate Decontaminate (e.g., Autoclave) per Biosafety Protocol is_biohazard->decontaminate Yes form Determine Waste Form is_biohazard->form No decontaminate->form solid_waste Solid Waste (Tips, Gloves, etc.) form->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) form->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store pickup Arrange Pickup by Institutional EHS store->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

It is imperative to consult your institution's specific Safety Data Sheets (SDS), safety protocols, and Environmental Health and Safety (EHS) office to ensure full compliance with all local, regional, and national regulations.

References

Personal protective equipment for handling OVA-A2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling of synthetic peptides like OVA-A2 is paramount to ensure laboratory safety and experimental integrity. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for OVA-A2 Peptide.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be splash-proof to protect against accidental contact with solutions.
Hand Protection Nitrile GlovesWear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.
Body Protection Laboratory Coat/Full SuitA full laboratory coat is mandatory. For larger spills or extensive handling, a full suit is recommended.
Respiratory Protection Dust RespiratorUse a dust respirator to avoid inhalation of the lyophilized powder, especially when weighing or reconstituting the peptide. A self-contained breathing apparatus may be necessary for large spills.[1]
Foot Protection Closed-toe Shoes/BootsWear closed-toe shoes. For significant handling procedures, protective boots are advised.

Health and Safety Information

This compound may cause irritation upon contact with the skin, eyes, or respiratory tract. Inhalation or ingestion of the peptide powder may be harmful.[1]

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. If contact lenses are present, remove them if it is safe to do so.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

Handling:

  • Avoid generating dust when working with the lyophilized form.

  • Keep the peptide away from heat and sources of ignition.[1]

  • Ensure adequate ventilation in the work area, using local exhaust ventilation or other engineering controls to keep airborne levels low.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store the lyophilized peptide at -20°C for long-term storage.

  • For short-term storage, some suppliers recommend room temperature in the continental US, though refrigerated conditions are generally preferred.

  • Keep the container tightly sealed to prevent moisture absorption.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental regulations.

Procedure for Disposal:

  • Contaminated Materials: Collect all used gloves, pipette tips, tubes, and other disposable materials that have come into contact with the peptide.

  • Waste Container: Place all contaminated materials into a designated and clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the product to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Peptide Store Store at -20°C Receive->Store DonPPE Don Personal Protective Equipment Store->DonPPE Weigh Weigh Lyophilized Peptide DonPPE->Weigh Reconstitute Reconstitute in Appropriate Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DisposeWaste Dispose of Contaminated Waste Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.